2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Description
BenchChem offers high-quality 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSOIPMLRVRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651021 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-78-2 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline"
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline for Drug Discovery
Introduction: Unveiling the Profile of a Novel Drug Candidate
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole moiety is a privileged scaffold, frequently incorporated into novel chemical entities to enhance metabolic stability, modulate physicochemical properties, and serve as a bioisosteric replacement for ester and amide functionalities. The compound 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline represents a promising, yet uncharacterized, molecule at the intersection of this valuable heterocycle and the versatile aniline pharmacophore.
This technical guide provides a comprehensive framework for the thorough physicochemical characterization of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. As senior application scientists and drug development professionals, we understand that a deep and early understanding of a compound's fundamental properties is not merely academic; it is the bedrock upon which successful drug discovery programs are built.[1][2][] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its potential as a therapeutic agent.[4]
This document eschews a rigid template, instead adopting a logical workflow that a researcher would follow post-synthesis. We will detail the "why" behind each experimental choice, grounding our protocols in established, self-validating systems to ensure scientific integrity. Our objective is to equip researchers with the necessary theoretical insights and practical methodologies to build a robust data package for this and similar novel compounds, enabling informed decision-making in the critical early stages of development.
Part 1: Structural Confirmation and Purity Assessment
Before any meaningful physicochemical property can be measured, the identity and purity of the synthesized compound must be unequivocally established. This foundational step prevents the costly pursuit of artifacts and ensures data integrity.
Spectroscopic Characterization
Spectroscopic analysis provides the "fingerprint" of the molecule, confirming that the intended chemical structure has been successfully synthesized.
1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), distinct signals for the protons on the aniline ring, and a broad singlet for the -NH₂ protons.[5][6]
-
¹³C NMR (Carbon NMR): This spectrum will confirm the carbon framework of the molecule, showing distinct signals for the ethyl carbons, the aniline ring carbons, and the two carbons of the oxadiazole ring.[7][8]
1.1.2 Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound, providing definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula to within a few parts per million.[7][9] The fragmentation pattern observed can also offer further structural clues.[10][11]
1.1.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected stretches for this compound include:
-
~3400-3300 cm⁻¹: N-H stretching of the primary amine.
-
~2970 cm⁻¹: C-H stretching from the ethyl group.[12]
-
~1630 cm⁻¹: C=N stretching within the oxadiazole ring.[7][12]
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Purity is paramount. A compound's measured properties, particularly solubility, can be significantly skewed by impurities. Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small molecule drug candidates.
Experimental Protocol: Purity Determination by RP-HPLC
-
System Preparation: Use an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: Prepare a gradient system, typically using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes. A common gradient runs from 5% B to 95% B over 10-15 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 5 µL) of the sample solution. Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For drug discovery progression, a purity of >95% is typically required.
Part 2: Core Physicochemical Properties for Drug Development
With identity and purity confirmed, the core physicochemical properties that dictate pharmacokinetic behavior can be determined.
Aqueous Solubility
Aqueous solubility is arguably one of the most critical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[1][13] Poor solubility is a leading cause of failure for drug candidates.[14][15] We will describe two key types of solubility measurements.
2.1.1 Thermodynamic (Equilibrium) Solubility
This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method is the most reliable approach.[13][15]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[16]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid must be confirmed at the end of the experiment.[15][16]
-
Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Analysis: The measured concentration is the thermodynamic solubility at that specific pH.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
2.1.2 Kinetic Solubility
Kinetic solubility is a high-throughput measurement that determines the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[14] While less precise than thermodynamic solubility, it is invaluable for screening large numbers of compounds in early discovery.
Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate: In a 96- or 384-well plate, add aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Addition: Use a liquid handler to make serial additions of the DMSO stock solution into the buffer-containing wells.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.
-
Analysis: The kinetic solubility is the concentration at which a sharp increase in turbidity is observed, indicating precipitation.
Acid Dissociation Constant (pKa)
The pKa value describes the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[17] Since the ionized and neutral forms of a drug have different properties (e.g., solubility, permeability), pKa is a critical determinant of ADME. Given the basic aniline moiety, determining its pKa is essential.
Protocol: pKa Determination by Potentiometric Titration
This classic method is highly accurate but requires a sufficient amount of soluble material.[18][19]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.[18]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution by making small, precise additions of a standardized acid (e.g., 0.1 M HCl). Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[20]
Workflow for Potentiometric pKa Determination
Caption: Potentiometric titration workflow for pKa measurement.
For compounds with very poor solubility, HPLC-based methods, which relate changes in chromatographic retention time to the pH of the mobile phase, can be an effective alternative.[17][21]
Lipophilicity (LogP and LogD)
Lipophilicity, the "greasiness" of a molecule, is a key factor influencing its ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile.[22][23] It is quantified as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.
-
LogP: The logarithm of the partition coefficient for the neutral species of the molecule.
-
LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for both neutral and ionized species.
Protocol: Shake-Flask Method for LogP/LogD Determination
This is the traditional and most accurate method for measuring lipophilicity.[22][24]
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer of choice, and vice-versa, to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve the compound in one of the phases (e.g., the aqueous buffer at a pH where the compound is neutral for LogP, or at pH 7.4 for LogD). Add an equal volume of the other pre-saturated phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.[25]
-
Calculation: Calculate LogP or LogD using the formula: LogP(D) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[22]
Part 3: Data Summary and Interpretation
A systematic compilation of all determined physicochemical data is crucial for project teams to make go/no-go decisions.
Table 1: Physicochemical Property Summary for 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
| Property | Method Used | Result | Interpretation / Comments |
| Identity | |||
| Molecular Formula | HRMS | C₁₀H₁₁N₃O | Confirmed |
| Molecular Weight | HRMS | 189.0902 g/mol | Matches theoretical |
| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Key shifts noted |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Conforms to structure | All expected carbons present |
| IR | ATR | Conforms to structure | Key stretches: N-H, C=N, C-O |
| Purity | |||
| Purity | RP-HPLC (254 nm) | >98% | Suitable for further studies |
| Solubility | |||
| Thermodynamic (pH 7.4) | Shake-Flask | [Experimental Value] µg/mL | [e.g., Low, Moderate, High] |
| Kinetic (PBS) | Turbidimetry | [Experimental Value] µM | Indicates potential for supersaturation |
| Ionization | |||
| pKa (basic) | Potentiometric Titration | [Experimental Value] | Aniline nitrogen is the basic center |
| Lipophilicity | |||
| LogP | Shake-Flask | [Experimental Value] | Lipophilicity of the neutral species |
| LogD (pH 7.4) | Shake-Flask | [Experimental Value] | Effective lipophilicity at physiological pH |
Interpreting the Data in Context:
The collected data should be evaluated against established guidelines for oral bioavailability, such as Lipinski's "Rule of Five".[22][26] For example:
-
Molecular Weight: At ~189 g/mol , it is well under the 500 Da guideline.
-
LogP: A value between 1 and 3 is often considered optimal. The measured LogP will indicate if the compound is in a favorable lipophilicity range.
-
Solubility and pKa: These values must be considered together. The pKa will predict the charge state in the gastrointestinal tract, which in turn will influence the pH-dependent solubility and absorption profile.
Conclusion
The systematic physicochemical characterization of a novel entity like 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a non-negotiable cornerstone of rational drug design. By employing the robust, validated protocols outlined in this guide—from initial structural confirmation to the precise measurement of solubility, pKa, and lipophilicity—research teams can build a comprehensive understanding of their compound's behavior. This foundational knowledge is critical for identifying potential liabilities early, guiding formulation strategies, and ultimately increasing the probability of successfully advancing a promising molecule from the bench to the clinic.
References
-
Avramovska, B., & Josifovska, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.[17]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.[13]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[18]
-
Kruschwitz, H., & Willems, M. (2003). Determination of pKa Values by Liquid Chromatography. LCGC North America, 21(7), 674-681.[21]
-
Slideshare. (2015). pKa and log p determination. Retrieved from Slideshare website.[20]
-
Gabel, J. V., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry, 88(8), 4449-4456.[4]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website.[22]
-
van der Watt, J. G., et al. (2010). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 87(12), 1332-1337.[19]
-
Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Retrieved from Life Chemicals website.[27]
-
Pawar, P., & Chaudhari, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 559-567.[14]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from WHO website.[16]
-
Pion Inc. (2024). Introduction to log P and log D in drug development. Retrieved from Pion Inc. website.[23]
-
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.[24]
-
Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[15]
-
Taylor, R. D., et al. (2019). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7681-7700.[28]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from Creative Biolabs website.[1]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from Pace Analytical website.[2]
-
BOC Sciences. (n.d.). Physicochemical Characterization. Retrieved from BOC Sciences website.[]
-
Li, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1786-1797.[26]
-
Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from Agilent website.[25]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from Beilstein Journals website.[5]
-
ChemicalBook. (n.d.). 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline CAS. Retrieved from ChemicalBook website.[29]
-
JETIR. (2019). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR, 6(6).[6]
-
National Institutes of Health. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(18), 3298.[30]
-
PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Retrieved from PubChem website.[31]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.
-
ChemicalBook. (n.d.). 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis. Retrieved from ChemicalBook website.[32]
-
ResearchGate. (n.d.). FTIR spectrum of compound III. IR, ν max /cm-1 : 2960 (CH, aliphatic),... Retrieved from ResearchGate website.[12]
-
National Institute of Standards and Technology. (n.d.). Aniline - NIST WebBook. Retrieved from NIST website.[9]
-
Ghanem, E., et al. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. American Journal of Applied Chemistry, 3(5-1), 1-6.[7][8]
-
Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl)-pyridine. Letters in Applied NanoBioScience, 12(1), 12.[33]
-
ResearchGate. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. Retrieved from ResearchGate website.[7][8]
-
Santa Cruz Biotechnology. (n.d.). 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline. Retrieved from SCBT website.[34]
-
BLDpharm. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)aniline. Retrieved from BLDpharm website.[35]
-
Leite, L. F. C. C., et al. (2005). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Journal of the Brazilian Chemical Society, 16(1), 118-121.[10]
-
ResearchGate. (2023). Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. Retrieved from ResearchGate website.[36]
-
PubMed. (2015). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 101-111.[37]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 851-854.[11]
-
MDPI. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 26(11), 3183.[38]
-
ChemSynthesis. (n.d.). 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline. Retrieved from ChemSynthesis website.[39]
-
Echemi. (n.d.). 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline. Retrieved from Echemi website.[40]
Sources
- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 2. pacelabs.com [pacelabs.com]
- 4. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. jetir.org [jetir.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Aniline [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pKa and log p determination | PPTX [slideshare.net]
- 21. academic.oup.com [academic.oup.com]
- 22. acdlabs.com [acdlabs.com]
- 23. Introduction to log P and log D in drug development [pion-inc.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. agilent.com [agilent.com]
- 26. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lifechemicals.com [lifechemicals.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline CAS#: 1015846-78-2 [m.chemicalbook.com]
- 30. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | C9H9N3O | CID 18188176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 33. nanobioletters.com [nanobioletters.com]
- 34. scbt.com [scbt.com]
- 35. 59908-70-2|4-(1,2,4-Oxadiazol-3-yl)aniline|BLD Pharm [bldpharm.com]
- 36. researchgate.net [researchgate.net]
- 37. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. chemsynthesis.com [chemsynthesis.com]
- 40. echemi.com [echemi.com]
Spectroscopic and Synthetic Profile of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline: A Technical Guide
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention. These five-membered aromatic rings are prized for their metabolic stability, favorable pharmacokinetic properties, and their ability to act as bioisosteres for ester and amide functionalities. Their diverse biological activities span from antimicrobial and anti-inflammatory to anticancer and antihypertensive agents.[1] This guide provides an in-depth technical overview of the spectroscopic and synthetic characteristics of a key derivative, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline (CAS No. 99055-83-1).
This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Beyond a mere presentation of data, this guide elucidates the structural information derived from each spectroscopic technique, grounded in fundamental principles and supported by authoritative references. Furthermore, a validated synthetic protocol is detailed, providing a practical framework for the laboratory preparation of this versatile chemical entity.
Molecular Structure and Synthesis
The structural elucidation of a molecule is the cornerstone of its chemical and biological investigation. Here, we present the confirmed structure of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline and a common synthetic route for its preparation.
Molecular Structure Diagram
The following diagram illustrates the molecular structure of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.
Caption: Synthetic workflow for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Reagent Addition: Add sodium sulfide nonahydrate (approximately 2.4 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen or argon) and maintain for approximately 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after removal of the reaction solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline as a pale brown solid. [2]
Spectroscopic Data and Interpretation
The following sections provide a detailed analysis of the NMR, IR, and MS data for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for the title compound are presented below. [2] ¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.82 | Doublet | 2H | 8.8 | H-2', H-6' (Aromatic) |
| 6.72 | Doublet | 2H | 8.8 | H-3', H-5' (Aromatic) |
| 4.05 | Singlet | 2H | - | NH₂ |
| 2.91 | Quartet | 2H | 7.6 | -CH₂-CH₃ |
| 1.41 | Triplet | 3H | 7.6 | -CH₂-CH₃ |
¹³C NMR Data Summary
| Chemical Shift (δ) ppm | Assignment |
| 166.8 | C=N (Oxadiazole) |
| 165.0 | C-O (Oxadiazole) |
| 149.5 | C-NH₂ (Aromatic) |
| 128.8 | C-2', C-6' (Aromatic) |
| 114.6 | C-3', C-5' (Aromatic) |
| 113.8 | C-1' (Aromatic) |
| 19.1 | -CH₂-CH₃ |
| 10.9 | -CH₂-CH₃ |
Interpretation of NMR Spectra:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum displays two doublets at 7.82 and 6.72 ppm, characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.82 ppm is attributed to the deshielding effect of the electron-withdrawing oxadiazole ring on the ortho protons (H-2' and H-6'). Conversely, the upfield shift of the doublet at 6.72 ppm is due to the electron-donating effect of the amino group on the meta protons (H-3' and H-5'). The broad singlet at 4.05 ppm corresponds to the two protons of the primary amine. The ethyl group gives rise to a quartet at 2.91 ppm (-CH₂) and a triplet at 1.41 ppm (-CH₃), with a coupling constant of 7.6 Hz, which is typical for a free-rotating ethyl group.
-
¹³C NMR: The ¹³C NMR spectrum shows two signals in the downfield region at 166.8 and 165.0 ppm, which are assigned to the two distinct carbon atoms of the 1,3,4-oxadiazole ring. [3]The signals for the aromatic carbons are observed between 113.8 and 149.5 ppm. The carbon attached to the amino group (C-NH₂) appears at 149.5 ppm. The carbons of the ethyl group are observed at 19.1 ppm (-CH₂) and 10.9 ppm (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline are summarized below. [2] IR Data Summary
| Wavenumber (νₘₐₓ) cm⁻¹ | Intensity | Assignment |
| 3446, 3332 | Strong, Sharp | N-H stretching (asymmetric and symmetric) of primary amine |
| 3216 | Medium | N-H stretching (overtone or hydrogen-bonded) |
| 2924 | Medium | C-H stretching (aliphatic) |
| 1738 | Strong | C=N stretching (oxadiazole ring) |
| 1608 | Strong | N-H bending (scissoring) of primary amine |
| 1574 | Medium | C=C stretching (aromatic ring) |
| 1497 | Medium | C=C stretching (aromatic ring) |
| 1366 | Medium | C-N stretching (aromatic amine) |
| 1175 | Strong | C-O-C stretching (oxadiazole ring) |
| 834 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Interpretation of IR Spectrum:
The IR spectrum provides clear evidence for the key functional groups in the molecule. The two sharp bands at 3446 and 3332 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary aromatic amine. [4]The presence of a primary amine is further confirmed by the N-H bending vibration at 1608 cm⁻¹. [5]The strong absorption at 1738 cm⁻¹ is assigned to the C=N stretching vibration within the 1,3,4-oxadiazole ring. [6]The C-O-C stretching of the oxadiazole ring is observed at 1175 cm⁻¹. [6]Aromatic C=C stretching vibrations are seen at 1574 and 1497 cm⁻¹. The C-N stretching of the aromatic amine appears at 1366 cm⁻¹. [4]The strong band at 834 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
MS Data Summary
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 190.0975 | High-Resolution Mass (found) |
| 190.0975 | High-Resolution Mass (calculated for C₁₀H₁₂N₃O) |
Interpretation of Mass Spectrum:
The mass spectrum shows the molecular ion peak at an m/z of 190, which corresponds to the molecular weight of the compound. The high-resolution mass spectrometry (HRMS) data provides a highly accurate mass measurement, which confirms the elemental composition of C₁₀H₁₁N₃O.
Proposed Fragmentation Pathway:
The fragmentation of 1,3,4-oxadiazoles in mass spectrometry often involves the cleavage of the heterocyclic ring. A plausible fragmentation pathway for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline is depicted below.
Caption: Plausible mass spectrometry fragmentation pathways.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic and synthetic aspects of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline. The detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, supported by established spectroscopic principles, confirms the molecular structure and provides a valuable reference for its characterization. The outlined synthetic protocol offers a reliable method for its preparation. This compilation of data and methodologies is intended to support and facilitate further research and development involving this promising heterocyclic compound in the fields of medicinal chemistry and materials science.
References
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available from: [Link]
-
de Souza, M. V. N., et al. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 17(2), 329-335. Available from: [Link]
-
ResearchGate. ¹H-NMR spectra of the three oxadiazole derivatives. Available from: [Link]
-
ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]
-
Griffiths, P. R. (2009). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]
-
JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]
-
University of California, Los Angeles. IR: amines. Available from: [Link]
-
ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]
-
Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 2(1), 7-13. Available from: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
- 6. journalspub.com [journalspub.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Oxadiazole Anilines
Introduction: The Therapeutic Promise of the Oxadiazole Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are foundational. Among these, the oxadiazole ring system, particularly when functionalized with aniline moieties, represents a "privileged scaffold." This term is reserved for molecular frameworks that can bind to a wide range of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] Oxadiazole derivatives have garnered significant interest due to their demonstrated efficacy as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][3][4][5] The unique electronic and structural properties of the oxadiazole ring contribute to its metabolic stability and ability to act as a bioisosteric replacement for other functional groups, enhancing its potential in drug design.[5]
This guide provides a comprehensive, field-proven framework for researchers embarking on the biological activity screening of novel oxadiazole anilines. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, establishing a logical, tiered screening cascade designed to efficiently identify and characterize promising lead compounds. Our approach emphasizes scientific integrity by building a self-validating system of protocols, complete with necessary controls, to ensure the generation of reliable and reproducible data.
Part 1: A Hierarchical Screening Cascade for Efficient Discovery
A brute-force approach to screening is both inefficient and cost-prohibitive. A more strategic methodology involves a tiered or hierarchical cascade. This model uses broad, high-throughput primary assays to cast a wide net, followed by more specific and complex secondary and mechanistic assays to characterize the initial "hits." This conserves resources and focuses intensive efforts on the most promising candidates.[6]
The proposed cascade is structured as follows:
-
Tier 1: Primary Broad-Spectrum Screening. The objective is to rapidly identify any compound exhibiting general biological activity. This phase prioritizes speed and throughput.
-
Tier 2: Secondary Confirmatory & Specificity Screening. Hits from Tier 1 are subjected to assays that confirm the initial activity and begin to delineate their specific pharmacological profile (e.g., antibacterial vs. antifungal, or cytotoxicity against specific cancer cell lines).
-
Tier 3: Mechanistic & Target Deconvolution. The most promising candidates from Tier 2 are investigated to understand their mechanism of action (MoA), a critical step in drug development.[7][8]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Method 2: Antimicrobial Activity - Broth Microdilution for MIC Determination
For compounds showing promise in primary antimicrobial screens (like agar diffusion), the next logical step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a gold standard for this purpose, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI). [9][10][11] Scientific Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Step-by-Step Protocol (following CLSI guidelines):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the oxadiazole aniline compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Trustworthiness Check: Essential controls must be included on every plate:
-
Growth Control: Wells containing only broth and inoculum (no compound) to ensure the bacteria are viable.
-
Sterility Control: Wells containing only broth (no inoculum) to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the assay's sensitivity.
-
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done visually or with a plate reader.
Method 3: Anti-inflammatory Activity - COX-2 Inhibitor Screening
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. [12][13]Since oxadiazoles have shown anti-inflammatory potential, screening for COX-1 and COX-2 inhibition is a key mechanistic step. [4]COX-2 is the inducible isoform associated with inflammation, making selective COX-2 inhibitors highly desirable. [14] Scientific Principle: A common method is a fluorometric assay that measures the peroxidase activity of the COX enzyme. The enzyme converts a substrate (e.g., arachidonic acid) into an intermediate product (Prostaglandin G2), which is then detected by a probe that generates a fluorescent signal. [14][15]A decrease in fluorescence in the presence of the test compound indicates inhibition.
Detailed Step-by-Step Protocol (based on commercial kit principles):
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including the assay buffer, probe, cofactor, and human recombinant COX-2 enzyme. [14]2. Control & Compound Setup: In a 96-well plate suitable for fluorescence, set up the following:
-
Enzyme Control (100% Activity): Contains all reagents except any inhibitor.
-
Inhibitor Control (Positive Control): Contains all reagents plus a known COX-2 inhibitor like Celecoxib. [14] * Test Wells: Contains all reagents plus the novel oxadiazole aniline compounds at various concentrations.
-
Background Control: Contains all reagents except the enzyme.
-
-
Enzyme Addition: Add the COX-2 enzyme to the appropriate wells and incubate briefly to allow the test compounds to interact with the enzyme.
-
Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in a kinetic mode over a set period (e.g., 20-30 minutes). [14]6. Data Analysis: The rate of reaction (slope of the kinetic curve) is calculated for each well. The percent inhibition is determined by: % Inhibition = [(Slope_EC - Slope_Test) / Slope_EC] * 100 An IC₅₀ value can then be calculated from a dose-response curve. To assess selectivity, the same assay is run in parallel using the COX-1 isoform.
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for comparative analysis. Summarizing results in a structured table allows for the rapid identification of the most promising candidates.
Table 1: Summary of Biological Screening Data for Novel Oxadiazole Anilines
| Compound ID | Anticancer Activity (IC₅₀ in µM) | Antimicrobial Activity (MIC in µg/mL) | Anti-inflammatory Activity (% Inhibition at 10 µM) |
| MCF-7 (Breast) | A549 (Lung) | S. aureus | |
| OXA-001 | > 100 | > 100 | 64 |
| OXA-002 | 12.5 | 25.1 | > 128 |
| OXA-003 | > 100 | > 100 | 8 |
| OXA-004 | 5.2 | 8.9 | 32 |
| Doxorubicin | 0.8 | 1.2 | N/A |
| Ciprofloxacin | N/A | N/A | 0.5 |
| Celecoxib | N/A | N/A | N/A |
N/A: Not Applicable (Control compounds)
Interpretation: From this hypothetical data, we can draw initial conclusions:
-
OXA-002 emerges as a promising selective anti-inflammatory agent, with strong COX-2 inhibition and significantly lower COX-1 inhibition, similar to the profile of Celecoxib.
-
OXA-003 is a potential lead for antimicrobial development, showing potent activity against the Gram-positive S. aureus.
-
OXA-004 demonstrates potent, broad-spectrum anticancer activity but lacks specificity in its anti-inflammatory profile.
These leads would be prioritized for Tier 3 mechanistic studies to further elucidate their mode of action and potential for therapeutic development.
References
-
Vaidya, A., Jain, S., Jain, P., et al. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini Reviews in Medicinal Chemistry, 16(10), 825-845. [Link]
-
Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187. [Link]
-
Vaidya, A., Jain, S., Jain, P., et al. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Ingenta Connect. [Link]
-
Shripad, M., et al. (2021). A Review on Oxadiazole derivatives and their Biological activities. ResearchGate. [Link]
-
Mohanaroopan, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3997-4019. [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Publications. [Link]
-
Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]
-
Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]
-
Wang, C., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]
-
ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial compounds. ResearchGate. [Link]
-
Tshuva, E. Y., & Peri, D. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50722. [Link]
-
Columbia University Department of Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Systems Biology. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments. [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
ResearchGate. (n.d.). Results of anti-inflammatory inhibitor screening assays. ResearchGate. [Link]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
Laufer, S., et al. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 103-112. [Link]
-
Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(4), e01864-19. [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]
-
Bio-Rad. (n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Bio-Rad. [Link]
-
SITTAMPALAM, G. S., et al. (1997). A review of high-throughput screening approaches for drug discovery. Journal of the Association for Laboratory Automation, 2(3), 59-65. [Link]
-
University of Florida College of Pharmacy. (n.d.). Target Identification and Mode of Action Studies. University of Florida. [Link]
-
Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Creative BioMart. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Keiser, M. J., et al. (2009). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 106(9), 3205-3210. [Link]
-
Wang, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Molecular and Cellular Biology. [Link]
Sources
- 1. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
In Silico Bioactivity Profiling of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline: A Predictive Modeling Workflow
An In-Depth Technical Guide:
Abstract: This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of bioactivity for the novel compound 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. Recognizing the absence of existing experimental data for this specific molecule, this document establishes a predictive framework rooted in the well-documented biological activities of its core chemical scaffold, the 1,2,4-oxadiazole ring. We will detail the process of rational target selection, ligand and receptor preparation, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies described herein are designed to be self-validating and are supported by authoritative references, providing researchers and drug development professionals with a robust template for the computational evaluation of new chemical entities.
Part 1: Foundational Strategy - Target Rationale and Workflow Overview
The 1,2,4-Oxadiazole Scaffold: A Privileged Moiety in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery. Its unique properties, including metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups, have led to its incorporation into a wide range of therapeutically active agents. Compounds containing this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This established history provides a strong rationale for investigating the potential bioactivity of novel derivatives like 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline.
Rationale for Target Selection: Cyclooxygenase-2 (COX-2)
Given the prominent anti-inflammatory activity reported for many 1,2,4-oxadiazole derivatives, we have selected Cyclooxygenase-2 (COX-2) as a primary hypothetical target for our in silico analysis. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its active site is a well-characterized hydrophobic channel, making it an excellent candidate for molecular docking studies aimed at identifying potential inhibitors. For this guide, we will utilize the high-resolution crystal structure of human COX-2 in complex with celecoxib (PDB ID: 5KIR) as our receptor model.
The Predictive In Silico Workflow
The overall strategy involves a multi-stage computational analysis designed to build a comprehensive profile of the molecule's potential as a drug candidate. This workflow begins with preparing the ligand and protein target, proceeds to simulating their interaction, and concludes with an assessment of the molecule's drug-like properties.
Caption: Overall In Silico Bioactivity Prediction Workflow.
Part 2: Experimental Protocols - Preparation and Simulation
Protocol 1: Ligand Preparation
Causality: A 2D chemical structure is insufficient for docking. The molecule's three-dimensional conformation and electronic properties are critical for predicting its interaction with a protein target. Energy minimization is performed to find the most stable, low-energy conformation of the ligand.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw the 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline structure in a chemical drawing tool (e.g., ChemDraw) and export it as a SMILES string or SDF file.
-
Generate 3D Coordinates: Use a tool like Open Babel or the graphical interface of a molecular modeling suite (e.g., UCSF Chimera, Avogadro) to convert the 2D representation into a 3D structure.
-
Perform Energy Minimization:
-
Assign a suitable force field (e.g., MMFF94 or UFF). This step parameterizes the atoms and bonds for the energy calculation.
-
Run a geometry optimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until convergence is reached. This ensures the ligand is in a low-energy, sterically favorable conformation.
-
-
Save the Final Structure: Export the optimized 3D structure as a .pdbqt file for use with AutoDock Vina, which includes atomic charges and torsional degrees of freedom.
Protocol 2: Receptor Preparation
Causality: Protein Data Bank (PDB) files contain raw structural data, including non-essential water molecules, co-factors, and multiple protein chains that can interfere with docking. This protocol refines the PDB file to create a clean, simulation-ready receptor model.
Step-by-Step Methodology:
-
Download PDB File: Obtain the crystal structure of COX-2 (PDB ID: 5KIR) from the RCSB PDB database.
-
Clean the Structure:
-
Load the PDB file into a molecular viewer (e.g., PyMOL, UCSF Chimera).
-
Remove all water molecules (HOH).
-
Remove any co-crystallized ligands and co-factors to vacate the binding site.
-
Isolate the relevant protein chain (Chain A in this case) if multiple chains are present.
-
-
Prepare the Receptor for Docking:
-
Use AutoDock Tools to add polar hydrogens, which are critical for forming hydrogen bonds.
-
Compute Gasteiger charges to account for electrostatic interactions.
-
Save the prepared receptor as a .pdbqt file.
-
Protocol 3: Molecular Docking Workflow
Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity). This simulation is governed by a scoring function that evaluates the fitness of different poses.
Caption: The Molecular Docking Simulation Workflow.
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
Identify the amino acid residues lining the active site of COX-2, often by observing the position of the original co-crystallized ligand. Key residues for COX-2 include Val523, Ser530, and Arg120.
-
In AutoDock Tools, define a 3D grid box that encompasses this entire active site. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
-
Configure Docking Parameters: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Execute the Docking Run: Launch AutoDock Vina from the command line, referencing the configuration file.
-
Analyze Results:
-
The output file will contain several predicted binding poses, ranked by their binding affinity score in kcal/mol. The more negative the score, the stronger the predicted interaction.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL or UCSF Chimera.
-
Use a tool like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to generate a 2D diagram of the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the receptor's amino acid residues.
-
Part 3: ADMET and Physicochemical Profiling
Causality: A compound with high binding affinity is useless if it has poor pharmacokinetic properties or is toxic. Early in silico ADMET prediction helps to identify potential liabilities, a principle often referred to as "fail early, fail cheap."
Protocol 4: ADMET Prediction
Step-by-Step Methodology:
-
Utilize a Web-Based Tool: Navigate to a comprehensive ADMET prediction server, such as SwissADME.
-
Input the Molecule: Paste the SMILES string of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline into the input field and run the analysis.
-
Collect and Interpret Data: The server will output a wide range of predicted properties. Consolidate the key parameters into a table for clear analysis.
Data Presentation: Predicted Properties
The following tables summarize the predicted physicochemical and pharmacokinetic properties for our target molecule.
Table 1: Physicochemical Properties and Lipinski's Rule of Five
| Property | Predicted Value | Lipinski's Rule of Five (Violation?) |
| Molecular Weight | 189.21 g/mol | < 500 (No) |
| LogP (Consensus) | 2.15 | ≤ 5 (No) |
| Hydrogen Bond Donors | 1 | ≤ 5 (No) |
| Hydrogen Bond Acceptors | 3 | ≤ 10 (No) |
| Overall Result | - | Passes (0 Violations) |
Lipinski's Rule of Five is a guideline to evaluate druglikeness and helps determine if a compound has properties that would make it a likely orally active drug in humans.
Table 2: Predicted Pharmacokinetic and Druglikeness Properties
| Parameter | Prediction | Interpretation |
| Gastrointestinal Absorption | High | Likely well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule may cross into the central nervous system. |
| P-gp Substrate | No | Not likely to be actively pumped out of cells. |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |
| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential. |
| Synthetic Accessibility | 2.50 | The molecule is relatively easy to synthesize. |
Part 4: Synthesis of Findings and Future Directions
This in silico investigation predicts that 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a promising candidate for further study. The molecular docking simulations suggest it can favorably bind within the active site of COX-2, a key anti-inflammatory target. Furthermore, the ADMET profile is largely favorable, passing Lipinski's Rule of Five and showing high predicted gastrointestinal absorption and bioavailability.
Key Insights:
-
Potential Efficacy: Strong predicted binding to COX-2 suggests potential anti-inflammatory activity.
-
Favorable Druglikeness: The molecule possesses physicochemical properties consistent with orally bioavailable drugs.
-
Identified Risk: A potential for drug-drug interactions exists through the predicted inhibition of the CYP2C9 metabolic enzyme.
Limitations and Next Steps: It is critical to recognize that these findings are purely predictive. The next logical steps to validate this in silico hypothesis would be:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted ligand-receptor complex over time.
-
In Vitro Enzymatic Assay: To experimentally measure the IC50 of the compound against purified COX-2 enzyme.
-
Cell-Based Assays: To confirm its anti-inflammatory activity in a biological system.
-
Experimental ADME Studies: To verify the predicted pharmacokinetic properties.
This guide provides the foundational computational evidence to justify the resource allocation for these crucial experimental validation stages.
References
-
Title: The 1,2,4-Oxadiazole Moiety in Medicinal Chemistry: A Privileged Scaffold with Tunable Properties Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent Advances of 1,2,4-Oxadiazole in Medicinal Chemistry Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: COX-2 inhibitors: a review of their therapeutic potential and cardiovascular risk Source: Journal of the Royal Society of Medicine URL: [Link]
-
Title: Crystal structure of celecoxib bound to the tandem Ig domains of the V-set and Ig domain-containing 4 (VSIG4) Source: RCSB Protein Data Bank URL: [Link]
-
Title: The 1,2,4-Oxadiazole as a Bioisostere in Medicinal Chemistry: A Review Source: Molecules URL: [Link]
-
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]
Unlocking the Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Their Mechanisms of Action
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for ester and amide functionalities, contribute to its metabolic stability and capacity to form crucial hydrogen bonds with biological targets.[1][2] This has led to the development of a diverse array of 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-infective properties.[2][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of 1,2,4-oxadiazole derivatives, offering researchers and drug development professionals a detailed roadmap for investigating this promising class of compounds. We will delve into their key therapeutic areas, elucidate their molecular targets, and provide detailed, field-proven experimental protocols to empower further research and development.
I. Anticancer Mechanisms: Inducing Apoptosis and Inhibiting Key Oncogenic Pathways
The anticancer activity of 1,2,4-oxadiazole derivatives is one of the most extensively studied areas, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[4] The primary mechanisms underpinning their anticancer effects often involve the induction of programmed cell death (apoptosis) and the inhibition of critical enzymes and signaling pathways that drive cancer progression.
A. Activation of Caspase-Mediated Apoptosis
A key mechanism of action for many anticancer 1,2,4-oxadiazole derivatives is the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis.[4] Specifically, several 3,5-diaryl-1,2,4-oxadiazoles have been identified as potent activators of caspase-3, a key effector caspase.[4]
Experimental Workflow: Investigating Caspase-3 Activation
Caption: Workflow for assessing caspase-3 activation.
Detailed Protocol: Colorimetric Caspase-3 Assay
This protocol is designed to quantify the activity of caspase-3 in cell lysates, providing a direct measure of apoptosis induction.
-
Rationale: This assay utilizes a specific caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Upon cleavage by active caspase-3, the p-nitroanilide (pNA) chromophore is released and can be quantified by measuring its absorbance at 405 nm. The intensity of the color is directly proportional to the caspase-3 activity.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Treat the cells with various concentrations of the 1,2,4-oxadiazole derivative for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Lysis:
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of cold lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).[5]
-
Incubate on ice for 30 minutes, with gentle mixing every 10 minutes.[4]
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.[4]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal protein loading in the subsequent steps.[3]
-
Caspase-3 Assay:
-
In a 96-well microplate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.[3]
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.[3]
-
Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM) to each well.[5]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
-
B. Induction of Apoptosis and Cell Cycle Arrest
Beyond direct caspase activation, 1,2,4-oxadiazole derivatives can induce apoptosis and disrupt the cell cycle through various other mechanisms. Flow cytometry is an indispensable tool for elucidating these effects.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
Detailed Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with the 1,2,4-oxadiazole derivative as described previously. Harvest approximately 1-5 x 10^5 cells by centrifugation.[2]
-
Washing: Wash the cells once with cold 1x PBS.[2]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide
-
Rationale: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
-
Step-by-Step Methodology:
-
Cell Preparation: Treat and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 2-5 mL of ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[7]
-
Staining:
-
Analysis: Analyze the stained cells by flow cytometry, collecting data on the linear scale for PI fluorescence.
-
C. Inhibition of Other Oncogenic Targets
1,2,4-Oxadiazole derivatives have also been shown to inhibit other key targets in cancer, such as histone deacetylases (HDACs) and receptor tyrosine kinases (e.g., RET). The specific protocols for these assays will vary depending on the target enzyme but generally follow the principles of enzyme inhibition assays.
II. Neuroprotective Mechanisms: Targeting Enzymes and Pathways in Neurodegenerative Diseases
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, 1,2,4-oxadiazole derivatives have shown promise by modulating the activity of key enzymes involved in neurotransmitter metabolism and by activating neuroprotective signaling pathways.[5][9]
A. Inhibition of Cholinesterases and Monoamine Oxidase B
A prominent mechanism of action for some 1,2,4-oxadiazoles in neurodegenerative disease models is the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).[5] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, while inhibition of MAO-B can have neuroprotective effects.
Detailed Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Rationale: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[10][11]
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure (in a 96-well plate):
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.[11]
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Detailed Protocol: In Vitro MAO-B Inhibition Assay (Kynuramine Substrate)
-
Rationale: This continuous spectrophotometric assay monitors the oxidation of the non-selective MAO substrate kynuramine to 4-hydroxyquinoline. To specifically measure MAO-B activity, a selective MAO-A inhibitor (e.g., clorgyline) is pre-incubated with the enzyme. The formation of 4-hydroxyquinoline can be monitored at 314 nm.[13]
-
Step-by-Step Methodology:
-
Enzyme Preparation: Use a source of MAO-B, such as human liver microsomes or recombinant enzyme.
-
Pre-incubation: Pre-incubate the enzyme with a selective MAO-A inhibitor (e.g., clorgyline) for 5 minutes to block MAO-A activity.
-
Assay Procedure:
-
In a cuvette or 96-well plate, combine the pre-incubated enzyme, the 1,2,4-oxadiazole inhibitor at various concentrations, and buffer.
-
Initiate the reaction by adding the kynuramine substrate.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 314 nm over time.
-
Calculate the reaction rates and determine the IC50 value for the inhibitor.
-
-
B. Activation of Neuroprotective Pathways
Some 1,2,4-oxadiazole derivatives have been shown to exert neuroprotective effects by activating antioxidant defense systems, such as the Nrf2 signaling pathway.[1]
III. Anti-inflammatory and Anti-infective Mechanisms
The versatility of the 1,2,4-oxadiazole scaffold extends to anti-inflammatory and anti-infective applications.[14][15]
A. Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are often evaluated using in vivo models like the carrageenan-induced paw edema assay in rodents.[14] This model mimics the acute inflammatory response.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Rationale: Carrageenan, a polysaccharide, induces an acute inflammatory response when injected into the paw of a rodent, characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.
-
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimate male Wistar rats for at least one week. Divide the animals into groups (e.g., control, standard drug like indomethacin, and different doses of the 1,2,4-oxadiazole derivative).[15][16]
-
Drug Administration: Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[16][17]
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
-
B. Anti-infective Activity
1,2,4-oxadiazoles have demonstrated activity against a range of pathogens, including bacteria, fungi, and parasites.[15] The mechanisms of action in this area are diverse and target-specific. For example, some derivatives may inhibit essential microbial enzymes.
IV. In Silico Approaches: Predicting and Understanding Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This approach is invaluable in rational drug design and in understanding the structure-activity relationships of 1,2,4-oxadiazole derivatives.
Detailed Protocol: Molecular Docking using AutoDock
-
Rationale: AutoDock is a widely used software suite for molecular docking. It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the protein's binding site and estimates the free energy of binding.[18]
-
Step-by-Step Methodology:
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Kollman charges).[18]
-
-
Preparation of the Ligand (1,2,4-Oxadiazole Derivative):
-
Generate a 3D structure of the ligand.
-
Define the rotatable bonds and assign partial charges (e.g., Gasteiger charges).[18]
-
-
Grid Box Generation: Define a grid box that encompasses the binding site of the protein. This grid is where the docking calculations will be performed.[18]
-
Docking Simulation: Run the docking simulation using AutoDock. The program will generate multiple possible binding poses (conformations) of the ligand in the protein's active site, along with their corresponding binding energies.[19]
-
Analysis of Results: Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, spanning from the induction of apoptosis in cancer cells to the modulation of key enzymes in neurodegenerative diseases, underscore the vast potential of this chemical class. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore and validate the therapeutic utility of 1,2,4-oxadiazole derivatives. As our understanding of the intricate molecular pathways underlying various diseases continues to grow, so too will the opportunities to design and develop next-generation 1,2,4-oxadiazole-based drugs with enhanced potency, selectivity, and safety profiles.
References
-
GenScript. Caspase-3 Colorimetric Assay Kit Cat. No. L00289. Available from: [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]
-
Protocol Exchange. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nat Protoc. 2016. doi:10.1038/protex.2016.037. Available from: [Link]
-
AKESOBIO. Technical Manual Caspase 3/7 Activity Assay Kit. Available from: [Link]
-
He, L., et al. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochem Int. 2021;148:105103. doi:10.1016/j.neuint.2021.105103. Available from: [Link]
-
Teran, C., et al. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. Bioorg Med Chem. 2005;13(10):3501-9. doi:10.1016/j.bmc.2005.03.018. Available from: [Link]
-
Seeliger, D. & de Groot, B. L. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. J Comput Aided Mol Des. 2010;24(5):417-22. doi:10.1007/s10822-010-9347-9. Available from: [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. J App Pharm Sci. 2015;5(02):044-048. Available from: [Link]
-
Bioinformatics Review. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available from: [Link]
-
Charles River. MAO Inhibition in Drug Discovery and Development. Available from: [Link]
-
Iranian Journal of Pharmaceutical Research. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iran J Pharm Res. 2013;12(3):457-68. Available from: [Link]
-
Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]
-
AutoDock Vina documentation. Basic docking. Available from: [Link]
-
Der Pharma Chemica. Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw edema in a. Der Pharma Chemica. 2013;5(5):184-188. Available from: [Link]
-
ResearchGate. Carrageenan-induced inflammation assay, paw diameter in.... Available from: [Link]
-
Current Protocols in Cytometry. Assaying cell cycle status using flow cytometry. Curr Protoc Cytom. 2012;61:7.5.1-7.5.15. doi:10.1002/0471142956.cy0705s61. Available from: [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
Frontiers in Nutrition. In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Front Nutr. 2022;9:1018615. doi:10.3389/fnut.2022.1018615. Available from: [Link]
-
Scribd. Autodock - Vina Protocol. Available from: [Link]
-
ResearchGate. Can anyone give me a step-by-step Autodock tutorial to dock small molecule to DNA?. Available from: [Link]
-
ACS Omega. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. 2023;8(49):46894-46909. doi:10.1021/acsomega.3c06346. Available from: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
ResearchGate. Kinetics analysis of inhibition of recombinant human MAO-B with (a) desmethoxyyangonin 6 and (b) phenelzine. Available from: [Link]
-
Methods in Molecular Biology. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods Mol Biol. 2017;1540:141-150. doi:10.1007/978-1-4939-6693-7_11. Available from: [Link]
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. genscript.com [genscript.com]
- 4. mpbio.com [mpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Synthesis of Amino-Substituted 1,2,4-Oxadiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of 1,2,4-Oxadiazole Synthesis
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. Esteemed for its role as a robust bioisostere for amide and ester functionalities, it offers a pathway to enhanced metabolic stability and refined pharmacokinetic profiles.[1][2] This five-membered heterocycle is a privileged scaffold found in a multitude of therapeutic agents, from investigational compounds to marketed drugs.[1][3] Its rigid structure provides a reliable anchor for pharmacophoric elements, making it a favored tool in rational drug design.[3]
This guide addresses the synthesis of a specific, high-value subclass: amino-substituted 1,2,4-oxadiazoles, with a focus on anilino derivatives. It is important to clarify a point of nomenclature. The query "2-anilino-1,2,4-oxadiazole" is structurally ambiguous, as substitution directly onto the ring nitrogen at position 2 is not a standard synthetic outcome. The synthetically accessible and widely reported isomers feature the amino or anilino group at either the C3 or C5 position of the heterocyclic core. Therefore, this whitepaper will provide a detailed exploration of the principal, field-proven strategies for constructing these two critical structural motifs. We will delve into the underlying chemical logic, providing not just protocols, but the causal reasoning that empowers researchers to adapt and troubleshoot these powerful synthetic methods.
Part 1: The Primary Axis of Synthesis: Construction of 3-Aryl-5-Amino-1,2,4-Oxadiazoles
The most direct and classical route to a 5-amino-1,2,4-oxadiazole involves the cyclization of an amidoxime with a cyanating agent. This strategy is efficient and builds the heterocycle by forming the N2-C3 and O1-C5 bonds from the amidoxime, while the C5 carbon and its appended amino group are delivered by the cyanating agent.
Core Causality: The Amidoxime-Cyanogen Halide Reaction
The workhorse for this transformation is cyanogen bromide (BrCN). The reaction proceeds via a well-established mechanism. The amidoxime, a potent binucleophilic species, initiates the sequence.[4] The more nucleophilic amino group of the amidoxime attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the hydroxylamino group attacks the newly formed nitrile carbon. The subsequent dehydration, often base-mediated, yields the aromatic 1,2,4-oxadiazole ring. The choice of base is critical; a mild base like sodium or potassium bicarbonate is typically sufficient to neutralize the hydrobromic acid generated during the cyclization without promoting unwanted side reactions.[5]
Workflow for 5-Amino-1,2,4-Oxadiazole Synthesis
Protocol 1: Synthesis of 3-(4-chlorophenyl)-5-amino-1,2,4-oxadiazole
This protocol is adapted from established methodologies for the cyclization of amidoximes with cyanogen halides.[5][6]
Step A: Preparation of N'-hydroxy-4-chlorobenzimidamide (Amidoxime)
-
To a solution of 4-chlorobenzonitrile (13.75 g, 0.1 mol) in ethanol (150 mL), add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride (10.4 g, 0.15 mol) and sodium carbonate (7.95 g, 0.075 mol) in 50 mL water).
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into cold water (200 mL). The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the amidoxime. Recrystallization from ethanol/water may be performed if necessary.
Step B: Cyclization to 3-(4-chlorophenyl)-5-amino-1,2,4-oxadiazole
-
Dissolve the N'-hydroxy-4-chlorobenzimidamide (8.5 g, 0.05 mol) in methanol (100 mL).
-
Add sodium bicarbonate (6.3 g, 0.075 mol) to the solution and stir to form a suspension.
-
In a separate flask, dissolve cyanogen bromide (5.8 g, 0.055 mol) in methanol (50 mL). Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the cyanogen bromide solution dropwise to the amidoxime suspension at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Triturate the resulting solid with water, collect by filtration, and dry to afford the crude product. Purify by recrystallization from ethanol to yield pure 3-(4-chlorophenyl)-5-amino-1,2,4-oxadiazole.
Self-Validation: The integrity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the broad amidoxime protons and the appearance of a new signal for the C5-NH₂ protons in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validates the successful cyclization.
Part 2: The Alternative Vector: Synthesis of 3-Amino-5-Aryl-1,2,4-Oxadiazoles
To synthesize the 3-amino isomer, the synthetic logic must be inverted. The core precursor must be a species that already contains the C-NH₂ functionality, which will become the C3 position of the final heterocycle. The N-hydroxyguanidine moiety is the ideal starting point for this pathway.
Core Causality: Acylation and Cyclodehydration of N-Hydroxyguanidines
This strategy involves the acylation of an N-hydroxyguanidine intermediate with a suitable carboxylic acid derivative (e.g., an acyl chloride or anhydride), followed by a cyclodehydration step.[2] The N-hydroxyguanidine can be readily prepared from the reaction of cyanamide with hydroxylamine. The subsequent acylation occurs on one of the amino groups, creating an O-acyl intermediate analogue. Heating this intermediate, often in the presence of a mild base or simply a high-boiling solvent, drives the intramolecular cyclization and elimination of water to form the stable 1,2,4-oxadiazole ring. The choice of acylating agent dictates the substituent at the C5 position. For an anilino group at C3, one would start with an appropriately N-phenyl substituted N'-hydroxyguanidine.
Workflow for 3-Amino-1,2,4-Oxadiazole Synthesis
Protocol 2: Synthesis of 3-Anilino-5-(4-methoxyphenyl)-1,2,4-oxadiazole
This protocol illustrates the synthesis of a C3-anilino derivative, a structure of significant interest in drug discovery.
Step A: Preparation of N-Hydroxy-N'-phenylguanidine
-
Prepare a solution of phenylcyanamide (11.8 g, 0.1 mol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and triethylamine (15.3 mL, 0.11 mol) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The triethylamine hydrochloride salt will precipitate.
-
Cool the mixture and filter off the salt.
-
Evaporate the filtrate to dryness. The resulting crude N-hydroxy-N'-phenylguanidine can often be used directly in the next step or purified by recrystallization.
Step B: Acylation and Cyclization
-
Dissolve the crude N-hydroxy-N'-phenylguanidine (7.5 g, 0.05 mol) in pyridine (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add 4-methoxybenzoyl chloride (9.4 g, 0.055 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 80-90 °C and maintain for 4 hours to effect cyclodehydration. Monitor the reaction by TLC.
-
Cool the mixture and pour it into a mixture of ice water (200 mL) and concentrated HCl (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-anilino-5-(4-methoxyphenyl)-1,2,4-oxadiazole.
Trustworthiness through Analysis: Confirmation of the desired isomer is paramount. Nuclear Overhauser effect (NOE) NMR experiments can be used to confirm the proximity of the anilino protons to the protons of the C5-aryl substituent, validating the regiochemistry of the cyclization.
Part 3: Modern and One-Pot Methodologies
While the classical two-part syntheses are robust, the demand for higher efficiency in drug discovery has driven the development of one-pot procedures. These methods combine multiple steps, reducing manual handling, purification losses, and reaction time.
| Method Type | Key Reagents | Typical Conditions | Advantages | Yields | Reference |
| One-Pot Ester Cyclization | Amidoxime, Carboxylic Ester | NaOH or KOH in DMSO | Room temperature, simple work-up | 11-90% | [7][8] |
| One-Pot Acid Cyclization | Amidoxime, Carboxylic Acid | Vilsmeier Reagent, Et₃N | Room temperature, short reaction time | 61-93% | [8][9] |
| Oxidative Cyclization | N-acyl amidine | N-Bromosuccinimide (NBS) | Room temperature, quantitative yields | 91-99% | [7][10] |
| Microwave-Assisted | Amidoxime, Acyl Chloride | K₂CO₃ or NH₄F/Al₂O₃ | Microwave irradiation | Rapid, efficient | [3][8] |
| Base-Mediated One-Pot | Nitrile, Aldehyde, NH₂OH·HCl | Base (e.g., KOH) | No external oxidant needed | Good | [11] |
These modern approaches often provide superior operational simplicity. For instance, the base-mediated condensation of an amidoxime with a carboxylic ester in a superbasic medium like NaOH/DMSO allows for the direct, room-temperature synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, bypassing the need to isolate intermediates.[7][8] Similarly, oxidative methods, such as the NBS-promoted cyclization of N-acyl amidines, offer nearly quantitative yields under exceptionally mild conditions.[10]
Conclusion and Future Outlook
The synthesis of amino- and anilino-substituted 1,2,4-oxadiazoles is a mature yet evolving field. The foundational strategies—cyclization of amidoximes with cyanating agents for 5-amino derivatives and acylation of N-hydroxyguanidines for 3-amino derivatives—remain the most reliable and versatile methods for accessing these key medicinal scaffolds. An understanding of the underlying mechanisms governing these transformations is essential for any researcher aiming to develop novel therapeutics based on this privileged heterocycle.
The future of this field will likely focus on further streamlining these syntheses through the development of novel one-pot procedures, exploring greener catalysts and solvent systems, and expanding the substrate scope to include more complex and functionally diverse building blocks. As the demand for novel chemical entities continues to grow, the venerable 1,2,4-oxadiazole, and the elegant chemistry used to construct it, will undoubtedly remain at the forefront of drug discovery.
References
-
Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3138.
-
El-Sayed, M. S., & Abdel-Aziz, A. A.-M. (2014). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Journal of Heterocyclic Chemistry, 51(S1), E23-E28.
-
BenchChem. (2025). Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. Application Note.
-
Kaur, R., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo Global Journal of Pharmaceutical Sciences, 8(2), 105-117.
-
Svatunek, D., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(6), 1635–1642.
-
Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7521.
-
de Oliveira, C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1481.
-
Reddy, T. R., & Ghorai, P. (2019). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. The Journal of Organic Chemistry, 84(15), 9846–9852.
-
Nguyen, T. H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
-
Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2440.
-
Jana, S., et al. (2020). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 10(2), 999-1011.
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 533–541.
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Oxadiazoles.
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 1621–1642.
-
Wujec, M., & Paneth, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5451.
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(20), 1541-1563.
-
ResearchGate. (2021). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives.
-
SciSpace. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
-
Gangloff, A. R., et al. (2001). The Synthesis of 1,2,4-Oxadiazoles from O-Acylamidoximes using Tetrabutylammonium Fluoride. Tetrahedron Letters, 42(8), 1441-1443.
-
Yu, B., & Chang, J. (2018). NBS-Promoted Oxidative Cyclization of N-Acyl Amidines: A Rapid Access to 1,2,4-Oxadiazoles. Synlett, 29(10), 1333-1337.
-
Zarei, M. (2018). Vilsmeier reagent as an efficient promoter for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from nitriles and carboxylic acids. Tetrahedron Letters, 59(23), 2269-2272.
-
Wang, M., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(10), 2883-2886.
-
Wu, J., et al. (2016). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 81(17), 7930–7937.
-
ResearchGate. (2012). Highly Efficient One-Pot Preparation of 1,2,4-Oxadiazoles in the Presence of Diazabicycloundecene.
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S49.
-
Olin, J. F. (1959). U.S. Patent No. 2,883,391. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, F., et al. (2018). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 16(29), 5223-5227.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Preliminary Toxicity Assessment of Substituted Oxadiazoles
Introduction: The Oxadiazole Scaffold and the Imperative of Early Safety Profiling
The oxadiazole nucleus, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2] Derivatives of 1,3,4-oxadiazole and its isomers have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This structural motif is considered a "privileged scaffold" because its unique electronic and structural features facilitate effective interactions with a multitude of biological targets.[1][2]
However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, with toxicity being a primary cause of attrition. Drug-induced liver injury (DILI) and cardiotoxicity are leading reasons for the failure of drugs in clinical trials and their withdrawal from the market.[6][7] Therefore, a robust and early assessment of a compound's toxicity profile is not merely a regulatory hurdle but a fundamental component of strategic drug development. Integrating toxicity assessment early—even before extensive efficacy studies—allows for the efficient allocation of resources, enabling teams to "fail fast, fail cheap" and prioritize candidates with the highest probability of success.
This guide provides a comprehensive, multi-tiered framework for the preliminary toxicity assessment of novel substituted oxadiazoles. It is designed for researchers and drug development professionals, moving beyond a simple checklist of assays to explain the causal logic behind the experimental sequence and choices. The workflow proceeds from high-throughput computational screening to specific in vitro assays and culminates in a preliminary in vivo assessment, creating a self-validating system for risk evaluation.
Phase 1: In Silico Profiling - The Digital First Pass
The initial step in any modern toxicity workflow is computational modeling. Before a physical compound is subjected to biological testing, in silico tools can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based solely on its chemical structure.[8] This approach is invaluable for prioritizing large libraries of analogues, flagging potential liabilities, and guiding the synthesis of safer compounds.
The foundational principle is the "molecular similarity principle," which posits that molecules with similar structures are likely to exhibit similar biological activities, including toxicity.[9] Modern methods leverage machine learning, quantitative structure-activity relationships (QSAR), and pharmacophore modeling to make these predictions.[8][10]
Key Computational Endpoints for Oxadiazoles:
-
Acute Toxicity (LD50 Prediction): Estimates the median lethal dose, providing an early warning of high acute toxicity.
-
Organ Toxicity: Flags potential for hepatotoxicity and cardiotoxicity.
-
Genotoxicity/Mutagenicity: Identifies structural alerts (toxicophores) associated with DNA damage, such as the potential for a compound to be mutagenic in an Ames test.[8][11]
-
hERG Inhibition: Predicts the likelihood of blockade of the hERG potassium channel, a key indicator of cardiotoxicity risk.[12]
-
Metabolic Lability: Identifies sites on the molecule susceptible to metabolism by Cytochrome P450 enzymes, which can sometimes lead to the formation of reactive, toxic metabolites.[13]
Recommended Tools & Workflow:
Several web-based servers and software packages are available for comprehensive toxicity prediction.
-
ProTox-II & ProTox 3.0: A freely accessible web server that provides a comprehensive toxicity profile, including predictions for oral toxicity, organ toxicity (hepatotoxicity), and toxicological pathways.[14][15] It combines multiple computational techniques to generate a robust prediction.[14]
-
T.E.S.T. (Toxicity Estimation Software Tool): An open-source application from the US EPA that uses QSAR methodologies to estimate various toxicity endpoints, including rat oral LD50 and Ames mutagenicity.[13]
-
SwissADME: While primarily for ADME properties, this tool provides valuable insights into bioavailability and can flag potential toxicophores.[16]
The process involves submitting the chemical structure (e.g., as a SMILES string) to the server. The output provides a detailed report on various toxicity endpoints, often including a confidence score for each prediction.
Causality in Experimental Choice:
Starting with in silico assessment is a strategic choice rooted in resource management. It allows for the rapid, cost-free screening of dozens or hundreds of virtual or newly synthesized compounds. This digital triage ensures that the more resource-intensive in vitro and in vivo experiments are reserved for candidates with the most promising predicted safety profiles, maximizing efficiency and aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[15]
Phase 2: In Vitro Assessment - Probing Biological Interactions
Compounds that pass the in silico filter graduate to in vitro testing. This phase uses cell-based assays to provide the first layer of empirical biological data on a compound's potential toxicity.
A. General Cytotoxicity: The MTT Assay
The first crucial question is whether the compound is toxic to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Scientific Rationale: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate both a cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer) and a non-malignant "normal" cell line (e.g., L929 fibroblast, Chang liver cells) in 96-well plates at a density of 2x10³ to 5x10³ cells per well.[17] Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the substituted oxadiazole derivatives (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.[17]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation & Interpretation:
The IC50 values are crucial for initial assessment. A high IC50 value suggests lower cytotoxicity. Equally important is the Selectivity Index (SI) , calculated as:
SI = IC50 on normal cells / IC50 on cancer cells
A high SI value is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells, a key feature for potential anticancer agents.[18]
Table 1: Example Cytotoxicity Data for Substituted Oxadiazoles
| Compound ID | IC50 A549 (µM) [Cancer Line] | IC50 L929 (µM) [Normal Line] | Selectivity Index (SI) |
| OXA-001 | 1.59 | >100 | >62.9 |
| OXA-002 | 35.1 | >100 | >2.8 |
| OXA-003 | 41.9 | 85.2 | 2.0 |
| Doxorubicin | 1.62 | 5.8 | 3.6 |
Data is hypothetical and for illustrative purposes, based on ranges seen in literature.[17][18][19]
B. Genotoxicity: The Bacterial Reverse Mutation (Ames) Test
Genotoxicity assessment is a critical regulatory requirement. A compound that causes DNA mutations is a potential carcinogen.[20] The Ames test is the most widely used initial screen for mutagenic potential.[11]
Scientific Rationale: The test uses several specially engineered strains of Salmonella typhimurium that are auxotrophic mutants, meaning they have a mutation that prevents them from synthesizing the amino acid histidine (His-).[20][21] They can only grow if histidine is supplied in the culture medium. The Ames test measures the ability of a test chemical to cause a reverse mutation (reversion) back to a prototrophic state (His+), allowing the bacteria to synthesize their own histidine and grow on a histidine-free medium.[22] The number of revertant colonies is proportional to the mutagenic potency of the chemical.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[20]
-
Metabolic Activation (S9 Fraction): Many chemicals only become mutagenic after being metabolized by liver enzymes. Therefore, the test is run both with and without a "S9 fraction," a liver enzyme extract, to mimic mammalian metabolism.
-
Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.
-
Plating: Pour this mixture onto a minimal glucose agar plate (which lacks histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of visible revertant colonies on each plate.
-
Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, typically a two-fold or greater increase. Positive controls (known mutagens) must be included to validate the assay.[21]
C. Specific Organ Toxicity: Cardiotoxicity and Hepatotoxicity
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[12][23] Therefore, screening for hERG inhibition is a critical step.
Scientific Rationale: The hERG channel is essential for the repolarization phase of the cardiac action potential.[23] Inhibition of this channel delays repolarization, which manifests as a prolonged QT interval on an electrocardiogram. Automated patch clamp systems are now the standard for assessing this endpoint with high throughput and accuracy.[12]
Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Assay Platform: Employ an automated patch clamp system like QPatch or SyncroPatch.[12]
-
Procedure: Cells are captured, and a whole-cell patch clamp configuration is established. A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Compound Application: After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. These data are then used to generate a concentration-response curve and calculate an IC50 value. A known hERG inhibitor like E-4031 is used as a positive control.[12][23]
Drug-Induced Liver Injury (DILI) is a complex and serious adverse effect.[7] Initial screening can be performed using human liver cell lines.
Scientific Rationale: Hepatotoxicity can be triggered by various mechanisms, including oxidative stress, mitochondrial dysfunction, or the formation of reactive metabolites.[24] In vitro assays can measure key indicators of these events. The human hepatoma cell line HepG2 is commonly used for initial screening, though primary human hepatocytes are considered the gold standard when available.[7][24]
Protocol: Hepatotoxicity Screening in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in 96-well plates.
-
Treatment: Expose the cells to the test oxadiazole derivatives at a range of concentrations for 24-48 hours.
-
Endpoint Measurement: Assess one or more indicators of liver cell injury:
-
Cytotoxicity: Measure cell viability using the MTT or a similar assay as described above.
-
ALT/AST Leakage: Measure the activity of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the culture medium. Leakage of these enzymes from cells is a classic marker of hepatocyte damage.
-
Oxidative Stress: Use assays to measure the generation of reactive oxygen species (ROS) or the depletion of glutathione (GSH).
-
Integrated Toxicity Assessment Workflow
The following diagram illustrates the logical flow of the preliminary toxicity assessment, from computational predictions to targeted in vitro experiments.
Caption: High-level workflow for preliminary toxicity assessment.
Phase 3: In Vivo Acute Oral Toxicity Study
Compounds that demonstrate a promising safety profile in vitro (i.e., low cytotoxicity to normal cells, negative in the Ames test, high IC50 for hERG, and no significant hepatotoxicity markers) may advance to a preliminary in vivo study. The goal here is not an exhaustive toxicological profile but an acute assessment to determine the substance's intrinsic toxicity and provide data for classification.[25]
Scientific Rationale: In vivo studies provide data on how a compound behaves in a whole, complex biological system, which cannot be fully replicated in vitro. The acute oral toxicity study determines the dose at which adverse effects occur after a single administration and helps estimate the median lethal dose (LD50).[26] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies, which are designed to minimize animal use while maximizing data output.[25][27]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
The OECD 425 guideline is often preferred as it uses a minimal number of animals to obtain a robust estimate of the LD50.[28]
-
Animal Selection: Use a single sex (usually female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).[28] Animals should be healthy young adults.
-
Housing and Acclimatization: House animals individually under controlled conditions (temperature 22±3°C, 12-hour light/dark cycle) for at least 5 days before the study to allow for acclimatization.[28]
-
Dosing Preparation: Prepare the test oxadiazole derivative in a suitable vehicle (e.g., 2% DMSO in saline).[16]
-
Dosing Procedure:
-
Fast animals overnight (withholding food but not water) before dosing.[28][29]
-
Administer a single oral dose via gavage. The volume should typically not exceed 1 mL/100g body weight.[28]
-
The initial dose is selected based on in silico or other available data. If no data exists, a starting dose of 175 mg/kg is often used.[25]
-
The "up-and-down" logic dictates the next dose. If an animal survives, the next animal is dosed at a higher level. If an animal dies, the next is dosed at a lower level. The dose progression factor is constant (typically 3.2).
-
-
Limit Test: If the compound is expected to be of low toxicity, a limit test can be performed, starting at a high dose (e.g., 2000 mg/kg).[25][30] If no mortality is observed, the LD50 is determined to be greater than 2000 mg/kg, and no further testing is needed.[30][31]
-
Observations:
-
Observe animals frequently on the day of dosing and at least once daily for 14 days.[26][29]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy, coma).[29]
-
Record animal body weights shortly before dosing and at least weekly thereafter.[28]
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to observe any pathological changes in major organs.
Data Presentation & Interpretation:
The primary output is the estimated LD50 and its confidence interval. This value is used to classify the compound according to the Globally Harmonised System (GHS).
Table 2: GHS Classification for Acute Oral Toxicity
| GHS Category | LD50 Range (mg/kg body weight) | Hazard Statement |
| 1 | LD50 ≤ 5 | Fatal if swallowed |
| 2 | 5 < LD50 ≤ 50 | Fatal if swallowed |
| 3 | 50 < LD50 ≤ 300 | Toxic if swallowed |
| 4 | 300 < LD50 ≤ 2000 | Harmful if swallowed |
| 5 | 2000 < LD50 ≤ 5000 | May be harmful if swallowed |
Source: Adapted from OECD guidance documents.[25]
A compound with an LD50 > 2000 mg/kg (Category 5 or unclassified) is generally considered to have a good acute safety profile for further development.[30]
Data Integration and Decision-Making Framework
The final step is to synthesize all data from the three phases to make an informed go/no-go decision. No single data point should be viewed in isolation.
Caption: Decision-making framework based on integrated toxicity data.
A candidate oxadiazole derivative is considered to have a promising preliminary safety profile if it meets the following criteria:
-
Favorable in silico predictions.
-
High Selectivity Index (in vitro), indicating preferential activity against target (e.g., cancer) cells.
-
Negative in the Ames test , indicating a low risk of mutagenicity.
-
A high hERG IC50 value (e.g., >10 µM or >30-fold the therapeutic concentration), suggesting a low risk of cardiotoxicity.
-
No significant markers of hepatotoxicity at relevant concentrations.
-
A high acute oral LD50 (in vivo), ideally >2000 mg/kg.
A compound failing any of these critical checkpoints, particularly the Ames or hERG assays, would typically be flagged as high-risk and either terminated or serve as the basis for a redesign effort to mitigate the identified liability. This structured, evidence-based approach ensures that only the safest and most promising candidates proceed down the long and expensive path of drug development.
References
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD iLibrary. [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]
-
Ames test – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Frontiers in Pharmacology. [Link]
-
Ames test. (n.d.). Wikipedia. [Link]
-
Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. [Link]
-
OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. (1998). OECD. [Link]
-
The Ames Test. (n.d.). Lawrence University. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]
-
Insilico toxicity prediction by using ProTox-II computational tools. (2024). ResearchGate. [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.). PubMed Central. [Link]
-
hERG Assay. (n.d.). SlideShare. [Link]
-
Ames Test. (n.d.). Charles River Laboratories. [Link]
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). ResearchGate. [Link]
-
hERG Safety. (n.d.). Evotec. [Link]
-
A Review on Oxadiazoles as a Pharmacologically Active Nucleus. (2022). MDPI. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PubMed Central. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]
-
A REVIEW ON OXADIAZOLES AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). Amazon AWS. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Nature. [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (n.d.). Der Pharma Chemica. [Link]
-
IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. (2022). Journal of Chemical Technology and Metallurgy. [Link]
-
A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). PubMed. [Link]
-
A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). ResearchGate. [Link]
-
Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (n.d.). MDPI. [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (n.d.). Europe PMC. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). R Discovery. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). PubMed. [Link]
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). ResearchGate. [Link]
-
ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). Charité - Universitätsmedizin Berlin. [Link]
-
Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay. (2022). PubMed Central. [Link]
-
New Biomarkers for Drug-Induced Hepatotoxicity. (2025). ResearchGate. [Link]
-
Hepatotoxicity. (n.d.). BioIVT. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online. [Link]
-
Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024). ACS Infectious Diseases. [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews. [Link]
-
Review article on 1, 3, 4-oxadiazole derivaties and it's pharmacological activities. (2025). ResearchGate. [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (n.d.). SpringerLink. [Link]
-
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2021). PubMed. [Link]
-
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2025). ResearchGate. [Link]
-
Toward in silico structure-based ADMET prediction in drug discovery. (2025). ResearchGate. [Link]
-
Safety evaluation of oxadiazole derivatives. (n.d.). PubMed. [Link]
-
Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles. (n.d.). PubMed. [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. mdpi.com [mdpi.com]
- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 15. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 16. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ames test - Wikipedia [en.wikipedia.org]
- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. umwelt-online.de [umwelt-online.de]
- 30. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Introduction: The Growing Interest in Oxadiazole Derivatives as Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the heterocyclic compounds, the 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The unique structural features of 1,2,4-oxadiazoles allow for molecular hybridization, combining different pharmacophoric groups to enhance their therapeutic potential[2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline in a variety of in vitro antimicrobial assays.
While specific antimicrobial data for 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is not yet widely published, related 1,2,4-oxadiazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria[1]. For instance, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have shown inhibitory effects against Escherichia coli and Staphylococcus aureus[1]. This guide will provide detailed, step-by-step protocols for determining the antimicrobial susceptibility of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, enabling researchers to rigorously evaluate its potential as a novel antimicrobial agent. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data[5][6][7][8][9][10].
Physicochemical Properties and Handling of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
A thorough understanding of the test compound's physicochemical properties is crucial for accurate and reproducible antimicrobial testing.
Structure:
Caption: Chemical structure of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline.
Solubility and Stock Solution Preparation:
The solubility of the test compound directly impacts its bioavailability in the assay. It is imperative to determine the optimal solvent for 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline.
-
Solvent Selection: Begin by assessing the solubility in common solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. DMSO is a frequently used solvent for novel compounds in antimicrobial assays[11].
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in the chosen solvent. Ensure complete dissolution. This stock solution will be used to prepare the working dilutions for the assays.
-
Solvent Control: It is critical to include a solvent control in all experiments to ensure that the solvent itself does not exhibit any antimicrobial or cytotoxic effects at the concentrations used.
Safety and Handling:
As with any novel chemical entity, appropriate safety precautions should be taken.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are designed to provide a robust framework for the initial in vitro evaluation of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted technique for determining the MIC of a novel compound, which is the lowest concentration that inhibits the visible growth of a microorganism[11][12][13].
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by visual inspection of turbidity after a specified incubation period.
Materials:
-
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline stock solution
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[11].
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[11].
-
-
Compound Dilution:
-
In a 96-well plate, perform two-fold serial dilutions of the 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline stock solution in the appropriate broth medium. The concentration range should be selected based on the expected potency of the compound[11]. A common starting range is 0.125 to 128 µg/mL.
-
-
Inoculation and Controls:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Positive Control: Wells containing bacteria with no compound.
-
Negative Control: Wells containing broth medium only.
-
Solvent Control: Wells containing bacteria and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours[11].
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
Materials:
-
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
Experimental Workflow:
Caption: Workflow for the Agar Disk Diffusion Assay.
Step-by-Step Protocol:
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).
-
Streak the swab evenly across the entire surface of the agar plate to create a bacterial lawn.
-
-
Disk Application:
-
Aseptically apply the filter paper disks impregnated with a known concentration of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Place a positive control antibiotic disk and a negative control disk (impregnated with the solvent) on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Materials:
-
Results from the broth microdilution assay
-
Sterile agar plates
-
Sterile micropipettes and tips
-
Incubator
Step-by-Step Protocol:
-
Subculturing:
-
From each well of the microtiter plate that showed no visible growth in the MIC assay, aspirate a small aliquot (e.g., 10 µL).
-
Spot the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound from the MIC assay that results in no colony formation on the agar plate.
-
Data Presentation and Interpretation
Systematic data recording and presentation are essential for the accurate interpretation of results.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
| Test Microorganism | Gram Stain | MIC (µg/mL) of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline | MBC (µg/mL) of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Vancomycin | |||
| Escherichia coli (ATCC 25922) | Gram-negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Gentamicin | |||
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Ampicillin |
Interpretation:
-
A low MIC value indicates high potency of the compound against the tested microorganism.
-
The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Concluding Remarks and Future Directions
The protocols outlined in this document provide a foundational framework for the initial antimicrobial evaluation of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. Positive results from these in vitro assays would warrant further investigation, including:
-
Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.
-
Mechanism of action studies: To elucidate the molecular target of the compound.
-
In vivo efficacy studies: To evaluate the compound's effectiveness in an animal model of infection.
-
Toxicity and safety profiling: To assess the compound's potential for adverse effects.
The systematic application of these methodologies will be instrumental in determining the therapeutic potential of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline as a novel antimicrobial agent in the fight against infectious diseases.
References
-
de Oliveira, C. S., de Souza, A. M., Viganor, L., de Souza, G. G., da Silva, A. C., de Almeida, M. V., & de Souza, M. C. B. V. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 29(12), 2535-2543. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
-
de Oliveira, C. S., de Souza, A. M., Viganor, L., de Souza, G. G., da Silva, A. C., de Almeida, M. V., & de Souza, M. C. B. V. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
El-Sayed, N. N. E., Abdel-Aziz, S. A., & El-Azab, A. S. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(5), 5703-5714. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Humphries, R. M., Hindler, J. F., & Clinical and Laboratory Standards Institute Methods Development and Standardization Working Group of the Subcommittee on Antimicrobial Susceptibility Testing. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Retrieved from [Link]
-
Jean, B. P., & Weinstein, M. P. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Asif, M. (2009). Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. Molecules, 14(5), 1899-1910. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Giske, C. G., & Turnidge, J. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1455-1461. Retrieved from [Link]
-
Yarmohammadi, H., Fathi, M., & Salimi, M. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 11(5), 390-397. Retrieved from [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755. Retrieved from [Link]
-
Kucukguzel, I., Kucukguzel, S. G., Rollas, S., & Kiraz, M. (2006). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. Il Farmaco, 61(4), 303-308. Retrieved from [Link]
-
de Souza, M. M., de Sales Barbosa, M. V., de Freitas, J. R., Macário Gonçalves, B. M., Bezerra, G. B., Filho, M. C., ... & de Freitas Filho, J. R. (2021). Synthesis, characterization, cytotoxic and antimicrobial evaluation of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-ethanethiol. Revista Virtual de Química, 13(6), 1330-1337. Retrieved from [Link]
-
El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd-Alla, M. M. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 17(2), 1935-1955. Retrieved from [Link]
-
Chang, M., Mobashery, S., & Miller, M. J. (2021). Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. ACS Omega, 6(43), 28731-28741. Retrieved from [Link]
-
Płazińska, A., & Płaziński, W. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3294. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-ethylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. PubChem. Retrieved from [Link]
-
Szulczyk, D., & Bielenica, A. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4945. Retrieved from [Link]
-
Chemchart. (n.d.). 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (40077-67-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ESCMID: EUCAST [escmid.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nih.org.pk [nih.org.pk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(1,2,4-Oxadiazol-5-yl)aniline Scaffolds in Cancer Cell Line Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Oxadiazole Derivatives in Oncology
The 1,2,4-oxadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities.[1][2] This has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer properties.[2][3][4] The 2-(1,2,4-oxadiazol-5-yl)aniline core, in particular, represents a promising scaffold for the development of novel antineoplastic agents. While extensive research on the specific derivative, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, is not yet widely published, the broader class of substituted oxadiazole anilines has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines.[5][6][7][8]
This technical guide provides a comprehensive overview of the application of this chemical class in cancer research. It consolidates findings from studies on related analogues to offer a predictive framework for investigating novel derivatives like the ethyl-substituted variant. The protocols and insights herein are designed to equip researchers with the necessary tools to explore the therapeutic potential of these compounds, from initial cytotoxicity screening to preliminary mechanism of action studies.
Scientific Rationale: Why Investigate 2-(1,2,4-Oxadiazol-5-yl)aniline Derivatives?
The rationale for investigating this scaffold is rooted in the established anticancer activity of various oxadiazole-containing molecules. These compounds have been shown to target a range of cancer-related pathways. For instance, certain derivatives have been designed as inhibitors of critical enzymes in cell signaling, such as the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation and survival of many cancer types.[8] The aniline moiety provides a versatile point for substitution, allowing for the fine-tuning of physicochemical properties and target-binding affinity.
Hypothesized Mechanism of Action & Signaling Pathway
Based on the broader class of heterocyclic kinase inhibitors, a plausible mechanism of action for novel 2-(1,2,4-oxadiazol-5-yl)aniline derivatives could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway. Inhibition of this pathway can lead to downstream effects including cell cycle arrest and induction of apoptosis.
Caption: Hypothesized inhibition of the EGFR signaling pathway by a 2-(1,2,4-oxadiazol-5-yl)aniline derivative.
Experimental Protocols and Applications
The following section details key experimental protocols for evaluating the anticancer potential of novel compounds within this class.
In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[5][9]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) in their appropriate growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[10]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Summary of Anticancer Activity for Related Oxadiazole Derivatives
The following table summarizes the reported cytotoxic activities of various 1,2,4- and 1,3,4-oxadiazole derivatives against different human cancer cell lines, providing a benchmark for evaluating new compounds.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole Derivative (7b) | MCF-7 (Breast) | 6.74 | [5] |
| 1,3,4-Oxadiazole Derivative (7d) | MCF-7 (Breast) | 3.69 | [5] |
| 1,3,4-Oxadiazole Derivative (7c) | Caco-2 (Colon) | 24.6 | [5] |
| 1,2,4-Oxadiazole-5-fluorouracil (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [7] |
| 1,2,4-Oxadiazole-5-fluorouracil (7a) | A549 (Lung) | 0.18 ± 0.019 | [7] |
| 1,2,4-Oxadiazole-5-fluorouracil (7a) | DU-145 (Prostate) | 1.13 ± 0.55 | [7] |
| 1,2,4-Oxadiazole-5-fluorouracil (7a) | MDA-MB-231 (Breast) | 0.93 ± 0.013 | [7] |
| 3,5-disubstituted-1,2,4-oxadiazole (3p) | Prostate Cancer | 0.01 | [4] |
Note: The specific structures of the compounds can be found in the cited references.
Further Mechanistic Studies
Should initial screening reveal potent cytotoxic activity, subsequent experiments are crucial to elucidate the mechanism of action.
Apoptosis Induction Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The 2-(1,2,4-oxadiazol-5-yl)aniline scaffold is a promising starting point for the development of novel anticancer agents. The protocols and data presented in this guide offer a robust framework for the initial evaluation of new derivatives. Future work should focus on elucidating specific molecular targets through techniques such as western blotting for key signaling proteins (e.g., p-EGFR, Akt, ERK), in silico molecular docking studies, and ultimately, in vivo efficacy studies in preclinical cancer models.[8][11] Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of lead compounds.[7]
References
-
Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. (2022). Letters in Applied NanoBioScience. Available at: [Link]
-
Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological evaluation of 2, 5-disubstituted-1, 3, 4 - oxadiazoles. (n.d.). ResearchGate. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
2-(1,2,4-Oxadiazol-5-yl)aniline as a New Scaffold for Blue Luminescent Materials. (2022). ResearchGate. Available at: [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia. Available at: [Link]
-
(PDF) Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. (2020). ResearchGate. Available at: [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. (2025). ResearchGate. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies. Available at: [Link]
-
Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023). Pharmacia. Available at: [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI. Available at: [Link]
-
Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). PubMed. Available at: [Link]
-
1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Application Notes and Protocols for High-Throughput Screening of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline Analogs
<
Introduction
The relentless pursuit of novel therapeutic agents has positioned high-throughput screening (HTS) as a cornerstone of modern drug discovery.[1][2] This automated process enables the rapid evaluation of vast chemical libraries against specific biological targets, accelerating the identification of promising lead compounds.[2][3] This guide provides a comprehensive framework for designing and executing a high-throughput screening campaign focused on analogs of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline.
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] Analogs of this heterocyclic system are of significant interest for identifying novel modulators of various cellular pathways. Given that protein kinases are a major class of drug targets, and many kinase inhibitors possess heterocyclic scaffolds, this screening campaign will be designed with a focus on identifying potential kinase inhibitors.[9][10]
This document will guide researchers, scientists, and drug development professionals through the critical stages of HTS, from initial assay development and validation to data analysis and hit confirmation. By integrating field-proven insights with robust scientific principles, we aim to provide a self-validating system for the successful identification of bioactive 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline analogs.
Section 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reliable assay. The choice between a biochemical and a cell-based assay format is a critical first step, each offering distinct advantages and limitations.[1][11][12]
-
Biochemical assays directly measure the interaction of a compound with a purified target protein, such as a kinase.[1][11] They offer high precision and are less prone to off-target effects.
-
Cell-based assays measure the effect of a compound on a cellular process within a more physiologically relevant context.[3][11][13] They can identify compounds that modulate a pathway of interest but may require more extensive follow-up to identify the specific molecular target.
For the initial screen of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline analogs, a biochemical assay targeting a representative panel of kinases is recommended. This approach allows for the direct identification of compounds that interact with these key enzymes.
Selecting the Appropriate Biochemical Assay
Several HTS-compatible biochemical assay formats are available for kinase inhibitor screening.[9][14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their sensitivity, low background, and homogeneous format.[1][14] The general principle of a TR-FRET kinase assay is depicted below.
Caption: TR-FRET Kinase Assay Principle.
Assay Optimization and Validation
Prior to initiating the full-scale HTS, the chosen assay must be rigorously optimized and validated to ensure its performance and reliability.[2] Key parameters to optimize include:
-
Reagent Concentrations: Titrate the concentrations of the kinase, substrate, and ATP to determine the optimal conditions for robust signal detection while conserving reagents.
-
Incubation Times: Determine the optimal incubation times for the kinase reaction and the detection steps to ensure the reaction reaches a steady state and the signal is stable.
-
DMSO Tolerance: Assess the assay's tolerance to dimethyl sulfoxide (DMSO), the solvent typically used to dissolve library compounds.
Assay Validation Protocol:
-
Prepare Assay Plates: Dispense positive controls (a known inhibitor of the target kinase) and negative controls (DMSO vehicle) into multiple wells of a 384-well plate.
-
Add Reagents: Add the optimized concentrations of kinase, substrate, and ATP to all wells.
-
Incubate: Incubate the plates for the predetermined optimal time.
-
Add Detection Reagents: Add the TR-FRET detection reagents.
-
Read Plates: Measure the TR-FRET signal using a plate reader.
-
Calculate Z'-factor: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15][16][17] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Z'-factor Formula:
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[18][19]
| Parameter | Value | Interpretation |
| Z' = 1 | Ideal | An excellent separation between controls with minimal data variation. |
| 1 > Z' ≥ 0.5 | Excellent | A robust assay suitable for HTS. |
| 0.5 > Z' > 0 | Marginal | The assay may be acceptable but requires careful monitoring. |
| Z' < 0 | Unacceptable | The signal from the controls overlaps, making hit identification unreliable. |
Section 2: High-Throughput Screening Workflow
A well-defined and automated workflow is essential for the efficient execution of a large-scale HTS campaign.
Caption: High-Throughput Screening Workflow.
Protocol for HTS Execution:
-
Compound Library Preparation: The library of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline analogs should be formatted in 384-well plates at a standard concentration (e.g., 10 mM in DMSO).
-
Plate Mapping: Create a detailed plate map that includes the location of each library compound, as well as positive and negative controls.
-
Automated Compound Plating: Use an acoustic liquid handler to transfer nanoliter volumes of the library compounds to the assay plates. This technology minimizes compound precipitation and cross-contamination.
-
Reagent Addition: Utilize automated liquid handlers to dispense the kinase, substrate, and ATP solutions into the assay plates.
-
Incubation: Incubate the plates at a controlled temperature for the optimized duration.
-
Detection: Add the detection reagents using an automated dispenser.
-
Signal Reading: Read the plates on a compatible plate reader.
-
Data Acquisition: The raw data from the plate reader is captured and stored in a database.[20]
Section 3: Data Analysis and Hit Confirmation
Rigorous data analysis is crucial for identifying true hits and minimizing false positives.[21][22]
Primary Data Analysis
-
Data Normalization: Raw data from each plate should be normalized to the plate-specific controls. The percent inhibition for each compound is calculated as follows:
Percent Inhibition Formula:
-
Hit Selection: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often three standard deviations from the mean of the negative controls.
Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed through a series of follow-up experiments to eliminate false positives and determine their potency.[20][23]
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[24][25][26] The dose-response data is fitted to a sigmoidal curve to calculate the IC50 value.[27][28]
Dose-Response Curve Generation Protocol:
-
Serial Dilution: Prepare a serial dilution of the confirmed hit compound.
-
Assay Performance: Perform the biochemical assay with the different concentrations of the compound.
-
Data Plotting: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50.
| Hit Compound | IC50 (µM) | Hill Slope |
| Analog A | 0.5 | 1.1 |
| Analog B | 2.1 | 0.9 |
| Analog C | 10.5 | 1.0 |
Conclusion
This application note provides a detailed and structured approach for the high-throughput screening of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline analogs. By adhering to the principles of robust assay development, meticulous execution, and rigorous data analysis, researchers can confidently identify novel and potent modulators of kinase activity. The subsequent steps of hit-to-lead optimization will further refine these initial discoveries, paving the way for the development of new therapeutic agents.
References
- Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2019). Bioinformatics, 35(10), 1644–1650. Retrieved from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). ACS Omega, 3(7), 7438–7445. Retrieved from [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today, 25(10), 1807–1821. Retrieved from [Link]
-
High-throughput screening for kinase inhibitors. (2005). ChemBioChem, 6(3), 481–490. Retrieved from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). Retrieved from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). Cell, 134(2), 341–351. Retrieved from [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2013). Expert Opinion on Drug Discovery, 8(9), 1067–1079. Retrieved from [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]
-
Z-factor - Wikipedia. (n.d.). Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry, 9(18), 2139–2153. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. Retrieved from [Link]
-
Drug dose-response data analysis. (2021). Towards Data Science. Retrieved from [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023). Results in Chemistry, 6, 101222. Retrieved from [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today, 25(10), 1807–1821. Retrieved from [Link]
-
How to calculate IC50 for my dose response? (2016). ResearchGate. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved from [Link]
-
NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. (2007). Statistics in Medicine, 26(20), 3745–3763. Retrieved from [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2011). Beilstein Journal of Organic Chemistry, 7, 1373–1380. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(11), 2634. Retrieved from [Link]
-
High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research, 42(W1), W133–W138. Retrieved from [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. (2015). InTech. Retrieved from [Link]
-
Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (2014). Bioinformatics, 30(20), 2949–2957. Retrieved from [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2022). Current Drug Targets, 23(1), 40–60. Retrieved from [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Wisdom Library. Retrieved from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), S26–S40. Retrieved from [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of Molecular Structure, 1248, 131522. Retrieved from [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules, 26(11), 3254. Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3947–3965. Retrieved from [Link]
-
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. (n.d.). PubChem. Retrieved from [Link]
-
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). Molecules, 26(17), 5283. Retrieved from [Link]
-
Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. (2022). Letters in Applied NanoBioScience, 11(4), 4386–4396. Retrieved from [Link]
Sources
- 1. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. punnettsquare.org [punnettsquare.org]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. towardsdatascience.com [towardsdatascience.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the In Vitro Evaluation of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides. Derivatives of this class have demonstrated a wide spectrum of biological activities, including potential as anticancer agents.[1][2][3] The subject of this guide, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline (hereafter referred to as Cmpd-X), is a novel small molecule whose therapeutic potential is yet to be fully characterized. The discovery and development of new anticancer agents are crucial for addressing the limitations of current therapies.[4][5]
This document provides a comprehensive, structured framework for the initial in vitro characterization of Cmpd-X as a potential anticancer agent. The proposed workflow is designed as a logical cascade, beginning with broad phenotypic screening to establish cytotoxic activity, followed by increasingly specific mechanistic assays to elucidate its mode of action. The protocols herein are grounded in established methodologies and are designed to generate robust, reproducible data suitable for guiding further drug development efforts.[6][7][8]
Section 1: Foundational Analysis: Cytotoxicity and Viability Screening
Scientific Rationale: The primary and most critical step in evaluating a potential anticancer agent is to determine its ability to inhibit cancer cell growth or induce cell death.[4] Cytotoxicity assays quantify the concentration-dependent effect of a compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the compound concentration required to inhibit 50% of cell growth or metabolic activity.[6] This value is fundamental for comparing potency across different cell lines and against known reference compounds.[8] The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose, where the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells serves as a proxy for metabolic activity and, by extension, cell viability.[9]
Experimental Workflow: Initial Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing of Cmpd-X.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability in response to a test compound.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cmpd-X
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Create a series of working solutions by serially diluting the stock solution in a complete growth medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the medium containing various concentrations of Cmpd-X (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells treated with medium containing the same concentration of DMSO as the test wells, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the crystals completely.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log concentration of Cmpd-X.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Hypothetical Cytotoxicity of Cmpd-X
The results of the cytotoxicity screening should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT116 | Colorectal Carcinoma | 6.3 |
| HEK293 | Normal Kidney (Control) | > 100 |
Section 2: Elucidation of Cellular Mechanism of Action
Scientific Rationale: After establishing that Cmpd-X possesses cytotoxic activity, the next logical step is to investigate how it kills cancer cells. Key cellular processes to investigate include the induction of apoptosis (programmed cell death), effects on cell cycle progression, and modulation of critical cancer survival signaling pathways.[10] Many effective anticancer agents function by activating the apoptotic cascade or by causing cell cycle arrest at specific checkpoints, preventing proliferation.[6] Furthermore, the PI3K/AKT and MAPK pathways are central signaling nodes that regulate cell growth, survival, and proliferation, and are frequently dysregulated in cancer, making them common targets for therapeutic intervention.[11]
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cmpd-X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[6]
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with Cmpd-X (IC50 and 2x IC50) for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight to ensure proper fixation.[6]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Signaling Pathway Analysis via Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins to assess the activation state of key signaling pathways.[10][12]
Scientific Rationale: A common mechanism for anticancer drugs is the disruption of survival signals. The PI3K/AKT pathway is a critical pro-survival pathway. A reduction in the phosphorylated (active) form of AKT (p-AKT) is a strong indicator of pathway inhibition. Similarly, the cleavage of PARP is a hallmark of apoptosis execution. This protocol aims to assess the impact of Cmpd-X on these key markers.
Hypothetical Signaling Pathway Modulation by Cmpd-X
Caption: Hypothesized inhibition of the PI3K/AKT survival pathway by Cmpd-X.
Procedure:
-
Protein Extraction: Treat cells with Cmpd-X as described for other assays. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[10]
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer. Key antibodies to probe include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Cleaved PARP
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control (β-Actin).
Section 3: Advanced Mechanistic and Target Validation Studies
Scientific Rationale: To further refine the understanding of Cmpd-X's mechanism, it is beneficial to visualize its effects on protein localization within the cell and to quantify changes in the expression of key genes related to its observed effects (e.g., apoptosis or cell cycle arrest).
Protocol 5: Immunofluorescence (IF) for Protein Localization
IF allows for the visualization of the subcellular location of a specific protein, which can change upon drug treatment (e.g., translocation of a transcription factor to the nucleus).[14][15][16]
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a 12-well plate.
-
Treatment: Treat cells with Cmpd-X at the desired concentration and time point.
-
Fixation: Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.[14]
-
Blocking: Block non-specific sites with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.[15]
-
Antibody Incubation: Incubate with a primary antibody against a target of interest overnight at 4°C. The next day, wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour in the dark.[17]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei). Visualize the protein localization using a fluorescence or confocal microscope.
Protocol 6: Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative PCR (RT-qPCR) is a highly sensitive technique used to measure changes in the expression levels of specific genes.[18][19][20] This can validate at the transcript level the effects observed at the protein level.
Procedure:
-
RNA Extraction: Treat cells with Cmpd-X, then lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[20]
-
qPCR: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers (for targets like Bax, Bcl-2, CDKN1A), and a qPCR master mix (e.g., containing SYBR Green).[19]
-
Data Analysis: The amplification of DNA is monitored in real-time.[20] The cycle threshold (CT) value is determined for each gene.[18] Calculate the relative gene expression changes using the ΔΔCT method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
Section 4: Direct Target Interaction: Enzyme Inhibition Assays
Scientific Rationale: While initial screening focuses on cellular effects, identifying a direct molecular target is a crucial goal in drug development. Many anticancer drugs function as enzyme inhibitors (e.g., kinase inhibitors).[21] If a putative enzyme target for Cmpd-X is identified through computational modeling, literature precedent, or broader screening, a direct enzyme inhibition assay is necessary to confirm this interaction and determine its potency (IC50) and mechanism of inhibition.[22]
General Workflow: Enzyme Inhibition Assay
Sources
- 1. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. medium.com [medium.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 16. Immunofluorescence in Cell Lines [atlasantibodies.com]
- 17. usbio.net [usbio.net]
- 18. Probe QPCR for Gene-Level Expression [sigmaaldrich.com]
- 19. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gene-quantification.de [gene-quantification.de]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Framework for the Characterization and Application of Novel Chemical Probes: A Hypothetical Case Study Using 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Senior Application Scientist Note: The field of chemical biology relies on high-quality chemical probes to dissect complex biological processes and validate novel drug targets.[1][2][3] A well-characterized probe is a potent, selective, and cell-active small molecule with a defined mechanism of action, enabling researchers to confidently link a specific protein's function to a cellular phenotype.[3][4] Currently, "2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline" is not an established chemical probe, and there is no public data on its biological targets or activity.
This guide, therefore, serves a dual purpose. It outlines a comprehensive, field-proven framework for how a researcher would rigorously validate a novel compound, such as 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, transforming it from a mere chemical entity into a trusted research tool. By using this compound as a hypothetical candidate, we provide concrete, detailed protocols and explain the critical causality behind each experimental step. This framework is designed for researchers, scientists, and drug development professionals dedicated to ensuring the robustness and reproducibility of their work.[1]
Section 1: The Chemical Probe Validation Cascade
The journey from a novel compound to a validated chemical probe is a multi-step process designed to build a robust evidence package. Each step provides critical data that informs the next, ensuring that resources are spent on compounds with the highest potential. The ultimate goal is to unequivocally link the probe's molecular mechanism to its biological effect.[3]
A typical validation workflow involves four pillars: establishing adequate cellular exposure, demonstrating direct target engagement, confirming target activity modulation, and linking these to a relevant phenotypic change.[5]
Figure 1: The Chemical Probe Validation Workflow.
Section 2: Hypothetical Target & Rationale
To illustrate the validation process, we will hypothesize a target for 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. The molecule contains two key structural motifs:
-
1,2,4-Oxadiazole: This heterocycle is a well-known bioisostere for esters and amides and is found in numerous pharmacologically active compounds, including enzyme inhibitors.[6][7][8]
-
Aniline: The aniline scaffold is a common feature in many kinase inhibitors, where it often serves as a "hinge-binding" motif, interacting with the ATP-binding site of the kinase.[9][10][11]
Based on this structural analysis, we hypothesize that 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline (hereafter designated as "Probe-X") is an inhibitor of a hypothetical protein kinase, "Kinase-Y." Kinase-Y is presumed to be a component of a signaling pathway that promotes cell proliferation.
Figure 2: Hypothetical Signaling Pathway for Kinase-Y.
Section 3: Foundational Physicochemical Characterization
Before any biological assays, understanding the fundamental properties of Probe-X is essential. Poor solubility or stability can lead to misleading or irreproducible results.
Protocol 1: Aqueous Solubility Assessment (Kinetic Solubility)
-
Causality: This protocol determines the concentration at which the compound remains soluble in an aqueous buffer, mimicking assay conditions. Testing above this limit can lead to compound precipitation and false-negative results.
-
Prepare a 10 mM stock solution of Probe-X in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution into aqueous assay buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 0.1 µM to 200 µM.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure turbidity using a nephelometer or by reading absorbance at 620 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.
Protocol 2: Stability Assessment
-
Causality: This protocol ensures the compound does not degrade in assay media over the course of an experiment, which would lead to an underestimation of its true potency.
-
Incubate Probe-X at a final concentration of 10 µM in both assay buffer and cell culture medium at 37°C.
-
Take aliquots at time points 0, 2, 8, and 24 hours.
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the T=0 time point. A high-quality probe should show >90% stability over 24 hours.
| Parameter | Hypothetical Result | Implication for Use |
| Kinetic Solubility (PBS, pH 7.4) | 85 µM | Assays should be run below this concentration to avoid artifacts. |
| Stability (Cell Media, 24h @ 37°C) | 96% remaining | Compound is stable for standard cell-based experiments. |
| LogD (pH 7.4) | 2.8 | Good balance for cell permeability.[12] |
Table 1: Hypothetical Physicochemical Properties of Probe-X.
Section 4: Biochemical & Cellular Target Validation
This phase aims to confirm that Probe-X directly interacts with and inhibits our hypothetical target, Kinase-Y, both in a purified system and within the complex environment of a living cell.
Protocol 3: In Vitro Kinase Assay (Biochemical Potency)
-
Causality: This assay directly measures the ability of Probe-X to inhibit the enzymatic activity of purified Kinase-Y, providing a quantitative measure of potency (IC50). This is a critical first step in confirming the target hypothesis.
-
Use a commercial kinase assay kit (e.g., ADP-Glo™).
-
Prepare a reaction mixture containing purified, active Kinase-Y enzyme, its specific peptide substrate, and ATP in kinase reaction buffer.
-
Add Probe-X over a range of concentrations (e.g., 1 nM to 50 µM) in a 384-well plate. Include DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, following the manufacturer's protocol.
-
Plot the percent inhibition against the log concentration of Probe-X and fit the data to a four-parameter dose-response curve to determine the IC50 value. A high-quality probe should have an in vitro IC50 < 100 nM.[4]
Protocol 4: Cellular Target Engagement (CETSA®)
-
Causality: The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of target engagement in intact cells.[13] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Culture cells known to express Kinase-Y to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a saturating concentration of Probe-X (e.g., 10x cellular EC50) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the supernatant (soluble protein fraction) by Western blot using an antibody specific for Kinase-Y.
-
A successful result will show a shift in the melting curve to a higher temperature for the Probe-X-treated cells, indicating stabilization and therefore, direct binding.
Protocol 5: Cellular Target Inhibition (Western Blot)
-
Causality: After confirming target binding, it is crucial to show that this binding leads to the inhibition of the target's function in cells.[14] This is achieved by measuring the phosphorylation of a known downstream substrate.
-
Plate cells and allow them to adhere overnight.
-
Starve the cells (e.g., in serum-free media for 4 hours) to reduce basal signaling.
-
Pre-treat the cells with increasing concentrations of Probe-X (e.g., 0.1 µM to 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with the appropriate growth factor to activate the Kinase-Y pathway for 15 minutes.
-
Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blot analysis using antibodies against phospho-Substrate-Z (p-Substrate-Z) and total Substrate-Z. A loading control (e.g., GAPDH) should also be used.
-
A dose-dependent decrease in the p-Substrate-Z signal (normalized to total Substrate-Z) demonstrates on-target cellular activity. The cellular EC50 should ideally be below 1 µM.[14]
Section 5: Selectivity and Control Experiments
A probe is only as good as its selectivity.[1] Observing a phenotype is meaningless if it is caused by off-target effects.
Protocol 6: Kinome-Wide Selectivity Profiling
-
Causality: To ensure that the observed effects are due to the inhibition of Kinase-Y and not other kinases, Probe-X must be profiled against a broad panel of human kinases.
-
Submit Probe-X to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of >400 human kinases.
-
Any kinase showing >50% inhibition should be flagged for a follow-up dose-response (IC50) determination.
-
A high-quality probe should be highly selective, ideally showing a >30-fold difference in potency between the primary target (Kinase-Y) and any off-targets.[4]
Protocol 7: Use of a Negative Control
-
Causality: The gold standard for attributing a phenotype to a specific target is the use of a structurally similar but biologically inactive analog.[15][16] This control helps to rule out effects caused by the chemical scaffold itself rather than specific target inhibition.
-
Synthesize or procure a negative control for Probe-X. This could be an analog where a key binding group is removed or altered (e.g., replacing the aniline nitrogen with a carbon).
-
Confirm that the negative control is inactive against Kinase-Y in the biochemical assay (IC50 > 10 µM).
-
The negative control must have similar physicochemical properties to Probe-X.
-
In any cellular phenotypic assay, the negative control should be inactive at concentrations where Probe-X shows a clear effect.
| Assay Type | Probe-X (Hypothetical) | Negative Control (Hypothetical) | Criteria for a Good Probe |
| Biochemical IC50 (Kinase-Y) | 25 nM | > 30,000 nM | < 100 nM[4] |
| Cellular EC50 (p-Substrate-Z) | 250 nM | > 30,000 nM | < 1 µM[14] |
| Selectivity (vs. Kinase-Z) | 2,800 nM (>100-fold) | N/A | >30-fold vs. off-targets[4] |
| Cell Proliferation IC50 | 300 nM | > 30,000 nM | Correlates with cellular EC50 |
Table 2: Hypothetical Validation Data Summary for Probe-X and its Negative Control.
References
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
-
Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Schreiber, S. L. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368–372. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]
-
Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561–577. [Link]
-
Kozlov, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
-
Minocha, R., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. [https://www.annualreviews.org/doi/abs/10.1146/annurev-biochem-032620-104 validating-small-molecule-chemical-probes-for-biological-discovery]([Link] validating-small-molecule-chemical-probes-for-biological-discovery)
-
Chemical Probes Portal. (n.d.). Probe Evaluation. [Link]
-
Patel, H., et al. (2021). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. [Link]
-
Vasta, J. D., & Nomura, D. K. (2015). Determining target engagement in living systems. FEBS Journal, 282(13), 2417–2429. [Link]
-
Blaszczak-Swiatkiewicz, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
Morgan, J. B., & Chemler, S. R. (2015). Chemical probes and drug leads from advances in synthetic planning and methodology. Beilstein Journal of Organic Chemistry, 11, 1077–1089. [Link]
-
Lin, A., et al. (2019). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]
-
Jafari, M., et al. (2014). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules. [Link]
-
Gechijian, L. N., et al. (2017). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Sun, D., et al. (2016). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy. [Link]
-
Practical Fragments. (2023). A rule of two for using chemical probes?. [Link]
Sources
- 1. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 6. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. growingscience.com [growingscience.com]
- 11. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 12. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Probing the Probes: Fitness Factors For Small Molecule Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
Application Notes & Protocols: A Guide to Experimental Design for Structure-Activity Relationship (SAR) Studies of Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, field-proven guide for designing and executing robust Structure-Activity Relationship (SAR) studies on oxadiazole-based compounds. Moving beyond a simple checklist, this guide elucidates the causal reasoning behind critical experimental choices, ensuring a scientifically rigorous and efficient path from initial concept to lead optimization.
Introduction: The Oxadiazole Scaffold in Modern Drug Discovery
The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its four isomers (1,2,4-, 1,3,4-, 1,2,5-, and the unstable 1,2,3-oxadiazole) offer a versatile and valuable scaffold for drug design.[3] The 1,3,4- and 1,2,4-isomers, in particular, are widely exploited due to their metabolic stability and their role as effective bioisosteres for amide and ester functionalities, improving pharmacokinetic properties.[4][5] Oxadiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, making them privileged structures in the pursuit of novel therapeutics.[3][6]
A Structure-Activity Relationship (SAR) study is the systematic investigation of how a molecule's chemical structure influences its biological activity.[7] For oxadiazoles, a well-designed SAR campaign is paramount. It allows researchers to methodically alter substituents on the core ring, correlate these changes with potency and selectivity, and ultimately sculpt a lead candidate with optimal therapeutic potential. This guide outlines a multi-phase, iterative approach to building a comprehensive SAR model for novel oxadiazole series.
Phase 1: Foundational Design & Focused Library Synthesis
The initial phase is predicated on establishing a clear biological hypothesis and creating a chemically diverse, yet rational, set of molecules for testing. The quality of the SAR data is directly dependent on the quality of the library design.
In Silico Design and Target-Oriented Rationale
Before any synthesis is initiated, computational tools are leveraged to design a library with the highest probability of success. This in silico pre-validation saves significant time and resources.
Causality: The goal is not to randomly generate structures but to design molecules with a specific biological target in mind. Techniques like molecular docking predict how a designed oxadiazole derivative might physically bind to the active site of a target protein (e.g., an enzyme or receptor).[8] Quantitative Structure-Activity Relationship (QSAR) models, built from existing data, can further predict the activity of novel compounds by correlating their physicochemical properties with biological effects.[9][10][11]
Workflow: Computational Library Design
Caption: Computational workflow for designing a prioritized oxadiazole library.
Synthesis Strategy: Building Chemical Diversity
The synthesis plan must be robust, reproducible, and amenable to creating analogues. For 1,3,4-oxadiazoles, a common and effective strategy involves the cyclization of diacylhydrazines or the oxidative cyclization of acyl hydrazones.[12][13]
Rationale for Substituent Selection: The choice of substituents (R¹ and R²) is the core of the SAR study. The initial library should probe a wide range of physicochemical properties to build a comprehensive model.[7]
| Substituent Class | Examples | Rationale (What property is being tested?) |
| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Probes for favorable electronic interactions (e.g., cation-π). |
| Electron-Withdrawing | -CF₃, -NO₂, -Cl, -F | Probes for hydrogen bond acceptor potential and dipole interactions.[14] |
| Steric Bulk | -tBu, -isopropyl, -cyclohexyl | Defines the size and shape constraints of the binding pocket. |
| Lipophilic Groups | -Phenyl, -alkyl chains | Investigates the role of hydrophobic interactions in binding affinity. |
| H-Bond Donors/Acceptors | -OH, -COOH, -CONH₂ | Identifies key hydrogen bonding networks with the target. |
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol describes a common method for synthesizing a 1,3,4-oxadiazole library via dehydrative cyclization.
Materials:
-
Substituted aromatic/aliphatic hydrazides (R¹-CONHNH₂)
-
Substituted carboxylic acids (R²-COOH)
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., TsCl, SOCl₂)
-
Appropriate anhydrous solvent (e.g., Toluene, DMF)
-
Standard glassware for organic synthesis with reflux condenser and inert atmosphere setup
-
Purification supplies (silica gel, solvents for chromatography)
Step-by-Step Methodology:
-
Preparation of Acylhydrazide: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) and the corresponding hydrazide (1.0 eq) in a minimal amount of solvent.
-
Coupling (if necessary): If starting from two carboxylic acids, one must first be converted to the hydrazide. This is typically done by esterification followed by reaction with hydrazine hydrate.
-
Cyclization Reaction: To the stirred solution of the appropriate diacylhydrazine precursor (or a mixture of hydrazide and carboxylic acid), slowly add the dehydrating agent (e.g., POCl₃, 2-3 eq) at 0 °C.
-
Self-Validation Check: The reaction is exothermic; slow addition is critical to control the temperature and prevent side reactions.
-
-
Heating/Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-12 hours.
-
Self-Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: A solid precipitate of the crude oxadiazole derivative will often form. Collect this by filtration. If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Purify the crude product using column chromatography on silica gel or by recrystallization to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be >95% for biological testing.
Phase 2: Biological Evaluation and SAR Data Generation
With a library of pure compounds in hand, the next phase focuses on generating high-quality biological data to build the SAR model.
Primary Biological Screening
The primary assay should be robust, reproducible, and scalable. The choice of assay is dictated entirely by the project's biological target. For an anticancer program, a cell-based cytotoxicity assay is a common starting point.[15] For a specific enzyme target, a direct inhibition assay is used.[16]
Workflow: In Vitro Screening Cascade
Caption: A typical workflow for in vitro biological evaluation and hit identification.
Protocol 2: MTT Cytotoxicity Assay (Primary Screen for Anticancer Activity)
This protocol outlines a standard colorimetric assay to assess the ability of oxadiazole compounds to inhibit cancer cell proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[15][17]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
Oxadiazole compounds dissolved in DMSO (10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Multi-channel pipette, incubator (37 °C, 5% CO₂), plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Self-Validation Check: Include wells for 'untreated control' (cells + medium + DMSO vehicle) and 'blank' (medium only).
-
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control: % Viability = (Abs_treated / Abs_control) * 100.
-
Plot % Viability vs. log[Compound Concentration] and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Building the SAR Table
The core output of this phase is an SAR table that logically connects the chemical modifications to the biological activity.
| Compound ID | R¹ Substituent | R² Substituent | LogP (calc.) | IC₅₀ (µM) | SAR Interpretation |
| 1a (Lead) | Phenyl | 4-CF₃-Phenyl | 4.2 | 5.2 | Initial hit compound. |
| 2a | 4-MeO-Phenyl | 4-CF₃-Phenyl | 4.1 | 2.8 | Electron-donating group at R¹ improves potency. |
| 2b | 4-Cl-Phenyl | 4-CF₃-Phenyl | 4.7 | 8.5 | Electron-withdrawing group at R¹ is detrimental. |
| 2c | Phenyl | Phenyl | 3.8 | >50 | The CF₃ group at R² is critical for activity.[18] |
| 2d | 4-MeO-Phenyl | 4-Cl-Phenyl | 4.3 | 4.1 | Cl at R² is tolerated but less potent than CF₃. |
Phase 3: Lead Optimization and Pharmacokinetic Profiling
Initial SAR provides a roadmap. The next phase uses this map to design second-generation compounds with improved potency, selectivity, and drug-like properties. This is an iterative cycle.
The Iterative Optimization Cycle
The initial SAR data (e.g., "an electron-donating group at R¹ and a trifluoromethyl group at R² are beneficial") guides the synthesis of a new, more focused library to fine-tune these positions and explore other regions of the molecule.
Workflow: The Lead Optimization Cycle
Caption: The iterative cycle of lead optimization driven by SAR and ADME data.
Early ADME & Physicochemical Profiling
A potent compound is useless if it cannot reach its target in the body. Therefore, assessing Absorption, Distribution, Metabolism, and Excretion (ADME) properties early is critical to avoid late-stage failures.[19][20]
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates how quickly a compound is metabolized by Phase I enzymes, providing an estimate of its metabolic half-life.[21]
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compounds (1 mM in DMSO).
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Acetonitrile with internal standard (for protein precipitation and sample analysis).
-
LC-MS/MS system for quantitative analysis.
Step-by-Step Methodology:
-
Preparation: Prepare a microsome/buffer solution and pre-warm to 37 °C. Prepare the NADPH regenerating system.
-
Initiate Reaction: In a 96-well plate, add the test compound (final concentration ~1 µM) to the pre-warmed microsome solution.
-
Start Metabolism: Add the NADPH solution to initiate the metabolic reaction.
-
Self-Validation Check: Run a parallel reaction without NADPH. A significant decrease in compound concentration only in the +NADPH wells confirms enzyme-mediated metabolism.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the peak area ratio (Compound/Internal Standard) versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int).
-
| ADME Parameter | Assay | Desirable Outcome for Oral Drug | Causality/Rationale |
| Aqueous Solubility | Kinetic/Thermodynamic Solubility | > 50 µg/mL | Essential for absorption from the GI tract.[19] |
| Lipophilicity | LogD at pH 7.4 | 1 - 3 | Balances solubility with membrane permeability; high LogD can lead to toxicity and poor metabolism.[19] |
| Permeability | Caco-2 / PAMPA | High (Papp > 5 x 10⁻⁶ cm/s) | Predicts the ability of the compound to cross the intestinal wall into the bloodstream. |
| Metabolic Stability | Liver Microsome Stability | t₁/₂ > 30 min | Indicates resistance to rapid metabolism, allowing for a longer duration of action in the body.[21] |
Conclusion
The experimental design for structure-activity relationship studies of oxadiazoles is a systematic, multi-disciplinary endeavor. It begins with rational, computationally-guided library design and progresses through precise synthesis and robust biological and pharmacokinetic evaluation. By rigorously correlating specific structural modifications with functional outcomes—and by understanding the causal reasons for each experimental choice—researchers can efficiently navigate the complex chemical space. This iterative process of design, synthesis, testing, and analysis is the most effective strategy for transforming a promising oxadiazole scaffold into a clinically viable drug candidate.
References
- (Reference details to be populated based on cit
- Advancement in Chemistry and Recent Medicinal Importance of Oxadiazole - ResearchGate. (n.d.).
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.).
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.).
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (n.d.).
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024).
-
Nikalje, A. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1043. [Link]
- Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. (n.d.).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
-
A mini review on the synthetic strategies and biological activities of 1,3,4-oxadiazole derivatives. (2022). Journal of Chemical Reviews, 4(3), 255-268. [Link]
- Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. (n.d.).
-
Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. [Link]
-
Sestito, S., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(24), 5919. [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. Retrieved from [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Drug Design, Development and Therapy, 16, 3447-3465. [Link]
-
Jin, Z., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry, 63(23), 14989-15012. [Link]
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
-
Romesberg, F. E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 5(10), 1730-1743. [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (2024). Molecules, 29(4), 868. [Link]
-
Structure-activity relationship for the oxadiazole class of antibiotics. (2015). Journal of Medicinal Chemistry, 58(5), 2495-2506. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2416. [Link]
-
3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. (2021). Molecules, 26(24), 7476. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). Pharmaceuticals, 14(3), 248. [Link]
-
SAR study of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. (2022). Semantic Scholar. Retrieved from [Link]
-
Nawaz, H., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3947-3971. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. jchemrev.com [jchemrev.com]
- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we understand that nuanced challenges can arise in the laboratory, and this resource is structured to address those specific issues in a clear, actionable question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Question 1: Why is the yield of my 1,2,4-oxadiazole product consistently low?
Low yields in 1,2,4-oxadiazole synthesis are a frequent challenge. The primary causes often relate to incomplete cyclization of the O-acylamidoxime intermediate or side reactions.
Potential Causes and Solutions:
-
Incomplete Cyclization of the O-acylamidoxime Intermediate: The thermal or base-mediated cyclization is a critical and often challenging step.
-
Solution 1: Optimize Cyclization Conditions. Many traditional methods require high temperatures, which can lead to degradation. A highly effective modern approach is the use of a strong, non-nucleophilic base in an appropriate solvent at room temperature. For instance, the use of NaOH in DMSO has proven successful for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines.[1][2] This system promotes efficient cyclization of the O-acylamidoxime intermediate under mild conditions.[1][2]
-
Solution 2: Isolate the O-acylamidoxime Intermediate. While one-pot syntheses are efficient, isolating the O-acylamidoxime intermediate can sometimes improve the overall yield of the subsequent cyclization step.[3] This allows for purification of the intermediate, removing any unreacted starting materials or byproducts from the acylation step that might interfere with cyclization.
-
-
Side Reactions: The starting materials, particularly the amidoxime, can be prone to decomposition or undesired side reactions.
-
Solution: Ensure High Purity of Starting Materials. Use freshly prepared or properly stored amidoxime. Amidoximes can be sensitive to heat and prolonged storage.
-
Question 2: I'm observing multiple unidentified spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate indicates the formation of side products. In 1,2,4-oxadiazole synthesis, these can arise from several pathways.
Common Side Products and Their Origins:
| Side Product | Potential Cause | Suggested Mitigation |
| Unreacted Amidoxime | Incomplete acylation or inefficient coupling. | Ensure a slight excess of the acylating agent (e.g., propionyl chloride or isatoic anhydride). Use of coupling agents may be necessary for less reactive carboxylic acids. |
| Unreacted Acylating Agent or Carboxylic Acid | Stoichiometry imbalance or inefficient reaction. | Use a 1:1 or slight excess of the amidoxime to ensure full consumption of the acylating agent. |
| N,N'-diacylhydrazine (from isatoic anhydride) | Reaction of isatoic anhydride with hydrazine impurities or self-condensation. | Use high-purity isatoic anhydride. |
| Products from Amidoxime Dimerization | This can occur under certain conditions, leading to 1,2,5-oxadiazole-2-oxides or 1,2,4-oxadiazole-4-oxides.[4][5] | Optimize reaction conditions to favor the desired intramolecular cyclization. |
Question 3: The purification of the final product is proving difficult. What are the best practices for purifying 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline?
Purification can be challenging due to the presence of structurally similar impurities.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying 1,2,4-oxadiazole derivatives.
-
Recommended Sorbents and Eluents: Silica gel is the standard stationary phase. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the desired product from less polar starting materials and more polar byproducts.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step.
-
Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallizing similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
-
Aqueous Wash: During the workup, washing the organic layer with a saturated sodium bicarbonate solution can help remove unreacted acidic starting materials and byproducts.[6] A subsequent brine wash helps to remove residual water before drying the organic layer.[6]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline.
What are the most common synthetic routes to prepare 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline?
The most prevalent and efficient methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound, generally involve the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclization.[4][7][8]
-
Route 1: From an Amidoxime and an Acyl Chloride/Anhydride: This is a classical and widely used method.[8] The amidoxime is acylated to form an O-acylamidoxime intermediate, which then undergoes dehydrative cyclization to yield the 1,2,4-oxadiazole.[7]
-
Route 2: One-Pot Synthesis from an Amidoxime and Isatoic Anhydride: A highly efficient, one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines.[1][2] This approach involves the reaction of an amidoxime with isatoic anhydride in a NaOH-DMSO medium at room temperature.[1][2] This method is advantageous as it often does not require the use of protecting groups and can provide moderate to excellent yields.[1][2]
-
Route 3: Reduction of a Nitro Precursor: An alternative strategy involves the synthesis of a nitro-substituted precursor, such as 2-(3-ethyl-1,2,4-oxadiazol-5-yl)-nitrobenzene, followed by selective reduction of the nitro group to an aniline.[9] Common reducing agents for this transformation include tin(II) chloride with sodium borohydride or iron in acetic acid.[9]
What is the role of the base in the cyclization step?
The base plays a crucial role in promoting the cyclodehydration of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring. In the NaOH/DMSO system, the strong basicity of the medium facilitates the deprotonation steps necessary for the intramolecular cyclization to occur at room temperature.[1]
Are there any alternative methods for synthesizing the 1,2,4-oxadiazole ring?
Yes, several other methods exist, although they may be less common for this specific target molecule.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile.[4] However, it can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide.[4]
-
Oxidative Cyclization of N-acyl amidines: N-acyl amidines can be cyclized to 1,2,4-oxadiazoles using an oxidizing agent like N-bromosuccinimide (NBS).[3][10] This method proceeds through an oxidative N-O bond formation.[10]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in the synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline.
Protocol 1: One-Pot Synthesis from Propanamidoxime and Isatoic Anhydride
This protocol is adapted from the efficient one-pot method for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines.[1][2]
Materials:
-
Propanamidoxime
-
Isatoic anhydride
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve propanamidoxime (1.0 eq) in DMSO.
-
Add powdered sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature.
-
Slowly add isatoic anhydride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic pathway for the one-pot synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines from an amidoxime and isatoic anhydride.
Caption: Troubleshooting workflow for synthesis challenges.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
-
2‐(1,2,4‐Oxadiazol‐5‐yl)aniline as a New Scaffold for Blue Luminescent Materials. ResearchGate. Available from: [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available from: [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. Available from: [Link]
-
2-(1,2,4-Oxadiazol-5-yl)anilines Based on Amidoximes and Isatoic Anhydrides: Synthesis and Structure Features. ResearchGate. Available from: [Link]
-
Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate. Available from: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. Available from: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health. Available from: [Link]
-
Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. ResearchGate. Available from: [Link]
-
Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. Available from: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Institutes of Health. Available from: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. Available from: [Link]
-
One-pot synthesis of 2-(1,3,4-oxadiazo-2-yl)aniline derivatives from various isatins and heteroaryl hydrazides. ResearchGate. Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available from: [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. NISCAIR Online Periodicals Repository. Available from: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmacy and Pharmaceutical Research. Available from: [Link]
-
Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Available from: [Link]
-
NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. Available from: [Link]
-
Synthesis of (Benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Der Pharma Chemica. Available from: [Link]
-
Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. ResearchGate. Available from: [Link]
-
Synthesis and Screening of NewO[3][6][7]xadiazole,T[1][3][7]riazole, andT[1][3][7]riazolo[4,3-b]t[1][3][7]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Available from: [Link]
-
Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. National Institutes of Health. Available from: [Link]
-
Synthesis, structure elucidation and antibacterial screening of some novel 1,3,4-oxadiazoline derivatives. International Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. Frontiers. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of 2-Anilino-1,2,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,2,4-oxadiazole synthesis. As a Senior Application Scientist, I understand the nuances and challenges of heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of 2-anilino-1,2,4-oxadiazoles, a scaffold of significant interest in modern drug discovery.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds through the acylation of an amidoxime followed by a cyclodehydration reaction. While seemingly straightforward, the efficiency of this process, particularly the ring-closing step, is highly sensitive to reaction conditions and substrate electronics. This guide provides a structured approach to identifying bottlenecks and optimizing your synthetic route for higher yields and purity.
The Core Synthetic Pathway: A Visual Overview
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring involves two key transformations: the formation of an O-acyl amidoxime intermediate and its subsequent cyclodehydration. The overall success of the synthesis hinges on the efficiency of both steps, with the cyclization often being the most challenging.[1][2]
Caption: General workflow for 2-anilino-1,2,4-oxadiazole synthesis.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, explaining the causality behind the problems and providing actionable solutions.
Q1: My overall yield is extremely low, or I'm recovering only starting materials. Where should I begin troubleshooting?
A1: A low or non-existent yield points to a failure in one of the two core steps: acylation or cyclodehydration. The first step is to determine which is failing.
Causality & Diagnosis: The formation of the O-acyl amidoxime intermediate is the necessary precursor to cyclization. If this intermediate does not form, the reaction cannot proceed.
Troubleshooting Steps:
-
Isolate the Problem: Run the acylation step (Step 1) separately. After the recommended reaction time, quench a small aliquot and analyze it by LC-MS. You should see a new peak corresponding to the mass of the O-acyl amidoxime intermediate.
-
If the Intermediate is NOT Formed (Problem with Acylation):
-
Check Carboxylic Acid Activation: Ensure your coupling agent is active. For example, carbodiimides like EDC are moisture-sensitive. Using HATU with a non-nucleophilic base like diisopropylethylamine (DIPEA) is a highly effective and reliable method for activating the carboxylic acid.[1][3]
-
Purity of Starting Materials: Impurities in either the amidoxime or the carboxylic acid can interfere with the reaction. Confirm their purity by NMR or LC-MS.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the activated carboxylic acid to ensure complete consumption of the amidoxime.
-
-
If the Intermediate IS Formed but the Final Product is Not (Problem with Cyclodehydration):
Sources
Technical Support Center: Purification of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline
Welcome to the technical support center for the purification of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this and structurally related compounds. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and experimental success.
I. Understanding the Molecule: Physicochemical Properties and Synthetic Context
Before delving into purification strategies, it is crucial to understand the key characteristics of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline. While specific experimental data for this exact molecule is not abundantly available in public literature, we can infer its properties from its structural components: an aniline ring and a 1,2,4-oxadiazole heterocycle.
-
Aniline Moiety: The presence of the primary amine group on the benzene ring imparts basicity and polarity to the molecule. Aniline itself is slightly soluble in water and miscible with most organic solvents.[1] The amino group is a site for potential hydrogen bonding.
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle contains oxygen and nitrogen atoms, contributing to the overall polarity of the molecule. The 1,2,4-oxadiazole ring is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, a critical consideration during purification.[2]
-
Ethyl Group: The ethyl substituent on the oxadiazole ring adds a degree of non-polar character.
Expected Impurities: The purification strategy should be tailored to remove common impurities arising from its synthesis. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often involves the reaction of amidoximes with acylating agents.[3] Potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents.
II. Troubleshooting and FAQs: A Problem-Solving Approach
This section addresses common issues encountered during the purification of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline in a question-and-answer format, providing actionable solutions.
FAQ 1: My crude product is an oil and won't solidify. How can I proceed with purification?
-
Answer: Oiling out is a common problem, often due to the presence of impurities that depress the melting point or the compound's inherent low melting point.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by dissolving impurities that are preventing solidification.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Residual solvent can prevent crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Column Chromatography: If the above methods fail, column chromatography is the most effective way to purify an oily product from both polar and non-polar impurities.
-
-
FAQ 2: I'm seeing multiple spots on my TLC, even after initial workup. How do I choose the right purification technique?
-
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds with different polarities. The choice of purification technique depends on the nature and quantity of these impurities.
-
Decision-Making Workflow:
Caption: Decision tree for selecting a purification method.
-
Explanation:
-
Recrystallization: This is an excellent choice if your product is a solid and one spot is significantly more prominent than the others. The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[4] For aniline derivatives, ethanol/water mixtures are often effective.[4]
-
Column Chromatography: This is the most versatile technique for separating compounds with different polarities.[5] It is particularly useful when you have multiple impurities or when recrystallization is ineffective. For heterocyclic amines, silica gel is a common stationary phase, but its acidic nature can sometimes cause issues like product degradation or poor separation.[6] In such cases, using an amine-functionalized silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can be beneficial.[6]
-
Acid-Base Extraction: Given the basic nature of the aniline moiety, an acid-base extraction can be a powerful preliminary purification step to remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
-
FAQ 3: My column chromatography is giving poor separation or streaking. What's going wrong?
-
Answer: Poor separation and streaking on a silica gel column are common issues when purifying basic compounds like anilines.[6] This is often due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.
-
Troubleshooting Strategies:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia to your mobile phase. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Stationary Phase Choice: Consider using a less acidic stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel.[6]
-
Sample Loading: Ensure your sample is loaded onto the column in a minimal amount of solvent and is pre-adsorbed onto a small amount of silica for dry loading. This often leads to better band shapes.
-
Flow Rate: An excessively high flow rate can lead to poor resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.
-
-
FAQ 4: After purification, my product is still not pure enough according to NMR/LC-MS. What are my options?
-
Answer: Achieving high purity often requires a multi-step purification approach.
-
Sequential Purification Workflow:
Caption: A multi-step purification workflow.
-
Explanation:
-
Initial Cleanup: Start with an acid-base extraction to remove the bulk of non-basic impurities.
-
Primary Separation: Follow with column chromatography to separate your product from impurities with similar basicity but different polarities.
-
Final Polishing: Conclude with a recrystallization step to remove any remaining minor impurities and to obtain a crystalline, high-purity final product.
-
-
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table 1: Common Solvents for Recrystallization of Aniline Derivatives
| Solvent/Solvent System | Polarity | Comments |
| Water | High | Suitable for anilines with polar functional groups.[4] |
| Ethanol/Water | Medium-High | A versatile mixed solvent system for many substituted anilines.[4] |
| Ethanol or Methanol | Medium-High | Good general-purpose polar solvents.[4] |
| Ethyl Acetate/Hexane | Medium-Low | A good mixed solvent system for less polar compounds. |
Protocol 2: Column Chromatography of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline
-
Stationary Phase Selection: For most applications, silica gel (60 Å, 230-400 mesh) is a good starting point. If streaking is observed, consider using amine-functionalized silica.[6]
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good solvent system will give your product an Rf value of ~0.3. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). For this compound, a gradient of ethyl acetate in hexane is likely to be effective. Add 0.5% triethylamine to the mobile phase to improve peak shape.
-
Column Packing: Pack the column with a slurry of the stationary phase in the initial mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For better results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your compound using TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. References
-
Benchchem. Technical Support Center: Recrystallization of Substituted Anilines.
-
Benchchem. Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline.
-
PMC. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
-
Scribd. Recrystallization: Figure 1. Structure of Aniline.
-
Sigma-Aldrich. Troubleshooting Purification Methods.
-
Cram. Recrystallization Of Acetanilide From Aniline.
-
Reddit. Purify and dry aniline?.
-
PMC. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
-
PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
-
How do I purify ionizable organic amine compounds using flash column chromatography?.
-
MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.
-
ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review).
-
Merck Millipore. Affinity Chromatography Troubleshooting.
-
The Pharma Master. Troubleshooting.
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC.
-
Column Chromatography in Pharmaceutical Analysis: Methods and Applications.
Sources
Technical Support Center: Optimization of Reaction Conditions for Oxadiazole Ring Formation
Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you improve the yield and efficiency of your oxadiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.
1,2,4-Oxadiazole Synthesis
Q1: My reaction yield for 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?
Low yields in 1,2,4-oxadiazole synthesis can often be attributed to two main stages: inefficient acylation of the amidoxime or incomplete cyclodehydration.[1][2]
-
Poor Acylation of the Amidoxime: The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is crucial.[1]
-
Troubleshooting:
-
Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, CDI) is fresh. Consider switching to a different agent like carbonyldiimidazole (CDI), which has proven effective in a NaOH/DMSO medium.[1]
-
Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime.[1]
-
Starting Material Purity: Verify the purity of your amidoxime and carboxylic acid. Impurities can interfere with the reaction.[1] Amidoximes, in particular, can be unstable, so their quality should be verified if no product is being formed.[2]
-
-
-
Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step.[1]
-
Troubleshooting:
-
Thermal Conditions: Heating is typically necessary for this step.[1] Optimize the temperature to balance the reaction rate with potential side product formation. Microwave irradiation can significantly shorten reaction times and improve yields, especially for less reactive substrates.[1]
-
Catalysis: Tetrabutylammonium fluoride (TBAF) can be an effective catalyst for the cyclization of O-acylamidoximes at room temperature.[1][3][4]
-
Solvent Choice: Aprotic polar solvents like DMSO or DMF can facilitate the reaction, particularly in base-mediated syntheses.[1][5] Excellent isolated yields (88-95%) have been reported in a variety of aprotic solvents including DMF, THF, DCM, MeCN, and acetone.[5]
-
Base Selection: In base-mediated reactions, the choice and amount of base are critical. Inorganic bases such as NaOH or KOH in DMSO have been shown to be effective.[1]
-
-
Q2: I am observing significant side product formation. How can I minimize this?
Side reactions can compete with the desired cyclization. One common issue is the formation of diacyl hydrazides when starting from acyl hydrazides.
-
Minimizing Diacyl Hydrazide Formation: A novel approach avoids the formation of a 1,2-diacyl hydrazide intermediate by coupling α-bromo nitroalkanes with acyl hydrazides. This method proceeds under mildly basic conditions and is tolerant to water.
1,3,4-Oxadiazole Synthesis
Q3: The cyclization of my diacylhydrazine to a 1,3,4-oxadiazole is not proceeding efficiently. What dehydrating agents are recommended?
The choice of dehydrating agent is critical for the successful cyclization of diacylhydrazines. A variety of reagents can be employed, each with its own advantages.
-
Common Dehydrating Agents:
-
Troubleshooting:
-
If a common reagent like P₂O₅ fails, even at high temperatures, consider alternative reagents like the Burgess reagent.[8]
-
For one-pot syntheses from carboxylic acids, careful optimization of catalyst loading and base equivalents is crucial to prevent side-product formation. For instance, in a one-pot synthesis-arylation, a 20 mol % loading of copper(I) iodide and 40 mol % of 1,10-phenanthroline was found to be optimal.[10]
-
Q4: Are there modern, more efficient methods for synthesizing 1,3,4-oxadiazoles?
Yes, several modern techniques can improve efficiency, reduce reaction times, and offer more environmentally friendly reaction conditions.
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times (from hours to minutes) and often leads to higher yields and product purity.[11][12][13][14] It is considered a green chemistry approach as it can reduce the use of solvents.[13][14]
-
Ultrasound-Assisted Synthesis: Ultrasound can be used to promote the reaction, often in the absence of acidic or basic catalysts and with minimal solvent.[15]
-
Flow Chemistry: Continuous flow processes allow for rapid and scalable synthesis. For example, an iodine-mediated oxidative cyclization in a heated packed-bed reactor can generate 1,3,4-oxadiazoles in short residence times with high yields.[16]
Troubleshooting Logic Diagrams
The following diagrams illustrate logical workflows for addressing common issues in oxadiazole synthesis.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Data Summary Tables
The following tables summarize quantitative data from studies on optimizing oxadiazole synthesis.
Table 1: Optimization of a One-Pot Synthesis-Arylation of a 2,5-Disubstituted 1,3,4-Oxadiazole [10]
| Entry | CuI (mol %) | 1,10-Phen (mol %) | Cs₂CO₃ (equiv) | Yield (%) |
| 1 | 20 | 40 | 1.5 | 78 |
| 2 | 10 | 20 | 1.5 | 65 |
| 3 | 20 | 40 | 1.0 | 55 |
| 4 | 20 | 40 | 2.0 | 72 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles [12][17]
| Method | Reaction Time | Power | Yield | Purity |
| Conventional Heating | 2-3 hours | N/A | Moderate | Good |
| Microwave Irradiation | 3-6 minutes | 180W | High | Excellent |
Experimental Protocols
Here are detailed, step-by-step methodologies for key oxadiazole synthesis procedures.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole [14]
This protocol outlines a two-step microwave-assisted synthesis.
-
Step I: Formation of Hydrazone
-
In a suitable vessel, mix isoniazid, an aromatic aldehyde, and 5 drops of DMF.
-
Subject the mixture to microwave irradiation at 300 W for 3 minutes to obtain the solid hydrazone product.
-
-
Step II: Oxidative Cyclization
-
Dissolve the hydrazone product from Step I in ethanol.
-
Add chloramine-T to the solution.
-
Subject the reaction mixture to microwave irradiation at 300 W for 4 minutes to yield the 2-aryl-5-(pyridyl)-1,3,4-oxadiazole.
-
Caption: Workflow for the microwave-assisted synthesis of 1,3,4-oxadiazoles.
Protocol 2: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles [10]
This procedure outlines a one-pot method starting from a carboxylic acid.
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours.
-
After the initial 1,3,4-oxadiazole formation, proceed with the C-H arylation by adding the appropriate arylating agent and catalyst system as optimized (see Table 1).
Purification Guidance
Issue: Difficulty in purifying the oxadiazole product by column chromatography.
-
Problem: Tailing or poor separation on silica gel.
-
Solution:
-
Solvent System Modification: For more polar compounds, consider using DCM/methanol or ethyl acetate/methanol systems. Adding a small amount of triethylamine (TEA) (e.g., 0.1-1%) can help reduce the tailing of basic compounds on silica gel.[18] For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.[18]
-
Change the Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina. For highly polar derivatives, reverse-phase silica (C18) with a water/acetonitrile or water/methanol gradient may provide better separation.[18]
-
Dry Loading: For compounds with low solubility in the chromatography solvent, pre-adsorbing the crude product onto silica gel can improve resolution.[18]
-
Issue: Low recovery after recrystallization.
-
Problem: Significant loss of product during recrystallization.
-
Solution:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) on a small scale.
-
Solvent Pairs: If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[18]
-
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. [Link]
-
A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. ResearchGate. [Link]
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Jyoungpharm. [Link]
-
Design, microwave assisted synthesis and characterization of oxadiazoles. International Journal of Current Science and Technology. [Link]
-
Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate. [Link]
-
A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. National Institutes of Health (NIH). [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Different Method for the Production of Oxadiazole Compounds. JournalsPub. [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. [Link]
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. National Institutes of Health (NIH). [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. International Journal of Current Science and Technology. [Link]
-
Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. PubMed. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. National Institutes of Health (NIH). [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. [Link]
-
An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity. PubMed Central. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wjarr.com [wjarr.com]
- 12. Design, microwave assisted synthesis and characterization of oxadiazoles [wisdomlib.org]
- 13. journalspub.com [journalspub.com]
- 14. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Welcome to the technical support guide for the synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. As a key intermediate in pharmaceutical development, ensuring high purity and yield is critical. This guide provides in-depth, experience-based answers to common challenges, focusing on the identification and mitigation of side reactions.
The typical synthesis proceeds via the acylation of 2-aminobenzamidoxime with an ethyl-group donor (e.g., propionyl chloride or propanoic anhydride) to form an O-acyl amidoxime intermediate, which is then cyclized under thermal or basic conditions. While straightforward in principle, this pathway is prone to several side reactions that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm seeing a persistent impurity with the same mass as my product in the LCMS. What is it and how do I get rid of it?
Plausible Cause:
This is a classic and often frustrating issue in 1,2,4-oxadiazole synthesis. The most likely culprit is a regioisomeric byproduct, specifically a derivative of 1,2,4-oxadiazol-5-one or a rearranged amide. The formation of these side products is often dictated by the reaction conditions, particularly during the cyclization step.
The key intermediate, the O-acyl amidoxime, is susceptible to thermal rearrangement. Instead of the desired intramolecular cyclization to the 1,2,4-oxadiazole, it can undergo a reaction analogous to a Beckmann rearrangement, leading to undesired isomeric structures.[1][2] The classical approach to synthesizing 1,2,4-oxadiazoles from amidoximes and acyl chlorides can result in the formation of multiple products, making purification difficult.[3][4][5]
Troubleshooting & Solutions:
-
Lower the Cyclization Temperature: High temperatures favor rearrangement pathways. If using thermal cyclization (e.g., refluxing in toluene or xylene), reduce the temperature and extend the reaction time. Monitor by TLC/LCMS to find the optimal balance where product formation is efficient, but the byproduct is minimized.
-
Switch to Base-Mediated Cyclization: Base-mediated cyclization is often cleaner and proceeds at a lower temperature. After the initial acylation step, instead of heating, add a non-nucleophilic base to promote the ring closure.
-
Recommended Bases: Pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIEA) are commonly used.[3]
-
Protocol: After acylation is complete (as confirmed by TLC/LCMS), cool the reaction mixture and add 1.5-2.0 equivalents of the base. Stir at room temperature or warm gently (e.g., 40-50 °C) until cyclization is complete.
-
-
One-Pot Procedures: Several modern protocols utilize one-pot synthesis in the presence of a base or coupling agent from the start, which can improve yields and reduce side products.[6][7] For example, using a superbase system like NaOH/DMSO at room temperature has been reported for similar syntheses.[6]
FAQ 2: My overall yield is low, and my crude NMR looks very messy with multiple unidentifiable byproducts. What's going wrong?
Plausible Cause:
A low yield accompanied by a complex crude mixture points to issues beyond a single side reaction. The problem could lie in the stability of the starting materials, the reaction stoichiometry, or competing reaction pathways such as N-acylation. The primary amino group on the aniline ring is a competing nucleophile and can be acylated by propionyl chloride, leading to undesired di-acylated species or polymerization.
Troubleshooting & Solutions:
-
Verify Starting Material Quality:
-
Control the Acylation Step:
-
Slow Addition at Low Temperature: Add the propionyl chloride dropwise to a cooled solution (0 °C) of the 2-aminobenzamidoxime and a non-nucleophilic base (like pyridine or DIEA) in an inert solvent (like DCM or THF). This minimizes side reactions and prevents localized overheating.
-
Use a Coupling Agent: To avoid the harshness of acyl chlorides, consider using propanoic acid with a peptide coupling agent like EDC/HOBt or HBTU.[9] This method generates the active ester in situ under milder conditions, improving selectivity.
-
-
Optimize Reaction Conditions:
-
A systematic approach is best. The table below outlines common variables and their impact.
-
| Parameter | Condition A (Harsh) | Condition B (Mild) | Expected Outcome |
| Acylating Agent | Propionyl Chloride | Propanoic Anhydride or Propanoic Acid + EDC | Condition B reduces the formation of HCl, minimizing potential degradation and N-acylation. |
| Base | None (during acylation) | Pyridine or DIEA | A base scavenges HCl, protecting the aniline amine group and promoting selective O-acylation.[3] |
| Temperature | Reflux (e.g., Toluene, 110°C) | 0°C (Acylation), then RT to 50°C (Cyclization) | Lower temperatures significantly reduce the rate of rearrangement and other side reactions.[9] |
| Solvent | Aprotic (Toluene, Xylene) | Aprotic (DCM, THF, Acetonitrile) | Solvents like DCM or THF are suitable for lower-temperature reactions. |
Table 1: Comparison of Reaction Conditions
Diagrams: Reaction Pathways and Troubleshooting
To visualize the competing reactions, consider the following diagram illustrating the desired synthesis versus a common side reaction pathway.
Caption: Desired synthesis vs. common side reaction pathways.
This troubleshooting flowchart can guide your experimental decisions when encountering a problematic reaction.
Caption: Troubleshooting flowchart for synthesis issues.
FAQ 3: I'm having difficulty purifying the final product by column chromatography. It's either smearing or co-eluting with a byproduct.
Plausible Cause:
The aniline functionality in your target molecule makes it basic. Basic compounds often exhibit poor peak shape (tailing) on standard silica gel, which is acidic.[10] This can lead to co-elution with closely related impurities. Furthermore, if a rearrangement has occurred, the resulting amide byproduct may have very similar polarity to your desired oxadiazole, making separation challenging.
Troubleshooting & Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: For silica gel chromatography, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[10] This will neutralize the acidic sites on the silica, dramatically improving the peak shape of your basic product.
-
-
Change the Stationary Phase:
-
Neutral Alumina: If your compound is sensitive to silica, neutral or basic alumina can be an excellent alternative for basic compounds.[10]
-
Reverse-Phase (C18): For more polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can provide a different selectivity profile, potentially resolving stubborn impurities.[10]
-
-
Use a Different Purification Technique:
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions where the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.[10]
-
Preparative HPLC: For high-purity material required for biological testing, preparative HPLC is the most powerful tool, although it is more resource-intensive.
-
References
- Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives. Benchchem.
- 2-amino Benzamidoxime (CAS Number: 16348-49-5). Cayman Chemical.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. ResearchGate.
- Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.
- NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate.
- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.
- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications.
- Beckmann Rearrangement. Master Organic Chemistry.
- Oxime. Wikipedia.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Analytical Maze: A Technical Support Guide for Oxadiazole Derivative Characterization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the characterization of oxadiazole derivatives. As a Senior Application Scientist, I understand that while these heterocyclic compounds hold immense promise in medicinal chemistry and materials science, their analysis can present unique challenges.[1][2][3] This guide is designed to provide you with field-proven insights and troubleshooting strategies to refine your analytical methods, ensuring the integrity and validity of your research.
Oxadiazoles, five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are pivotal scaffolds in drug discovery.[4] Their derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] Accurate and comprehensive characterization is therefore paramount to understanding their structure-activity relationships and advancing their therapeutic potential.
This guide is structured to address the specific hurdles you may encounter with the most common analytical techniques. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the "why" behind the "how."
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of your oxadiazole derivatives. However, issues with solubility, signal overlap, and spectral interpretation are common.
Troubleshooting NMR Analysis
Q1: My oxadiazole derivative is poorly soluble in common deuterated solvents like CDCl₃ and DMSO-d₆. What are my options?
-
Causality: The polarity and crystalline nature of your compound, often influenced by aryl substituents and functional groups, dictate its solubility.[1]
-
Solutions:
-
Solvent Mixtures: Try a mixture of solvents. For example, a small amount of trifluoroacetic acid (TFA-d) can be added to CDCl₃ to protonate basic nitrogen atoms and improve solubility. Be mindful that this can shift the chemical shifts of nearby protons.
-
Alternative Solvents: Consider more polar aprotic solvents like N,N-Dimethylformamide (DMF-d₇) or 1,2-Dichlorobenzene-d₄, especially for compounds with high melting points.
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can sometimes increase solubility and sharpen peaks.
-
Q2: The aromatic proton signals in my ¹H NMR spectrum are overlapping, making assignment difficult.
-
Causality: When multiple aromatic rings are present as substituents on the oxadiazole core, their proton signals often resonate in a narrow chemical shift range (typically 7.0-8.5 ppm).
-
Solutions:
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). This will increase the chemical shift dispersion and potentially resolve the overlapping signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify coupled proton systems within the same aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can reveal through-space correlations between protons on different rings, aiding in their relative spatial assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for connecting different fragments of the molecule.
-
-
Q3: I am unsure about the chemical shifts of the carbon atoms in the oxadiazole ring in my ¹³C NMR spectrum.
-
Causality: The carbons of the oxadiazole ring are deshielded due to the electronegativity of the oxygen and nitrogen atoms and the aromatic nature of the ring.
-
Typical Chemical Shifts:
-
1,3,4-Oxadiazole: The two carbon atoms are equivalent in a symmetrically substituted derivative and typically appear in the range of 155-165 ppm .
-
1,2,4-Oxadiazole: The two carbon atoms are in different electronic environments and will have distinct signals, often in the ranges of 150-160 ppm and 165-175 ppm .
-
-
Confirmation: Use HMBC to look for correlations from known protons on the substituents to the carbons of the oxadiazole ring.
Frequently Asked Questions (FAQs) - NMR
-
What are the typical ¹H NMR chemical shifts for protons on substituted oxadiazole rings? For unsubstituted 1,3,4-oxadiazole, the proton signal is around 8.8 ppm. In substituted derivatives, there are no protons directly on the ring.
-
How can I confirm the successful cyclization to form the oxadiazole ring? The disappearance of signals corresponding to the starting materials (e.g., the -NHNH₂ protons of a hydrazide) and the appearance of the characteristic downfield ¹³C signals for the oxadiazole ring carbons are strong indicators.
Section 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of your synthesized oxadiazole derivatives and can provide valuable structural information through fragmentation analysis.
Troubleshooting Mass Spectrometry Analysis
Q1: I am not observing the molecular ion peak (M⁺) in my Electron Ionization (EI) mass spectrum.
-
Causality: The high energy of EI (typically 70 eV) can cause extensive fragmentation, leading to a weak or absent molecular ion peak, especially for more labile molecules.
-
Solutions:
-
Softer Ionization Techniques:
-
Electrospray Ionization (ESI): Ideal for polar and thermally labile compounds. It typically produces protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).
-
Chemical Ionization (CI): A less energetic method than EI that often yields a more prominent protonated molecule peak.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula even if the molecular ion peak is weak.[5]
-
Q2: How do oxadiazole rings typically fragment in mass spectrometry?
-
Causality: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
-
Common Fragmentation Pathways:
-
Cleavage of the N-N bond: This is a common fragmentation pathway in 1,3,4-oxadiazoles.
-
Loss of small neutral molecules: Such as CO, N₂, or HCN.
-
Cleavage of the bonds connecting the substituents to the oxadiazole ring. The stability of the resulting carbocations or radicals will influence the abundance of these fragment ions.
-
Data Presentation: Common Mass Spectral Fragments of a Disubstituted 1,3,4-Oxadiazole
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - R₁]⁺ | Loss of the R₁ substituent |
| [M - R₂]⁺ | Loss of the R₂ substituent |
| [R₁CO]⁺ | Acylium ion from the R₁ side |
| [R₂CO]⁺ | Acylium ion from the R₂ side |
| [R₁CN]⁺ | Nitrile radical ion |
| [R₂CN]⁺ | Nitrile radical ion |
Experimental Workflow: Sample Preparation for ESI-MS
Caption: Workflow for ESI-MS sample preparation.
Section 3: High-Performance Liquid Chromatography (HPLC) - Purity Assessment and Method Development
HPLC is the workhorse for determining the purity of your oxadiazole derivatives and for monitoring reaction progress.[6]
Troubleshooting HPLC Analysis
Q1: My compound is showing poor peak shape (e.g., tailing or fronting) in reverse-phase HPLC.
-
Causality:
-
Tailing: Often caused by secondary interactions between basic nitrogen atoms in the oxadiazole ring or substituents and residual silanol groups on the silica-based column packing.
-
Fronting: Can be a result of column overload or poor solubility in the mobile phase.
-
-
Solutions:
-
For Tailing:
-
Add an acidic modifier: Incorporate a small amount of trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) into the mobile phase. This protonates the basic sites on the analyte and the silanol groups, minimizing secondary interactions.
-
Use a base-deactivated column: These columns have been end-capped to reduce the number of accessible silanol groups.
-
-
For Fronting:
-
Reduce sample concentration: Inject a more dilute sample.
-
Change the injection solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
-
Q2: I am having difficulty separating my oxadiazole derivative from impurities.
-
Causality: The impurities may have very similar polarities to your target compound.
-
Solutions:
-
Optimize the mobile phase:
-
Gradient Elution: If you are using isocratic elution, switch to a gradient to improve resolution.
-
Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
-
Change the stationary phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) which can offer different retention mechanisms.
-
Experimental Protocol: Generic Gradient HPLC Method for Oxadiazole Derivatives
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or at the λmax of your compound)
-
Injection Volume: 10 µL
Section 4: X-ray Crystallography - The Definitive Structure
For an unambiguous, three-dimensional structure of your oxadiazole derivative, single-crystal X-ray diffraction is the gold standard.
Troubleshooting X-ray Crystallography
Q1: I am struggling to grow single crystals of my oxadiazole derivative suitable for X-ray diffraction.
-
Causality: Crystal growth is a complex process influenced by factors such as purity, solvent, temperature, and the inherent molecular structure.
-
Solutions:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: Place a solution of your compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystal growth.
-
Solvent Layering: Carefully layer a less dense solvent in which your compound is soluble on top of a denser solvent in which it is insoluble. Crystals may form at the interface.
-
Ensure High Purity: The presence of even small amounts of impurities can inhibit crystal growth. Purify your compound meticulously before attempting crystallization.[6]
-
Logical Decision-Making in Analytical Method Selection
Caption: Decision tree for selecting analytical methods.
By systematically applying these techniques and troubleshooting strategies, you can confidently characterize your novel oxadiazole derivatives, paving the way for new discoveries in drug development and beyond.
References
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. Retrieved from [Link]
-
SlideShare. (2018). Synthesis, Characterization and invitro Anti- inflammatory activity of 1, 3, 4-Oxadiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and invitro Anti- inflammatory activity of 1, 3, 4-Oxadiazole derivatives | PDF [slideshare.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Oxadiazole-Based Antimicrobials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the next generation of oxadiazole-based antimicrobials. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions regarding antimicrobial resistance. As you navigate the complexities of your research, this resource will serve as a foundational tool to diagnose, understand, and potentially overcome resistance mechanisms.
The oxadiazole scaffold is a promising heterocyclic moiety in the development of new antimicrobial agents, showing activity against a range of pathogens, including multidrug-resistant strains like MRSA.[1][2][3] However, as with any antimicrobial, the emergence of resistance is an inevitable challenge.[4] This guide provides a systematic approach to identifying the "how" and "why" behind diminished compound efficacy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and questions that arise during antimicrobial susceptibility testing.
Q1: My lead oxadiazole compound has shown a significant and reproducible increase in its Minimum Inhibitory Concentration (MIC) against my target organism. What are the most likely causes?
An increase in MIC is the classic indicator of emergent resistance. The primary mechanisms of bacterial resistance to antimicrobials fall into four main categories: alteration of the drug's target, active efflux of the drug, enzymatic degradation of the drug, or limiting the drug's uptake.[4][5] For oxadiazole-based compounds, the most frequently investigated mechanisms are target modification and active efflux.
Q2: How can I perform a quick preliminary experiment to differentiate between target-based resistance and efflux-mediated resistance?
A straightforward and effective initial experiment is to re-determine the MIC of your compound in the presence of a broad-spectrum efflux pump inhibitor (EPI).[6][7] If the MIC value decreases significantly (typically a 4-fold or greater reduction) in the presence of the EPI, it strongly suggests that an efflux pump is actively removing your compound from the bacterial cell.[6] If the MIC remains unchanged, target modification or enzymatic degradation are more likely culprits.
Q3: What are some standard, commercially available efflux pump inhibitors I can use for my initial screening?
For Gram-positive bacteria, such as Staphylococcus aureus, a common choice is Reserpine . For Gram-negative bacteria, such as Escherichia coli or Pseudomonas aeruginosa, Phenylalanine-Arginine β-Naphthylamide (PAβN) is a widely used EPI that targets Resistance-Nodulation-Division (RND) family efflux pumps.[6] It is crucial to first determine the intrinsic MIC of the EPI itself to ensure you are using it at a sub-inhibitory concentration in your combination assays.
Q4: My compound appears to be losing activity over the course of my experiment, even in cell-free assays. Could the oxadiazole ring itself be unstable or subject to degradation?
This is a critical consideration. The 1,2,4-oxadiazole ring can be susceptible to hydrolysis, particularly at low or high pH, which can lead to ring-opening and inactivation.[8] It is advisable to perform a stability study of your compound in your experimental medium over time. Analysis by HPLC or LC-MS can confirm if the parent compound is degrading. While less common for stable scaffolds like the 1,3,4-oxadiazole, enzymatic degradation by bacterial enzymes (e.g., hydrolases, transferases) is also a possible resistance mechanism.[9]
Section 2: Systematic Troubleshooting Workflow
When encountering resistance, a systematic approach is crucial to efficiently identify the underlying mechanism. The following workflow provides a logical decision tree for your investigation.
Caption: A decision tree for systematically investigating antimicrobial resistance.
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Investigating Efflux Pump-Mediated Resistance
Principle: Efflux pumps are membrane proteins that actively transport substrates, including antibiotics, out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.[9][10] The use of an EPI blocks this action, leading to intracellular accumulation of the antibiotic and restoring its efficacy.[6][7]
Caption: Action of an efflux pump and its inhibition by an EPI.
Experimental Protocol: Broth Microdilution MIC Assay with an EPI
-
Prepare Materials:
-
Resistant and susceptible bacterial strains.
-
Your oxadiazole compound stock solution.
-
EPI stock solution (e.g., PAβN or Reserpine).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
-
Determine EPI Sub-Inhibitory Concentration:
-
Perform a standard broth microdilution MIC assay for the EPI alone against your test organism to find the highest concentration that does not inhibit visible growth. This is the concentration you will use in the combination assay.
-
-
Assay Setup:
-
Prepare two sets of 96-well plates.
-
Plate A (Compound Alone): Prepare serial two-fold dilutions of your oxadiazole compound in CAMHB.
-
Plate B (Compound + EPI): Prepare the same serial dilutions of your oxadiazole compound in CAMHB that has been supplemented with the pre-determined sub-inhibitory concentration of the EPI.
-
Include growth controls (broth only, broth + EPI) and sterility controls on each plate.
-
-
Inoculation and Incubation:
-
Inoculate all wells (except sterility controls) with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each plate by identifying the lowest concentration of the oxadiazole compound that completely inhibits visible bacterial growth.
-
Calculate the Fold Reduction in MIC = (MIC of compound alone) / (MIC of compound + EPI).
-
Data Interpretation Table:
| Fold Reduction in MIC | Interpretation | Next Steps Recommended |
| >= 4-fold | Efflux is a significant mechanism of resistance.[6] | Proceed with identifying the specific efflux pump gene(s) via RT-qPCR or knockout studies. |
| 2-fold | Efflux may play a minor or contributory role. | Consider other mechanisms but do not rule out efflux completely. |
| No change (<2-fold) | Efflux is not the primary resistance mechanism. | Focus on target modification or enzymatic degradation. |
Guide 2: Assessing Target Modification
Principle: Resistance can arise from mutations in the gene encoding the molecular target of an antibiotic.[11][12] These mutations alter the target's structure, often in or near the drug's binding site, which reduces the binding affinity of the compound without compromising the target's essential cellular function.[5][12] The most definitive way to identify this is by sequencing the target gene in both the resistant isolate and the original, susceptible parent strain.
Experimental Protocol: Target Gene Sequencing and Analysis
-
Isolate Genomic DNA:
-
Culture the susceptible (parental) and resistant strains overnight.
-
Extract high-quality genomic DNA (gDNA) from both strains using a commercial extraction kit.
-
-
Primer Design and PCR Amplification:
-
Design PCR primers that flank the entire coding sequence of the putative target gene. If the target is unknown, this step must be preceded by target identification studies.
-
Perform PCR using the designed primers and the gDNA from both strains as templates to amplify the target gene.
-
-
PCR Product Purification and Sequencing:
-
Run the PCR products on an agarose gel to confirm the correct size and purity of the amplicon.
-
Purify the PCR products using a commercial kit.
-
Send the purified products for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence for the gene from both the susceptible and resistant strains.
-
Perform a sequence alignment (e.g., using ClustalW or similar software) between the two consensus sequences.
-
Identify any nucleotide differences. Translate the nucleotide sequences into amino acid sequences and identify any non-synonymous mutations (those that result in an amino acid change).
-
Data Interpretation:
-
Non-synonymous mutation(s) in the resistant strain: This is strong evidence for target modification-mediated resistance. The significance is higher if the mutation is located in a conserved region or a predicted binding pocket.
-
No mutations found: Target modification is unlikely. The resistance mechanism must lie elsewhere.
-
Whole-genome sequencing (WGS): For a more unbiased approach, especially if the target is unknown, WGS of the resistant strain can be compared to the reference genome of the susceptible strain to identify all mutations acquired.[1][13]
References
- AMR Mechanism - Target Modification. (2025). Google Cloud.
- Target Modification As A Mechanism Of Antimicrobial Resistance. ResearchGate.
- An overview of the antimicrobial resistance mechanisms of bacteria. PMC, NIH.
- Antimicrobial Resistance Gallery Resistance mechanisms: target modification. ReAct.
- Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets. PubMed.
- The Oxadiazole Antibacterials. PMC, NIH.
- Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. PubMed.
- The oxadiazole antibacterials. ResearchGate.
- Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance. RSC Publishing.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed.
- Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases.
- Resistance to the nitroheterocyclic drugs. PubMed.
- Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. PMC, NIH.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed.
- Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. IJCSR.
- Microbiology - Antimicrobial Resistance Learning Site. Michigan State University.
- Exploring Antibiotic Resistance. Southern Biological.
- Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. U.S. National Library of Medicine.
- Oxadiazoles in Medicinal Chemistry. ACS Publications.
- Special Issue : The Role of Efflux Pump Inhibitor in Bacterial Multidrug Resistance. MDPI.
- Innovations in Diagnosing Antimicrobial Drug Resistance. Today's Clinical Lab.
Sources
- 1. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imili.org [imili.org]
- 6. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06238G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. clinicallab.com [clinicallab.com]
Technical Support Center: Enhancing the Metabolic Stability of 1,2,4-Oxadiazole Compounds
Prepared by the Senior Application Scientist Team
Introduction: The Challenge of Metabolic Stability in Drug Discovery
The 1,2,4-oxadiazole ring is a valuable scaffold in modern medicinal chemistry. It is often employed as a bioisosteric replacement for esters and amides to improve physicochemical properties and metabolic stability.[1][2][3] However, compounds incorporating this heterocycle are not immune to metabolic degradation. Achieving optimal metabolic stability is critical for developing a successful drug candidate, as it directly influences key pharmacokinetic parameters such as half-life, bioavailability, and in vivo exposure.[4][5] Rapid metabolism can lead to insufficient therapeutic concentrations, while slow metabolism may cause adverse effects due to prolonged exposure.[5]
This guide serves as a technical support center for researchers encountering challenges with the metabolic stability of their 1,2,4-oxadiazole-containing compounds. It provides a series of frequently asked questions for quick reference and in-depth troubleshooting guides for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-oxadiazole compound shows poor metabolic stability. What are the likely causes?
Poor metabolic stability is typically due to biotransformation by metabolic enzymes. The issue may not be the 1,2,4-oxadiazole ring itself, which is generally robust, but rather other "soft spots" in the molecule.[2] Common causes include:
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes in the liver can oxidize electron-rich or sterically accessible parts of the molecule.
-
Hydrolysis: While the 1,2,4-oxadiazole is a stable ester/amide bioisostere, other functional groups in your compound may be susceptible to hydrolysis.
-
Reductive Metabolism: In some cases, the 1,2,4-oxadiazole ring can undergo reductive cleavage, particularly under anaerobic conditions, although this is less common than peripheral oxidation.[6]
Q2: Is the 1,2,4-oxadiazole ring itself metabolically labile?
Generally, the 1,2,4-oxadiazole ring is considered metabolically stable and resistant to typical Phase I and Phase II metabolic reactions.[2] Its primary role is often to replace metabolically weaker functional groups like esters.[7][8] However, one study has documented a unique reductive ring-opening pathway in vivo, suggesting that direct metabolism of the ring, while not common, is possible.[6] The primary concern should first be the substituents attached to the ring and other regions of the molecule.
Q3: What are the first steps to troubleshoot the metabolic instability of my compound?
-
Confirm the Instability: Run a standard in vitro metabolic stability assay using human liver microsomes (HLM) with the necessary cofactor (NADPH).[9][10] This will confirm if CYP-mediated metabolism is the primary issue.
-
Identify the "Soft Spot": Perform a metabolite identification (MetID) study using LC-MS/MS to determine where on the molecule the metabolism is occurring.[11][12]
-
Formulate a Hypothesis: Based on the MetID results, hypothesize which structural modifications could block or slow down the observed metabolism.
Q4: How do I choose the right in vitro assay to assess metabolic stability?
The choice of assay depends on the information you need:
-
Liver Microsomes: This is the standard, cost-effective first-line assay for assessing Phase I (primarily CYP-mediated) metabolism.[13][14]
-
Hepatocytes: Considered the "gold standard," as they contain a full complement of both Phase I and Phase II metabolic enzymes and active transporters.[13] Use this assay if you suspect non-CYP or Phase II metabolism.
-
S9 Fraction: This is a mixture of microsomes and cytosol, containing both Phase I and Phase II enzymes. It can be a good intermediate choice between microsomes and hepatocytes.[5]
-
Recombinant Enzymes: Use specific recombinant CYP enzymes to identify which particular isoform is responsible for your compound's metabolism.[5]
Troubleshooting Guides
Guide 1: High Intrinsic Clearance (CLint) in Liver Microsomes
Problem: Your compound disappears rapidly (e.g., >80% in 60 minutes) in a liver microsomal stability assay.
Causality: This result strongly suggests that your compound is a substrate for cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[10][13] The high clearance rate indicates an oxidative metabolic "soft spot" that is readily accessible to these enzymes.
Workflow for Troubleshooting High Microsomal Clearance
Caption: Troubleshooting workflow for high microsomal clearance.
This protocol is designed to measure the rate of disappearance of a parent compound over time.
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate stock in acetonitrile.
-
Liver Microsomes: (e.g., Human, Rat). Thaw on ice. Dilute to 0.5 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) or simply NADPH (1 mM final concentration).[15]
-
Stop Solution: Cold acetonitrile containing an internal standard (a structurally similar, stable compound).
-
-
Incubation Procedure:
-
Pre-warm a 96-well plate containing 98 µL of the diluted microsome solution at 37°C for 10 minutes.
-
To initiate the reaction, add 1 µL of the 100 µM test compound stock (final concentration 1 µM).
-
Immediately add 1 µL of the NRS solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of the cold stop solution to the appropriate wells.
-
Include a "-NADPH" control where the NRS is replaced with buffer to test for chemical instability.[14]
-
-
Sample Analysis & Data Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining vs. time. The slope of this line gives the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Once MetID has identified the metabolic soft spot, the following strategies can be employed:
-
Blocking Metabolism: Replace a hydrogen atom at the site of oxidation with a group that is resistant to metabolism, such as fluorine (F) or chlorine (Cl). This is a classic and highly effective strategy.
-
Steric Hindrance: Introduce a bulky group (e.g., a t-butyl group) near the metabolic soft spot. This can physically block the enzyme's active site from accessing the labile position.
-
Bioisosteric Replacement: If a specific functional group (e.g., a phenyl ring) is the site of metabolism, replace it with a more stable bioisostere (e.g., a pyridine or other heterocycle).[16] Incorporating nitrogen atoms into an aromatic system tends to decrease its potential for oxidative metabolism.[16]
Guide 2: Bioisosteric Replacement of the 1,2,4-Oxadiazole Ring
Problem: You have evidence suggesting the 1,2,4-oxadiazole ring itself is a point of metabolic liability, or you wish to modulate other properties like solubility and polarity while maintaining the core structure.
Causality: While robust, the 1,2,4-oxadiazole has a different electronic distribution and polarity compared to its regioisomer, the 1,3,4-oxadiazole. This difference can impact metabolic stability, solubility, and interaction with off-target proteins like hERG.[17][18]
Strategic Comparison: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Implication |
| Metabolic Stability | Generally high | Often Higher | The 1,3,4-isomer often shows improved metabolic stability in liver microsomes.[17][18][19] |
| Lipophilicity (logD) | Higher | Lower | The 1,3,4-isomer is typically less lipophilic, which can improve solubility and reduce off-target effects.[17][18] |
| Aqueous Solubility | Lower | Higher | The different charge distribution and dipole moment of the 1,3,4-isomer leads to better aqueous solubility.[17] |
| hERG Inhibition | Potential liability | Lower liability | Switching to the 1,3,4-isomer has been shown to reduce hERG inhibition.[17][19] |
Workflow for Bioisosteric Replacement
Caption: Decision workflow for bioisosteric replacement.
This protocol outlines the general steps to identify the structure of metabolites formed in an in vitro incubation.
-
Sample Preparation:
-
Perform a scaled-up version of the microsomal stability assay (Protocol 1.1) to generate sufficient quantities of metabolites.
-
Incubate for a time point where significant turnover has occurred (e.g., 50-70% of parent compound consumed).
-
Quench the reaction and centrifuge to remove proteins. Concentrate the supernatant if necessary.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.[11]
-
Full Scan (MS1): Acquire data to find the accurate mass of the parent compound and all potential metabolites. Metabolites often appear as specific mass shifts from the parent (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).[12]
-
Tandem MS (MS/MS or MS2): Fragment the parent ion and potential metabolite ions to obtain structural information.[11][12]
-
-
Data Analysis and Structure Elucidation:
-
Compare the fragmentation pattern of a metabolite to that of the parent compound. Fragments that are common to both help identify the stable parts of the molecule, while fragments that have shifted in mass indicate the site of modification.
-
Use metabolite identification software to automatically search for common metabolic transformations and compare fragmentation patterns.[20][21]
-
Based on the mass shift and fragmentation data, propose the structure of the metabolite and pinpoint the metabolic "soft spot".
-
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved from [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Metabolic Stability Services - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Li, A. P. (2001). Screening for metabolic stability in drug discovery. Drug Discovery Today, 6(7), 357-366. Retrieved from [Link]
-
Sodero, A. C., VRIELINK, M., F., Negri, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 624-631. Retrieved from [Link]
-
Flipo, M., Desroses, M., Villemagne, B., et al. (2012). Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry, 55(2), 680-692. Retrieved from [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Sodero, A. C., VRIELINK, M., F., Negri, G., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bora, R., & Shrivastava, N. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry, 65(1), 1-22. Retrieved from [Link]
-
Rumpf, T., Schlegel, J., Dargeman, C., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 9(12), 2035-2046. Retrieved from [Link]
-
Boström, J., Hogner, A., Llinàs, A., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Retrieved from [Link]
-
Streeter, A. J., & Miller, D. C. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(23), 3037-3053. Retrieved from [Link]
-
Horisawa, N., Takahashi, K., Yoshikawa, M., et al. (2018). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica, 48(11), 1098-1108. Retrieved from [Link]
-
Goldberg, K., Groombridge, S., Hudson, J., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. Retrieved from [Link]
-
Pisani, L., Catto, M., De Palma, A., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. Retrieved from [Link]
-
Goldberg, K., Groombridge, S., Hudson, J., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm. Retrieved from [Link]
-
Boström, J., Hogner, A., Llinàs, A., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io. Retrieved from [Link]
-
Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Zhou, J., Yin, Y., & Ruan, H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B, 966, 1-10. Retrieved from [Link]
-
Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. (n.d.). Waters Corporation. Retrieved from [Link]
-
Al-Suhaimi, E. A., & El-Faham, A. (2019). Metabolite Identification of a Novel Anti-Leishmanial Agent OJT007 in Rat Liver Microsomes Using LC-MS/MS. Molecules, 24(18), 3326. Retrieved from [Link]
-
(PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2016). ResearchGate. Retrieved from [Link]
-
Sayed, A. A., Simeonov, A., Thomas, C. J., et al. (2008). Identification of Oxadiazoles as New Drug Leads for the Control of Schistosomiasis. Nature Medicine, 14(4), 407-412. Retrieved from [Link]
-
Computational strategies for metabolite identification in metabolomics. (2011). Bioanalysis Zone. Retrieved from [Link]
-
Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. (2018). ScienceOpen. Retrieved from [Link]
-
Belskaya, N. P., Dehaen, W., & Bakulev, V. A. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2334-2342. Retrieved from [Link]
-
Pace, A. (2020). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 25(23), 5550. Retrieved from [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nuvisan.com [nuvisan.com]
- 10. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. scienceopen.com [scienceopen.com]
Validation & Comparative
A Comparative Efficacy Analysis of Novel IDO1 Inhibitor 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline Against Known Immunomodulatory Agents
This guide provides a comprehensive comparison of the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, with established clinical candidates, Epacadostat and Navoximod. This document is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology. We will delve into the mechanistic rationale for targeting IDO1, present detailed protocols for efficacy evaluation, and analyze comparative data to position our novel compound within the therapeutic landscape.
Introduction: The Rationale for Targeting IDO1 in Oncology
Tumor cells employ various strategies to evade the host's immune system, a key hallmark of cancer. One such mechanism is the upregulation of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4][5] This enzymatic activity has profound immunosuppressive consequences within the tumor microenvironment (TME).
The depletion of tryptophan creates a nutrient-poor environment that is detrimental to the proliferation and function of effector T cells, which are critical for anti-tumor immunity.[6] Furthermore, the accumulation of tryptophan catabolites, collectively known as kynurenines, actively suppresses the immune response.[3][6] Kynurenine and its derivatives promote the differentiation of regulatory T cells (Tregs), inhibit the activity of effector T cells and Natural Killer (NK) cells, and impair the maturation of dendritic cells (DCs).[4][6] This cascade of events establishes a state of immune tolerance that allows the tumor to grow unchecked.[7] Consequently, inhibiting the activity of IDO1 has emerged as a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[3][5]
This guide introduces a novel investigational IDO1 inhibitor, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, and rigorously compares its preclinical efficacy against two well-characterized IDO1 inhibitors that have undergone clinical investigation:
-
Epacadostat (INCB024360): A potent and selective, orally available, competitive inhibitor of IDO1.[8][9][10]
-
Navoximod (Linrodostat, BMS-986205): Another potent, orally active IDO1 inhibitor.[3][11][12]
The IDO1-Kynurenine Signaling Pathway
The immunosuppressive effects of IDO1 are mediated through the kynurenine pathway. Understanding this pathway is crucial for appreciating the mechanism of action of IDO1 inhibitors.
Caption: The IDO1 pathway's role in tumor immune evasion.
Comparative In Vitro Efficacy
The initial assessment of a novel IDO1 inhibitor involves determining its potency and selectivity in controlled in vitro systems. This is achieved through both cell-free enzymatic assays and cell-based functional assays.
Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1.
Protocol:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5).
-
Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.[13] b. Add the test compounds (2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, Epacadostat, Navoximod) at various concentrations. c. Initiate the reaction by adding the IDO1 enzyme and L-tryptophan. d. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). e. Terminate the reaction by adding trichloroacetic acid. f. Hydrolyze the product N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.[13] g. Quantify the kynurenine concentration using high-performance liquid chromatography (HPLC) or a colorimetric method with p-dimethylaminobenzaldehyde.[13][14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Cellular Activity Assay
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context, which accounts for cell permeability and intracellular target engagement.
Protocol:
-
Cell Line: A human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the HeLa cell line.[15]
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[15] c. Add the test compounds at various concentrations to the cell culture medium. d. Incubate for a further 24-48 hours. e. Collect the cell culture supernatant. f. Measure the concentration of kynurenine in the supernatant, typically by HPLC or an ELISA-based method.
-
Data Analysis: Determine the cellular IC50 for each compound.
Hypothetical In Vitro Data Summary
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline | 8.5 | 15.2 |
| Epacadostat | ~10[10] | ~71.8[10] |
| Navoximod | ~7 (Ki)[16] | ~75[16] |
Comparative In Vivo Efficacy
Evaluating the anti-tumor efficacy of IDO1 inhibitors in a living organism is a critical step in preclinical development. This is typically performed using syngeneic mouse tumor models.
Caption: A typical workflow for in vivo studies.
Syngeneic Mouse Tumor Model
Protocol:
-
Animal Model: Immunocompetent mice, such as BALB/c or C57BL/6, are used.
-
Tumor Cell Line: A syngeneic tumor cell line that expresses IDO1, such as the CT26 colon carcinoma or B16-F10 melanoma line, is implanted subcutaneously.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and dosed orally with the vehicle control, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, Epacadostat, or Navoximod.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly with calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, blood and tumor tissue are collected to measure the ratio of kynurenine to tryptophan, which serves as a biomarker of IDO1 inhibition.[16]
-
Immunophenotyping: Tumor-infiltrating lymphocytes (TILs) are analyzed by immunohistochemistry (IHC) or flow cytometry to assess changes in the populations of CD8+ effector T cells and regulatory T cells.
-
Hypothetical In Vivo Data Summary
| Treatment Group | Tumor Growth Inhibition (%) | Kynurenine Reduction (Tumor, %) | Change in CD8+/Treg Ratio |
| Vehicle | 0 | 0 | Baseline |
| 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline (50 mg/kg) | 55 | 65 | 2.5-fold increase |
| Epacadostat (50 mg/kg) | 48[10] | ~50[10] | 2.1-fold increase |
| Navoximod (50 mg/kg) | 45 | ~50[16] | 2.0-fold increase |
Discussion and Conclusion
The presented hypothetical data suggests that 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a highly potent inhibitor of the IDO1 enzyme, demonstrating comparable, if not superior, activity to the established clinical candidates Epacadostat and Navoximod in preclinical models.
The in vitro enzymatic and cellular assays indicate strong target engagement at low nanomolar concentrations. The in vivo data in a syngeneic tumor model further supports its potential, with robust tumor growth inhibition, significant reduction of the immunosuppressive metabolite kynurenine within the tumor, and a favorable modulation of the immune cell infiltrate, as evidenced by an increased CD8+ T cell to regulatory T cell ratio.
While the clinical development of IDO1 inhibitors has faced challenges, the therapeutic rationale for targeting this pathway remains compelling, particularly in combination with other immunotherapies such as checkpoint inhibitors.[9][17] The promising preclinical profile of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline warrants further investigation, including comprehensive toxicology studies and evaluation in combination therapy models. The data presented in this guide provides a strong foundation for the continued development of this novel compound as a potential next-generation immuno-oncology agent.
References
- Corrales, L., et al. (2021). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology.
- Yin, J., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
- AMSBIO.
- Clinicaltrials.eu. Linrodostat Mesilate – Application in Therapy and Current Clinical Research.
- Munn, D. H., & Mellor, A. L. (2014). IDO: A Target for Cancer Treatment. Personalized Medicine in Oncology.
- GlobalData. (2023).
- Wikipedia.
- Ricciuti, B., et al. (2019). IDO Expression in Cancer: Different Compartment, Different Functionality? Frontiers in Immunology.
- OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types.
- Platten, M., et al. (2021).
- Greene, L. I., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.
- Mondanelli, G., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology.
- Muscolini, M., et al. (2021). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology.
- Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research.
- Selleck Chemicals. Navoximod | IDO/TDO inhibitor.
- MedChemExpress. (2023). Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research.
- Kaper, T., et al. (2018).
- Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research.
- Cicia, A., et al. (2021). IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia. Cancers.
- Puccetti, P. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology.
- Le, A. V., et al. (2025). Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Journal of Experimental & Clinical Cancer Research.
- Luke, J. J., et al. (2024). Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. Clinical Cancer Research.
- Zhai, L., et al. (2020).
- ResearchGate. (2020). Virtual screening procedures and activity assays for IDO1 in vitro.
- Mukherjee, S., et al. (2023). The immunomodulatory role of IDO1-Kynurenine-NAD+ pathway in switching cold tumor microenvironment in PDAC. Frontiers in Immunology.
- Gato-Cañas, M., et al. (2020). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer.
- Li, Y., et al. (2021). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Sigma-Aldrich. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.
- Soliman, H., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology.
- ClinicalTrials.gov.
- Malinowska, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis.
- Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research.
- BPS Bioscience. IDO1 Inhibitor Screening Assay Kit IDO1 72021.
- Prendergast, G. C., et al. (2017).
- Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.
- Labadie, B. W., et al. (2021). Immunosuppressive metabolites in tumoral immune evasion: redundancies, clinical efforts, and pathways forward. Journal for ImmunoTherapy of Cancer.
- Malinowska, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis.
- Zhai, L., et al. (2019). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research.
Sources
- 1. amsbio.com [amsbio.com]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amplity.com [amplity.com]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epacadostat - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Pipeline Moves: Advancement prospects plunge for Bristol-Myers’ oncology drug after trial termination - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Biological Target Validation of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
For researchers in the vanguard of drug discovery, the identification and validation of a small molecule's biological target are paramount.[1][2] This guide provides a comprehensive, in-depth framework for the target validation of the novel compound 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. Given that the specific biological target of this molecule is not extensively documented in public literature, we will proceed with a multi-pronged approach. This guide will compare and contrast unbiased, hypothesis-generating techniques with target-specific validation methods, furnishing you with the experimental rationale and detailed protocols to confidently identify and validate the molecular target of this, or any other, novel bioactive compound.
Part 1: Unbiased Target Identification - Generating a Hypothesis
Before we can validate a target, we must first identify high-confidence candidates. An unbiased approach is critical when the mechanism of action is unknown. Here, we compare two powerful methodologies: Affinity Purification-Mass Spectrometry (AP-MS) and Phenotypic Screening followed by target deconvolution.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a robust technique to identify proteins that physically interact with a small molecule of interest.[3][4][5] The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.[6][7] These captured proteins are then identified by mass spectrometry.
Causality Behind Experimental Choices: The core principle of AP-MS is "guilt by association" – proteins that specifically bind to the compound are likely its direct or indirect targets.[7] This method is advantageous as it directly probes the physical interaction between the compound and cellular proteins in a near-physiological context.[5]
-
Bait Preparation:
-
Synthesize an analogue of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline with a linker for immobilization (e.g., a terminal alkyne or azide for click chemistry, or a biotin tag).
-
Couple the modified compound to an affinity matrix (e.g., NHS-activated sepharose beads).
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
-
Affinity Purification:
-
Incubate the cell lysate with the compound-coupled beads.
-
Include a control incubation with beads coupled only with the linker or a structurally similar but inactive compound to identify non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Compare the list of identified proteins from the compound-coupled beads with the control beads.
-
Proteins significantly enriched in the compound sample are considered potential binding partners.
-
Comparative Analysis of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Purification-Mass Spectrometry (AP-MS) | Physical interaction | Identifies direct binders; Unbiased.[4] | Requires chemical modification of the compound; Can miss transient interactions; Prone to false positives from non-specific binding.[6] |
| Phenotypic Screening & Deconvolution | Functional effect | Identifies targets in a disease-relevant context; No compound modification needed. | Target deconvolution can be challenging and time-consuming; The identified target may be downstream of the direct binder. |
Part 2: Target Validation - Confirming the Hypothesis
Once a list of potential targets is generated, the next critical step is to validate these candidates. We will focus on methods that confirm direct target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells and tissues.[8][9][10] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[11][12] When a compound binds to its target, the resulting complex is more resistant to heat-induced unfolding and aggregation.[12]
Causality Behind Experimental Choices: CETSA provides strong evidence of target engagement in a physiological setting, as it measures the interaction within the complex cellular environment, accounting for factors like cell permeability and cofactor availability.[13]
-
Cell Treatment:
-
Treat cultured cells with 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline or a vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting temperature (Tm) in the compound-treated samples compared to the control indicates target engagement.
-
Hypothetical CETSA Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 (Tm) | 85 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
| 70 | 2 | 10 |
This hypothetical data indicates a significant thermal stabilization of the target protein in the presence of the compound, with the melting temperature shifting from 55°C to 60°C.
Kinase Profiling
Many small molecules with the oxadiazole scaffold have been reported to be kinase inhibitors.[14] Therefore, a broad kinase screen is a logical step to investigate if 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline targets this enzyme family.[15][16] Several commercial services offer profiling against large panels of kinases.[17][18][19]
Causality Behind Experimental Choices: Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases.[15] A kinase profile provides a rapid and comprehensive overview of the compound's selectivity across the kinome, identifying both on-target and potential off-target activities.
-
Compound Submission:
-
Provide 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline to a contract research organization (CRO) offering kinase profiling services.
-
-
Assay Performance:
-
The CRO will typically perform in vitro kinase activity assays in the presence of a fixed concentration of the compound (e.g., 1 or 10 µM).
-
These assays measure the phosphorylation of a substrate by each kinase in the panel.[16]
-
-
Data Analysis:
-
The percentage of inhibition for each kinase is calculated.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
-
Follow-up Studies:
-
For the identified hits, determine the IC50 (the concentration of the compound that inhibits 50% of the kinase activity) to quantify the potency.
-
Hypothetical Kinase Profiling Data
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 85 | 50 |
| Kinase B | 15 | >10,000 |
| Kinase C | 92 | 25 |
| Kinase D | 5 | >10,000 |
This data suggests that the compound is a potent and selective inhibitor of Kinase A and Kinase C.
Part 3: Orthogonal Validation and Functional Assays
To build a conclusive case for target validation, it is essential to use orthogonal methods and demonstrate a functional consequence of target engagement.
Orthogonal Target Engagement Confirmation
If a kinase target is identified, an orthogonal cell-based target engagement assay, such as a NanoBRET™ assay, can be employed.[17] This assay measures the binding of the compound to the target kinase in live cells.
Functional Cellular Assays
Once the target is validated, the next step is to demonstrate that engagement of this target by 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline leads to a measurable downstream cellular effect.
Causality Behind Experimental Choices: A functional assay provides the crucial link between target engagement and the compound's biological activity.[20] This is a critical step in validating the target's role in the observed phenotype.
If the validated target is Kinase C, which is known to be part of a specific signaling pathway, a functional assay would involve measuring the phosphorylation of a known downstream substrate of Kinase C.
-
Cell Treatment:
-
Treat cells with increasing concentrations of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline.
-
-
Stimulation:
-
Stimulate the cells with a known activator of the signaling pathway to induce phosphorylation of Substrate X.
-
-
Lysis and Western Blot:
-
Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of Substrate X.
-
-
Data Analysis:
-
Quantify the levels of phosphorylated Substrate X. A dose-dependent decrease in phosphorylation would confirm that the compound inhibits the activity of Kinase C in cells.
-
Conclusion
The validation of a biological target for a novel compound like 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline requires a systematic and multi-faceted approach. This guide has outlined a logical progression from unbiased, hypothesis-generating methods like AP-MS to direct, in-cell target engagement assays such as CETSA, and finally to functional assays that link target modulation with a cellular outcome. By employing these comparative and orthogonal strategies, researchers can build a robust and compelling case for the mechanism of action of their small molecule, a critical step in the journey of drug discovery and development.
References
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Compound Profiling (KICP) Service. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
YouTube. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]
-
Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved from [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). Home. Retrieved from [Link]
-
Mass Spectrometry Facility. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification and validation of protein targets of bioactive small molecules. Retrieved from [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
PMC - NIH. (n.d.). Determining target engagement in living systems. Retrieved from [Link]
-
ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Retrieved from [Link]
-
NIH. (2021, March 20). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved from [Link]
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. chem-space.com [chem-space.com]
- 3. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 4. fiveable.me [fiveable.me]
- 5. Affinity Purification-Mass Spectrometry (AP-MS) Service - Creative Proteomics [iaanalysis.com]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. wp.unil.ch [wp.unil.ch]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Kinase-Inhibitor Compound Profiling (KICP) Service [kinexus.ca]
- 17. Kinase Selectivity Profiling Services [promega.com]
- 18. assayquant.com [assayquant.com]
- 19. Home | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 2-Anilino-1,3,4-Oxadiazoles for the Modern Researcher
The 2-anilino-1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The quest for efficient, scalable, and environmentally benign synthetic methodologies to access these privileged structures is a continuous endeavor in drug discovery and development. This guide provides a comprehensive comparative analysis of the predominant synthetic routes to 2-anilino-1,3,4-oxadiazoles, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 2-Anilino-1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is isosteric to amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The addition of an aniline moiety at the 2-position introduces a critical pharmacophore capable of engaging in various biological interactions, leading to a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthetic accessibility and versatility of this scaffold make it a highly attractive target for the development of novel therapeutic agents.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-anilino-1,3,4-oxadiazoles can be broadly categorized into three primary strategies: one-pot multicomponent reactions, sequential multi-step syntheses, and microwave-assisted protocols. Each approach presents a unique set of advantages and limitations in terms of efficiency, substrate scope, and operational simplicity.
One-Pot Syntheses: Efficiency and Atom Economy
One-pot reactions have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of reduced reaction times, simplified work-up procedures, and minimized waste generation.
A prevalent and efficient one-pot approach involves the condensation and cyclization of a carboxylic acid with a thiosemicarbazide derivative in the presence of a coupling agent, most commonly a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI).
Mechanism Insight: The reaction is believed to proceed through the initial activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic nitrogen of the thiosemicarbazide. Subsequent intramolecular cyclization with the elimination of a urea byproduct and hydrogen sulfide leads to the formation of the 2-anilino-1,3,4-oxadiazole ring. The choice of a carbodiimide is crucial for the regioselective formation of the oxadiazole over the thiadiazole isomer.[1]
A novel and efficient one-pot domino reaction utilizes isatins and aryl hydrazides in the presence of molecular iodine and a base.[2] This method provides direct access to 2-(1,3,4-oxadiazol-2-yl)aniline derivatives.
Mechanism Insight: This domino process is proposed to involve an initial condensation between the isatin and the hydrazide, followed by a hydrolytic ring cleavage of the isatin core. Subsequent iodine-mediated oxidative intramolecular cyclization leads to the formation of the 1,3,4-oxadiazole ring.[2]
Sequential Multi-Step Syntheses: Versatility and Control
Multi-step syntheses, while often more time-consuming, offer greater control over the introduction of substituents and can be more amenable to a wider range of starting materials.
This common two-step approach involves the initial formation of an acylthiosemicarbazide intermediate by reacting an acylhydrazide with an isothiocyanate. The subsequent cyclization of this intermediate yields the desired 2-anilino-1,3,4-oxadiazole.
Mechanism Insight: The cyclization of the acylthiosemicarbazide can be achieved using various reagents that promote dehydration and desulfurization. Oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or iodine are frequently employed.[3][4] The reaction likely proceeds through the formation of a carbodiimide-like intermediate which then undergoes intramolecular cyclization. The choice of the cyclizing agent can influence the regioselectivity, favoring the formation of the oxadiazole over the thiadiazole.[1][5]
Microwave-Assisted Synthesis: Rapid and Green Chemistry
Microwave irradiation has gained significant traction as a green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.[6][7]
The one-pot synthesis from isatins and hydrazides can be significantly accelerated under microwave irradiation, with reaction times often reduced from hours to minutes.[2]
Causality of Experimental Choice: The use of microwave heating provides rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. This leads to faster reaction rates and often cleaner product formation by minimizing the formation of byproducts that can occur with prolonged heating.
Data Presentation: A Comparative Overview
| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| One-Pot from Carboxylic Acids | Carboxylic Acid, Thiosemicarbazide | EDCI | 12-24 h | 60-90% | High atom economy, operational simplicity. | Can be sensitive to substrate scope. |
| One-Pot from Isatins (Microwave) | Isatin, Aryl Hydrazide | I₂, K₂CO₃ | 30-40 min | 70-92%[2] | Rapid, high yields, domino reaction. | Limited to aniline-substituted oxadiazoles. |
| Sequential from Acylhydrazides | Acylhydrazide, Isothiocyanate | Oxidizing Agent (e.g., DBDMH, I₂) | 2-12 h | 65-95% | Versatile, good control over substitution. | Multi-step, requires isolation of intermediate. |
| Microwave-Assisted Sequential | Acylhydrazide, Isothiocyanate | Oxidizing Agent | 10-30 min | 75-95% | Extremely rapid, high yields, green. | Requires specialized microwave equipment. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Anilino-5-phenyl-1,3,4-oxadiazole from Benzoic Acid
-
To a solution of benzoic acid (1.0 mmol) and 4-phenyl-3-thiosemicarbazide (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the desired 2-anilino-5-phenyl-1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-(1,3,4-Oxadiazol-2-yl)aniline from Isatin[2]
-
In a microwave reactor vial, combine isatin (1.0 mmol), an appropriate aryl hydrazide (1.05 mmol), iodine (1.0 mmol), and potassium carbonate (1.5 mmol) in dimethyl sulfoxide (DMSO, 3 mL).
-
Seal the vial and subject it to microwave irradiation at 160 °C for 30-40 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 3: Sequential Synthesis of 2-Anilino-5-substituted-1,3,4-oxadiazole
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
To a solution of an appropriate acylhydrazide (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add the corresponding isothiocyanate (1.1 mmol).
-
Stir the reaction mixture at room temperature or gentle reflux for 1-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated acylthiosemicarbazide by filtration. Wash with a cold solvent and dry.
Step 2: Oxidative Cyclization to 2-Anilino-1,3,4-oxadiazole
-
Suspend the acylthiosemicarbazide (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol).
-
Add the oxidizing agent, for example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 mmol) or iodine (1.2 mmol) in the presence of a base like sodium bicarbonate.
-
Stir the reaction at room temperature or with gentle heating for 2-8 hours.
-
After completion, quench the reaction with a solution of sodium thiosulfate (if iodine was used).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The choice of a synthetic route for 2-anilino-1,3,4-oxadiazoles is contingent upon the specific research goals, available resources, and desired scale of synthesis. One-pot methods, particularly those enhanced by microwave irradiation, offer a rapid and efficient entry to these valuable compounds, aligning with the principles of green chemistry. Sequential syntheses, while more traditional, provide greater flexibility and control for the synthesis of diverse analogs. By understanding the underlying mechanisms and carefully considering the comparative data presented, researchers can make informed decisions to optimize their synthetic strategies for the successful and efficient production of 2-anilino-1,3,4-oxadiazole derivatives.
References
-
Angapelly, S., Sri Ramya, P. V., & Mohammed, A. (2018). Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action. ResearchGate. [Link]
-
Lim, J. H., Baek, S. E., Lad, B. S., & Kim, J. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28275–28285. [Link]
-
Wang, Z., He, G., & Li, G. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1545. [Link]
-
Barrett, A. G. M., Cramp, S. M., & Roberts, R. S. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(46), 8161-8164. [Link]
-
Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(2), 438–444. [Link]
-
Pospieszna-Markiewicz, M., & Albrecht, J. (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 26(15), 4443. [Link]
-
Kędzierska, E., & Głowacka, J. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(22), 7799. [Link]
-
Chang, C.-W., & Sun, C.-M. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]
-
Lim, J. H., Baek, S. E., Lad, B. S., & Kim, J. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28275–28285. [Link]
-
O'Duill, M., & Gouverneur, V. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12247–12258. [Link]
-
Subirós-Funosas, R., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(15), 6031–6035. [Link]
-
Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Głowacka, J., & Albrecht, J. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806. [Link]
-
Głowacka, J., & Albrecht, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2372. [Link]
-
Aiswarya, G., & S, D. (2021). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Der Pharmacia Lettre, 13(7), 108-131. [Link]
-
Dash, B., & Satapathy, R. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Current Green Chemistry, 8(1), 3-17. [Link]
-
Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(2), 438–444. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Yang, S.-J., & Gong, Y.-D. (2013). A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase. ACS Combinatorial Science, 15(10), 547–554. [Link]
-
Dash, B., & Satapathy, R. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Current Green Chemistry, 8(1), 3-17. [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(23), 8207. [Link]
-
Kulkarni, S., & Kulkarni, M. (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 4(3), 1169-1174. [Link]
-
Patel, N., & Patel, H. (2013). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 5(2), 143-147. [Link]
-
Wolken, N., & Miller, M. J. (2016). Rapid, Microwave Accelerated Synthesis of[2][4][8]Triazolo[3,4-b][2][3][4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. Tetrahedron Letters, 57(33), 3762–3765. [Link]
-
Sharma, P., & Kumar, A. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S40. [Link]
-
O'Duill, M., & Gouverneur, V. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12247–12258. [Link]
-
Kumar, A., & Kumar, S. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(6), 2261–2286. [Link]
-
Sidneva, E. N., & Bakulina, O. Y. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(13), 4059. [Link]
-
Asif, M. (2026). Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Tale, R. H., & Sasane, A. S. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Journal of Heterocyclic Chemistry, 55(1), 4-25. [Link]
-
Al-Juboori, A. M. H., & Al-Masoudi, N. A. (2018). Green Chemistry Synthesis of Five-Membered Heterocylic Derivatives (1, 3, 4-oxadizoles) by Using Grinding Technique. Kirkuk University Journal-Scientific Studies, 13(3), 109-125. [Link]
-
Perez, G. N. M., Torres, J. A. R., Galindo, V. M. R., Cortina, S. T. L., & Fernandez, E. H. (2017). Synthesis and characterization of azolyl-2-oxazolines assisted by microwave irradiation. Medical chemistry, 7(12), 263. [Link]
Sources
- 1. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Cross-Validating In Vitro and In Silico Results for Oxadiazole Compounds
In the contemporary landscape of drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental data, focusing on the versatile class of heterocyclic compounds known as oxadiazoles. These scaffolds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6][7] By critically comparing computational predictions with tangible experimental outcomes, researchers can enhance the efficiency and cost-effectiveness of the drug development pipeline, leading to more robust and reliable lead candidates.[2][8]
The Imperative of Cross-Validation in Oxadiazole Research
The oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[4][6] The iterative cycle of in silico modeling and in vitro testing is crucial. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can screen vast virtual libraries of oxadiazole derivatives to predict their biological activity and identify promising candidates.[9][10][11][12][13] However, these predictions are theoretical and must be anchored in experimental reality. In vitro assays provide this essential validation, confirming the biological activity and elucidating the mechanism of action of the synthesized compounds.[14][15][16] Discrepancies between in silico and in vitro results are not failures, but rather opportunities to refine computational models and deepen our understanding of the underlying biological systems.
A Visual Workflow for Integrated Drug Discovery
The following diagram illustrates the iterative and interconnected nature of in silico and in vitro cross-validation in the context of oxadiazole drug discovery.
Caption: Iterative workflow for cross-validation of in silico and in vitro studies.
In Silico Methodologies: Predicting the Potential of Oxadiazoles
Computational methods provide the initial blueprint for identifying promising oxadiazole candidates. The choice of methodology is dictated by the research question and the available data.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of oxadiazole derivatives and their biological activities.[9][10][11][12][13]
-
2D-QSAR: This approach correlates physicochemical properties (e.g., hydrophobicity, electronic effects) with activity.
-
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments to create predictive models based on steric and electrostatic fields.[10]
Protocol for a Ligand-Based 3D-QSAR Study:
-
Data Set Preparation: Compile a dataset of oxadiazole derivatives with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration - MIC).[9]
-
Molecular Modeling: Generate 3D structures of all compounds and optimize their geometries using energy minimization.
-
Structural Alignment: Align the molecules based on a common scaffold.
-
Field Calculation: Calculate steric and electrostatic fields for each molecule.
-
Model Generation: Use statistical methods like Partial Least Squares (PLS) to build a regression model correlating the fields with biological activity.
-
Model Validation: Internally validate the model using cross-validation (e.g., leave-one-out) and externally with a test set of compounds not used in model generation.[12]
Molecular Docking and Dynamics
Molecular docking predicts the preferred orientation of a ligand (oxadiazole derivative) when bound to a target protein.[17][18][19] Molecular dynamics (MD) simulations then provide insights into the stability and dynamics of the ligand-protein complex over time.[20][21][22]
Protocol for Molecular Docking and MD Simulation:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare the 3D structures of the oxadiazole ligands.
-
Binding Site Identification: Define the active site of the protein.
-
Docking Simulation: Use software like AutoDock or GOLD to dock the ligands into the active site. Analyze the docking scores and binding poses.[23][24]
-
MD Simulation Setup: Place the best-docked ligand-protein complex in a simulation box with solvent and ions.
-
Simulation Run: Perform an MD simulation for a sufficient duration (e.g., 50-100 ns) to observe the stability of the complex.[21]
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of interactions and conformational changes.
In Vitro Assays: Experimental Validation of Oxadiazole Activity
In vitro experiments are indispensable for confirming the biological activity predicted by in silico models. The choice of assay depends on the therapeutic target.
Antimicrobial Activity Assays
For oxadiazoles designed as antimicrobial agents, the following assays are fundamental.
Protocol for Microbroth Dilution Assay (to determine MIC):
-
Preparation: Prepare a stock solution of the synthesized oxadiazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.[17]
-
Inoculation: Add a standardized bacterial suspension to each well.[14][16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Anticancer Activity Assays
For oxadiazoles with predicted anticancer activity, cytotoxicity assays are the first step in experimental validation.
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[25][26]
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole compounds for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[4][5]
Comparative Analysis: A Hypothetical Case Study
To illustrate the cross-validation process, consider a series of five hypothetical 1,3,4-oxadiazole derivatives designed as inhibitors of a bacterial enzyme.
In Silico Predictions
| Compound ID | 3D-QSAR Predicted pMIC | Docking Score (kcal/mol) | Key Interacting Residues |
| OXA-01 | 1.85 | -8.5 | TYR122, ARG175 |
| OXA-02 | 1.52 | -7.2 | TYR122 |
| OXA-03 | 1.91 | -9.1 | TYR122, ARG175, ASP73 |
| OXA-04 | 1.23 | -6.5 | - |
| OXA-05 | 1.78 | -8.2 | ARG175 |
In Vitro Experimental Results
| Compound ID | MIC (µg/mL) | pMIC (-log(MIC/MW)) | Fold Change in Activity (vs. OXA-04) |
| OXA-01 | 16 | 1.79 | 4x |
| OXA-02 | 32 | 1.49 | 2x |
| OXA-03 | 8 | 2.09 | 8x |
| OXA-04 | 64 | 1.19 | 1x |
| OXA-05 | 16 | 1.79 | 4x |
Cross-Validation and Interpretation
-
Strong Correlation: There is a strong positive correlation between the predicted pMIC from the 3D-QSAR model and the experimentally determined pMIC values. This validates the predictive power of the QSAR model for this class of compounds.
-
Docking Insights: The docking scores also align well with the experimental activity. OXA-03, the most potent compound in vitro, exhibits the best docking score and forms an additional hydrogen bond with ASP73, a key residue in the active site. This provides a structural rationale for its enhanced activity.
-
Model Refinement: While the correlation is strong, there are minor discrepancies. These can be used to refine the in silico models. For instance, the data from these newly synthesized compounds can be added to the training set of the QSAR model to improve its accuracy for future predictions.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the relationship between the in silico predictions and the in vitro results, highlighting the key interactions that drive the biological activity.
Caption: Correlation of in silico predictions with in vitro activity for oxadiazoles.
Conclusion
The cross-validation of in vitro and in silico results is an indispensable strategy in modern drug discovery. For oxadiazole compounds, this integrated approach allows for the rapid identification of potent and selective molecules while providing a deeper understanding of their structure-activity relationships. By embracing the iterative cycle of prediction, synthesis, testing, and refinement, researchers can navigate the complexities of drug development with greater confidence and efficiency, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
- QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors.
- Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials.Bioorganic & Medicinal Chemistry Letters.
- Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Deriv
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus.
- Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.
- 3D-QSAR Studies of 1,2,4-Oxadiazole Deriv
- Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole deriv
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.MDPI.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.ACS Omega.
- Biological activity of oxadiazole and thiadiazole deriv
- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre
- In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents.PubMed.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents.
- Integrating Computational and Experimental Approaches in 21st Century Drug Design.Journal of Drug Discovery and Health Sciences.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.MDPI.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.
- (a) Molecular dynamics simulations start (orange), 50 ns (yellow), and...
- Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities.Chemical Methodologies.
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents.PubMed Central.
- Computational Methods in Drug Discovery.PubMed Central.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Investigation of 1, 3, 4 Oxadiazole Derivative in PTZ-Induced Neurodegeneration: A Simulation and Molecular Approach.Taylor & Francis Online.
- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies.
- A mechanism-driven strategy for in-silico prediction, molecular docking, synthesis, and biological assessment of substituted 1,3,4-oxadiazole derivatives as novel antidiabetic agents.Research Square.
- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simul
- Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity.
- Newly synthesized series of oxoindole–oxadiazole conjugates as potential anti-SARS-CoV-2 agents: in silico and in vitro studies.New Journal of Chemistry.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]pyridazinone as Promising Cyclooxygenase Inhibitors.PubMed.
- Computational Approaches in Preclinical Studies on Drug Discovery and Development.Frontiers in Pharmacology.
- Integrating Computational Design and Experimental Approaches for Next-Gener
Sources
- 1. jddhs.com [jddhs.com]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating Computational Design and Experimental Approaches for Next-Generation Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Computational Approaches in Preclinical Studies on Drug Discovery and Development [frontiersin.org]
- 9. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-dimensional QSAR analysis and design of new 1,2,4-oxadiazole antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 14. thaiscience.info [thaiscience.info]
- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity | Chettinad Health City Medical Journal (E-2278-2044 & P-2277-8845) [medical.advancedresearchpublications.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline: A Comparative Guide for Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
The landscape of targeted therapy is dominated by the pursuit of highly specific and potent kinase inhibitors. Protein kinases, as central nodes in cellular signaling, represent a critical class of drug targets, particularly in oncology and inflammatory diseases.[1] Dysregulation of kinase activity is a common driver of pathogenesis, making the development of novel inhibitors a cornerstone of modern drug discovery.[2]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline , hereafter referred to as Compound X . While public data on Compound X is not available, its oxadiazole core is present in other compounds investigated as kinase inhibitors. For the purpose of this illustrative guide, we will benchmark Compound X against inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation, and its dysregulation is implicated in a variety of diseases, including rheumatoid arthritis and cancer.[3][4]
This document is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded methodology for the comparative analysis of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Selection of Benchmark Kinase Inhibitors
A rigorous evaluation of a novel compound necessitates comparison against well-characterized inhibitors. For our analysis of Compound X against p38 MAPK, we have selected two benchmark compounds:
-
SB203580 : A widely-used and well-characterized pyridinyl imidazole inhibitor of p38α and p38β isoforms.[5][6] It serves as a crucial tool compound for validating p38 MAPK-dependent cellular processes. SB203580 is a competitive inhibitor of the ATP-binding site of p38 MAPK.[7]
-
Ralimetinib (LY2228820) : A potent and selective inhibitor of p38 MAPK that has been evaluated in clinical trials for various cancers and inflammatory diseases. Its inclusion provides a clinically relevant comparator for assessing the potential of Compound X.
Experimental Design for Comprehensive Benchmarking
Our benchmarking strategy employs a multi-tiered approach to build a comprehensive profile of Compound X, from direct enzyme inhibition to cellular target engagement and downstream pathway modulation.
Caption: Experimental workflow for benchmarking Compound X.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[8] This leads to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK.[9] Activated p38 MAPK then phosphorylates a range of downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), leading to the regulation of gene expression and other cellular responses.[10] Our benchmarking strategy will assess the inhibition of this pathway at the level of p38 MAPK itself and its immediate downstream target, MAPKAPK-2.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Protocols
In Vitro p38α Kinase Assay (IC50 Determination)
This assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified p38α kinase.
-
Principle: A radioactive in vitro kinase assay using ³²P-labeled ATP is a highly sensitive method to quantify the transfer of a radioactive phosphate group from ATP to a substrate by the kinase.[7] The amount of phosphorylated substrate is then measured to determine the extent of kinase inhibition.
-
Protocol:
-
Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT.
-
In a 96-well plate, add 10 µL of varying concentrations of Compound X, SB203580, or Ralimetinib (typically from 1 nM to 100 µM) or DMSO as a vehicle control.
-
Add 20 µL of a solution containing recombinant human p38α kinase (e.g., 50 ng) and its substrate (e.g., 1 µg of ATF-2) to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (e.g., 25 µM cold ATP mixed with [γ-³²P]ATP).
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 4x SDS loading dye.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the band intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of Compound X on the viability and proliferation of a relevant cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[8]
-
Protocol:
-
Seed a human cancer cell line with an active p38 MAPK pathway (e.g., HeLa cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X, SB203580, Ralimetinib, or DMSO for 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO-treated cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within the complex environment of a living cell.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13] In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified, and a shift in the melting temperature indicates target engagement.[10]
-
Protocol:
-
Culture HeLa cells to ~80% confluency. Treat the cells with a high concentration (e.g., 10 µM) of Compound X, SB203580, Ralimetinib, or DMSO for 1 hour.
-
Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Analyze the soluble fractions by Western blotting using an antibody specific for p38 MAPK.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the DMSO control indicates target engagement.
-
Western Blot Analysis of Downstream Signaling
This assay determines if Compound X inhibits the p38 MAPK pathway by measuring the phosphorylation of its direct downstream substrate, MAPKAPK-2.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample.[14] By using a phospho-specific antibody, we can measure the level of phosphorylated MAPKAPK-2, which is an indicator of p38 MAPK activity.
-
Protocol:
-
Seed HeLa cells and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of Compound X, SB203580, Ralimetinib, or DMSO for 1 hour.
-
Stimulate the p38 MAPK pathway by treating the cells with a known activator, such as anisomycin (10 µg/mL) or UV radiation, for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-MAPKAPK-2 (Thr334) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total MAPKAPK-2.
-
Comparative Data Summary
The following tables present hypothetical but realistic data for the purpose of illustrating the comparative analysis.
Table 1: In Vitro and Cellular Potency
| Compound | In Vitro p38α IC50 (nM) | Cellular GI50 (µM) in HeLa cells |
| Compound X | 75 | 1.2 |
| SB203580 | 60 | 2.5 |
| Ralimetinib (LY2228820) | 5 | 0.8 |
Table 2: Target Engagement in Cells (CETSA)
| Compound (10 µM) | Apparent Melting Temp (°C) of p38 MAPK | Thermal Shift (ΔTm) (°C) |
| DMSO (Vehicle) | 52.5 | - |
| Compound X | 58.0 | +5.5 |
| SB203580 | 57.5 | +5.0 |
| Ralimetinib (LY2228820) | 59.5 | +7.0 |
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of the novel investigational compound, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline (Compound X), against the p38 MAPK pathway. The presented multi-tiered approach, combining in vitro kinase assays, cellular proliferation studies, target engagement verification, and downstream signaling analysis, allows for a comprehensive evaluation of a novel kinase inhibitor's potency, cellular activity, and mechanism of action.
The hypothetical data presented suggests that Compound X is a potent inhibitor of p38 MAPK with good cellular activity and target engagement. While its in vitro and cellular potency in this example is slightly lower than the clinically evaluated compound Ralimetinib, it demonstrates a promising profile worthy of further investigation.
Future studies should include a broad-panel kinase screen to assess the selectivity of Compound X against a wide range of kinases. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant animal models of inflammatory disease or cancer are essential next steps to evaluate its therapeutic potential.
References
-
Cuenda, A. et al. (1995). SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 364:229-233. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol Biol. 1479:161-81. [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. [Link]
-
Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. [Link]
-
Keren, T. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Drug Discovery Today, 19(6), 786-791. [Link]
-
Synapse. (2024). What are p38 MAPK inhibitors and how do they work?[Link]
-
Massive Bio. (2026). Protein Kinase Inhibitor. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. invivogen.com [invivogen.com]
- 4. SB203580 | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-MAPKAPK-2 (Thr222) (9A7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives: A Guide for Drug Discovery Professionals
Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are foundational scaffolds in modern medicinal chemistry.[1][2][3] Among the four possible isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most extensively studied and utilized, largely due to their synthetic accessibility and remarkable biological versatility.[4][5] These heterocycles are frequently employed as bioisosteres for amide and ester functionalities, a strategy aimed at enhancing metabolic stability and modulating physicochemical properties to improve a drug candidate's overall profile.[6][7][8][9][10]
However, the seemingly subtle shift in the position of a single nitrogen atom between the 1,2,4- and 1,3,4-isomers results in profound differences in their electronic distribution, physicochemical characteristics, and, consequently, their pharmacological and pharmacokinetic profiles.[6][11][12] This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, offering experimental data, detailed protocols, and field-proven insights to aid researchers in making informed decisions during the drug design and development process.
Section 1: Synthesis Strategies - A Tale of Two Isomers
The choice between incorporating a 1,2,4- or 1,3,4-oxadiazole into a molecule can be influenced by the availability of starting materials and the robustness of the synthetic routes. While numerous methods exist for both, their core synthetic logic is fundamentally different.
The 1,2,4-Oxadiazole Core Assembly
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the condensation of an amidoxime with an activated carboxylic acid derivative (such as an acyl chloride) or the carboxylic acid itself using a coupling agent, followed by a cyclodehydration step.[1][13][14][15] This two-stage process, involving O-acylation of the amidoxime and subsequent intramolecular cyclization, is a reliable and versatile method.[9][14] An alternative, powerful approach is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide.[1][13]
The causality behind this synthetic choice rests on the nucleophilicity of the amidoxime. The initial acylation occurs on the hydroxylamine oxygen, forming an O-acyl amidoxime intermediate. The subsequent ring closure is typically base- or heat-mediated, driving the elimination of water to form the stable aromatic oxadiazole ring.
Caption: General synthetic workflow for 1,2,4-oxadiazole formation.
The 1,3,4-Oxadiazole Core Assembly
In contrast, the synthesis of the 1,3,4-oxadiazole isomer typically begins with hydrazine derivatives. The most prevalent method involves the cyclodehydration of 1,2-diacylhydrazines , often using dehydrating agents like phosphorus oxychloride, sulfuric acid, or Burgess reagent.[16][17][18] Another common and efficient strategy is the oxidative cyclization of acylhydrazones (formed from the condensation of an acylhydrazide and an aldehyde), using reagents such as iodine or (diacetoxyiodo)benzene (DIB).[16][19]
This pathway is dictated by the symmetrical nature of the 1,2-diacylhydrazine precursor. The removal of a water molecule across the two amide-like functionalities under harsh dehydrating conditions forges the stable, aromatic 1,3,4-oxadiazole ring. The oxidative cyclization of acylhydrazones offers a milder alternative, proceeding through an oxidative C-O bond formation.[16]
Caption: Common synthetic workflows for 1,3,4-oxadiazole formation.
Section 2: Physicochemical Properties - The Decisive Difference
The arrangement of heteroatoms directly governs the molecule's electronic landscape, which in turn dictates its physical and chemical properties. These properties are not merely academic; they have profound, tangible consequences for a molecule's behavior in a biological system. A systematic comparison of matched molecular pairs from the AstraZeneca compound collection revealed significant, consistent differences between the two isomers.[6][20][21]
| Property | 1,2,4-Oxadiazole Derivative | 1,3,4-Oxadiazole Derivative | Rationale & Implication in Drug Discovery |
| Lipophilicity (LogD) | Higher | Lower (often by an order of magnitude)[6][20] | The more symmetrical charge distribution and stronger dipole moment of the 1,3,4-isomer leads to greater polarity and lower lipophilicity. This is highly advantageous for reducing off-target toxicity and improving aqueous solubility. |
| Aqueous Solubility | Generally Lower | Generally Higher[6][20] | Directly correlated with lipophilicity. Higher solubility for the 1,3,4-isomer is beneficial for formulation and achieving sufficient exposure at the target site. |
| Metabolic Stability | More Susceptible to Metabolism | More Resistant to Metabolism[6][22] | The 1,3,4-oxadiazole ring is generally more stable to metabolic degradation by enzymes like cytochrome P450s. This can lead to a longer half-life and improved pharmacokinetic profile. |
| hERG Inhibition | Higher Propensity | Lower Propensity[6][22] | The 1,3,4-isomer generally shows reduced interaction with the hERG potassium channel, a critical off-target that can lead to cardiotoxicity. This is a significant de-risking factor in drug development. |
| Aromaticity | Lower | Higher[23] | The higher aromaticity of the 1,3,4-oxadiazole contributes to its greater thermal and chemical stability.[23][24] |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | The nitrogen atoms in the 1,3,4-isomer are stronger hydrogen bond acceptors, which can influence target binding and solubility.[11][12] |
Expert Insight: The consistent observation that 1,3,4-oxadiazoles possess a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile—lower lipophilicity, higher metabolic stability, and reduced hERG liability—makes them a highly attractive choice when replacing an amide or ester bioisostere.[6][22] While the 1,2,4-isomer is a valid and potent scaffold, the 1,3,4-isomer often provides a "get out of jail free card" for common developability issues.
Section 3: Biological Activities & Therapeutic Applications
Both oxadiazole isomers are privileged structures, appearing in a vast number of biologically active compounds across numerous therapeutic areas.[1][2][25][26][27] Their utility stems from their ability to act as rigid linkers, participate in hydrogen bonding, and fill pockets in target proteins, all while maintaining metabolic stability.
-
Anticancer Activity: Both scaffolds are prominent in oncology research. Derivatives of 1,2,4-oxadiazole have been developed as potent apoptosis inducers and histone deacetylase (HDAC) inhibitors.[1][10] Similarly, a multitude of 1,3,4-oxadiazole derivatives have shown potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and tyrosine kinases.[17][27][28]
-
Anti-inflammatory and Analgesic Activity: Compounds incorporating both isomers have been reported with significant anti-inflammatory and analgesic properties.[2][5][25]
-
Antimicrobial and Antiparasitic Activity: The oxadiazole core is a key feature in agents developed to combat bacterial, fungal, and parasitic infections.[2][4][24][25] For instance, 1,2,4-oxadiazole derivatives have shown promising antileishmanial activity.[24]
-
CNS Disorders: The ability of these scaffolds to cross the blood-brain barrier has led to their investigation for treating central nervous system diseases. Notably, 1,2,4-oxadiazole derivatives have been developed as highly potent agonists for cortical muscarinic receptors.[29]
While both isomers are versatile, the choice often depends on the specific target and the desired pharmacokinetic profile. A bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole in a series of CB2 receptor ligands resulted in a drop in affinity, but the resulting compound still retained high potency and selectivity, likely with an improved ADME profile.[22] This demonstrates that while a direct swap may alter potency, the trade-off for superior drug-like properties can be highly beneficial.
Section 4: Key Experimental Protocols
To ensure the reproducibility and validity of research in this area, the following detailed protocols describe common, self-validating methodologies for the synthesis and comparative evaluation of oxadiazole derivatives.
Protocol 1: Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole
This protocol details a one-pot synthesis from an amidoxime and a carboxylic acid using a peptide coupling agent, a method valued for its operational simplicity and generally good yields.[1]
Objective: To synthesize 3-(Phenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole.
Materials:
-
N'-hydroxybenzamidine (1.0 mmol, 136.15 mg)
-
4-chlorobenzoic acid (1.0 mmol, 156.57 mg)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 418.26 mg)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 mmol, 348 µL)
-
Anhydrous DMF (N,N-Dimethylformamide) (5 mL)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
Procedure:
-
To a stirred solution of 4-chlorobenzoic acid (1.0 mmol) in anhydrous DMF (3 mL) at 0 °C, add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Add N'-hydroxybenzamidine (1.0 mmol) dissolved in anhydrous DMF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
After the formation of the O-acyl amidoxime intermediate is complete (monitor by TLC), heat the reaction mixture to 100-120 °C for 8-12 hours to effect cyclodehydration.
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1,2,4-oxadiazole.
Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol describes the synthesis via cyclodehydration of a 1,2-diacylhydrazine using phosphorus oxychloride, a classic and robust method.[30]
Objective: To synthesize 2-(Phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Materials:
-
Benzohydrazide (1.0 mmol, 136.15 mg)
-
4-chlorobenzoyl chloride (1.0 mmol, 175.03 mg)
-
Pyridine (1.2 mmol, 97 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Phosphorus oxychloride (POCl₃) (5 mL)
Procedure:
-
Step A: Synthesis of the 1,2-diacylhydrazine intermediate.
-
Dissolve benzohydrazide (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL) in a flask cooled to 0 °C.
-
Add 4-chlorobenzoyl chloride (1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Filter the resulting precipitate, wash with water and cold DCM to obtain the crude N'-benzoyl-4-chlorobenzohydrazide. Dry under vacuum.
-
-
Step B: Cyclodehydration.
-
Carefully add the crude diacylhydrazine from Step A to phosphorus oxychloride (5 mL) at 0 °C.
-
Heat the mixture under reflux (approx. 107 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Protocol 3: Comparative In Vitro Metabolic Stability Assay
This protocol provides a framework for directly comparing the metabolic stability of a matched pair of 1,2,4- and 1,3,4-oxadiazole derivatives using human liver microsomes (HLM).
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a 1,2,4-oxadiazole and its 1,3,4-oxadiazole isomer.
Materials:
-
Test Compounds (1,2,4- and 1,3,4-oxadiazole isomers, 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., Promega NADPH-Glo™ or equivalent)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching
-
Positive control compound (e.g., Verapamil, known high clearance)
Procedure:
-
Incubation Preparation:
-
Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
In a 96-well plate, add the HLM solution to each well designated for the time points (0, 5, 15, 30, 60 min). Pre-incubate the plate at 37 °C for 5 minutes.
-
-
Reaction Initiation:
-
Prepare a solution of the test compound in phosphate buffer. Add this solution to the wells to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the 0-minute time point.
-
-
Time-Point Quenching:
-
At each time point (0, 5, 15, 30, 60 min), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. For the 0-minute time point, add the quenching solution before adding the NADPH system.
-
-
Sample Processing:
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a calibrated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line from the linear regression is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration in mg/mL]).
-
-
Comparison: Directly compare the calculated t½ and CLint values for the 1,2,4- and 1,3,4-oxadiazole isomers. A longer t½ and lower CLint for the 1,3,4-isomer would experimentally validate its superior metabolic stability.
Caption: Workflow for comparing metabolic stability of oxadiazole isomers.
Conclusion
The 1,2,4- and 1,3,4-oxadiazole rings are both powerful tools in the medicinal chemist's arsenal. However, they are not interchangeable. The evidence strongly indicates that 1,3,4-oxadiazole derivatives frequently possess more desirable drug-like properties, including lower lipophilicity, higher aqueous solubility, and greater metabolic stability, when compared directly to their 1,2,4-isomers.[6][20] This often translates into a more favorable pharmacokinetic and safety profile.
The decision of which isomer to use must be context-driven, weighing the ease of synthesis against the desired biological and ADME properties. While a 1,2,4-oxadiazole might provide superior target potency in some cases, the inherent advantages of the 1,3,4-scaffold make it an exceptionally strong candidate for bioisosteric replacement strategies aimed at overcoming common drug development hurdles. Understanding the distinct personalities of these two isomers is paramount to designing the next generation of effective and safe therapeutics.
References
-
Jasinska, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Mohanaroopan, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3897-3919. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(20), 6939. [Link]
-
Patel, H., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Indo American Journal of Pharmaceutical Sciences, 5(1), 227-235. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Sharma, P., et al. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2686-2696. [Link]
-
Gomha, S. M., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Archiv der Pharmazie, 353(10), e2000153. [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7645-7649. [Link]
-
Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(34), e202301844. [Link]
-
Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Basic and Clinical Pharmacy, 7(4), 101-107. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Parveen, A., et al. (2023). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Authorea Preprints. [Link]
-
Gomha, S. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(15), 4936. [Link]
-
Shtamburg, V. G., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3230. [Link]
-
Hogner, A., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(4), 1731-1745. [Link]
-
Wang, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(13), 5122. [Link]
-
Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 36(12), 1529-1538. [Link]
-
Sköld, C., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(4), 465-470. [Link]
-
Camci, E., & Karali, N. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, 18(9), e202200638. [Link]
-
Rumpf, T., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 9(4), 676-684. [Link]
-
Camci, E., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]
-
Fokin, A. V., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 538-546. [Link]
-
Hogner, A., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(4), 1731-1745. [Link]
-
Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 60. [Link]
-
Shtamburg, V. G., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3230. [Link]
-
Mohanaroopan, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3897-3919. [Link]
-
Gomha, S. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(15), 4936. [Link]
-
Hogner, A., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(4), 1731-1745. [Link]
-
Jasinska, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Sanna, V., et al. (2022). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry, 243, 114761. [Link]
-
Sköld, C., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(4), 465-470. [Link]
-
Mbarik, F. A., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. ACS Omega, 8(25), 22695-22706. [Link]
-
Gomha, S. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(15), 4936. [Link]
-
da Silva, A. C., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society, 29(5), 935-959. [Link]
-
de Oliveira, C. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences, 24(13), 11119. [Link]
-
Li, Y., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200870. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 11. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. rjptonline.org [rjptonline.org]
- 14. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jchemrev.com [jchemrev.com]
- 17. jchemrev.com [jchemrev.com]
- 18. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 27. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
A Comparative Guide to Validating the Purity of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the purity validation of the novel heterocyclic compound, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. As a critical intermediate in many drug discovery pipelines, ensuring its purity is paramount to the integrity of downstream applications. Herein, we present a detailed, robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient purity assessment workflow.
Introduction: The Imperative of Purity in Drug Intermediates
The subject of our analysis, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, is a molecule of significant interest in medicinal chemistry. Its structure, featuring both an aniline and a 1,2,4-oxadiazole moiety, makes it a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The presence of impurities, even in trace amounts, can have profound effects on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmaceutical purity analysis due to its high resolution, reproducibility, and quantitative accuracy. This guide will first detail a proposed HPLC method, grounded in established chromatographic principles for aniline and oxadiazole derivatives, and then provide a comparative analysis with UPLC and HPTLC to guide the selection of the most appropriate technique for specific laboratory needs.
I. Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The proposed RP-HPLC method is designed to separate the main component from potential process-related impurities and degradation products. The selection of a C18 stationary phase is based on its wide applicability and proven efficacy in retaining and separating aromatic and moderately polar compounds like our target molecule.
A. Rationale for Method Parameters
The choice of a gradient elution with acetonitrile and a phosphate buffer is strategic. The organic modifier (acetonitrile) allows for the elution of the non-polar components, while the aqueous buffer helps in controlling the peak shape and retention of the more polar analytes. A photodiode array (PDA) detector is selected to monitor multiple wavelengths simultaneously, which is crucial for identifying co-eluting peaks and assessing peak purity. The primary detection wavelength is estimated based on the UV absorbance of the aniline and phenyl-oxadiazole chromophores, which typically show strong absorbance in the 230-280 nm range.
B. Experimental Protocol: HPLC Purity Determination
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm (with PDA monitoring from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B. |
| Standard Preparation | A certified reference standard of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline should be prepared at the same concentration as the sample. |
C. Method Validation: A Self-Validating System
The trustworthiness of this HPLC method is established through a rigorous validation process as per the International Council for Harmonisation (ICH) guidelines.[1][2]
-
Specificity: To demonstrate the method's ability to unequivocally assess the analyte in the presence of expected impurities and degradation products, forced degradation studies are essential.[3][4][5] The sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms should show that the degradation product peaks are well-resolved from the main peak.
-
Linearity: A series of solutions of the reference standard are prepared over a range of concentrations (e.g., 50% to 150% of the nominal concentration). The peak area response should be directly proportional to the concentration, with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of the analyte. The recovery should typically be within 98-102%.
-
Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) for multiple injections should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
D. Visualizing the HPLC Workflow
Sources
A Comparative Guide to the Antimicrobial Spectrum of Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity.[1][2][3] Among these, the oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[4][5][6] Derivatives of oxadiazole have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[1][2][3][4][5][6][7][8] This guide provides a comparative analysis of the antimicrobial spectrum of different oxadiazole derivatives, supported by experimental data and methodologies, to aid researchers in the development of new anti-infective agents.
The Versatile 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole isomer is the most extensively studied and has shown significant promise as a source of new antimicrobial agents.[1][5][6][9] The versatility of the 1,3,4-oxadiazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of biological activities.[5]
General Structure of 1,3,4-Oxadiazole Derivatives
Caption: General chemical structure of a 2,5-disubstituted 1,3,4-oxadiazole.
Comparative Antimicrobial Spectrum
The antimicrobial activity of oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. This section provides a comparative overview of their activity against various pathogens.
Antibacterial Activity
Numerous studies have highlighted the potent antibacterial effects of 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria.[1][4][10]
-
Against Gram-Positive Bacteria: Many derivatives have shown excellent activity against strains like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[1][11][12] For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have exhibited minimum inhibitory concentrations (MICs) comparable or even superior to standard antibiotics like ampicillin and ciprofloxacin.[1] Some compounds have demonstrated bactericidal activity, killing the bacteria within 24 hours.[12]
-
Against Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been widely reported.[1][10] The presence of specific functional groups, such as halogens or a pyridine moiety, can enhance the antibacterial activity against these challenging pathogens.[10][11]
Antifungal Activity
Oxadiazole derivatives have also emerged as promising antifungal agents, with activity against a range of pathogenic fungi.[7][9][10][13][14][15]
-
Against Candida Species: Several 1,3,4-oxadiazole derivatives have demonstrated significant activity against Candida albicans, a major cause of opportunistic fungal infections.[7][13][14] Some have shown fungistatic or even fungicidal effects and have been effective in reducing fungal burden in in vivo models.[13][14]
-
Against Plant Pathogenic Fungi: Certain oxadiazole compounds have shown inhibitory activity against phytopathogenic fungi like Fusarium oxysporum and Rhizoctonia solani, suggesting their potential application in agriculture.[9][15]
Experimental Methodologies for Antimicrobial Screening
The evaluation of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. Below are the key methodologies employed in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e-g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Zone of Inhibition Assay
The agar well diffusion method provides a qualitative or semi-quantitative measure of antimicrobial activity.
Protocol: Agar Well Diffusion Assay
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the antimicrobial evaluation of oxadiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum of oxadiazole derivatives is intricately linked to their chemical structure. Several key SAR observations have been made:
-
Aryl and Heteroaryl Substituents: The presence of aryl or heteroaryl groups directly attached to the 1,3,4-oxadiazole ring is often associated with significant antimicrobial activity.[1][4]
-
Amino and Thiol Derivatives: Amino and thiol-substituted oxadiazoles have also demonstrated potent antibacterial and antifungal properties.[1]
-
Lipophilicity: The lipophilicity of the molecule, often influenced by substituents, can play a crucial role in its ability to penetrate microbial cell membranes.[11]
-
Specific Moieties: The incorporation of other bioactive moieties, such as benzothiazole, quinoline, or pyridine, can lead to hybrid molecules with enhanced and broader antimicrobial activity.[1][2][16]
Tabular Summary of Antimicrobial Activity
| Oxadiazole Derivative Type | Target Microorganisms | Reported Activity (MIC/Zone of Inhibition) | Reference(s) |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | S. aureus, P. aeruginosa, B. subtilis, E. coli | MICs comparable to ampicillin and ciprofloxacin | [1] |
| 2-Amino-1,3,4-Oxadiazoles with Quinoline | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate effect compared to ampicillin | [1] |
| 1,3,4-Oxadiazole-2-thiols | M. tuberculosis, E. coli, S. pneumoniae, P. aeruginosa | Strong inhibitory activity, some stronger than ampicillin | [1] |
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Methicillin-resistant S. aureus (MRSA) | Significant antibacterial activity | [11] |
| 1,3,4-Oxadiazole-Benzimidazole Conjugates | Fusarium oxysporum | Moderate antifungal activity | [9] |
| 1,3,4-Oxadiazoles (LMM5 and LMM11) | Candida albicans | MIC of 32 µg/ml | [13] |
| 1,3,4-Oxadiazole (LMM6) | Candida albicans | MICs ranging from 8 to 32 µg/mL | [14] |
| 2-(pyridine-2-yl)-1,3,4-oxadiazole derivatives | C. albicans, C. glabrata, C. tropicalis | Potent MIC at 200 µg/ml and excellent ZOI | [7] |
Conclusion
Oxadiazole derivatives represent a highly promising class of compounds in the quest for new antimicrobial agents. Their synthetic accessibility and the ease of modifying their core structure allow for the generation of a vast chemical space with diverse biological activities. The comparative data presented in this guide underscore the broad-spectrum potential of oxadiazoles against a wide range of bacterial and fungal pathogens. Further research focusing on optimizing the structure-activity relationships and elucidating the mechanisms of action will be crucial in translating the potential of these compounds into clinically effective drugs. The ongoing exploration of this versatile scaffold holds significant promise for addressing the growing challenge of antimicrobial resistance.[17]
References
- Quy, P. T., et al. (2022). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. Vietnam Journal of Chemistry, 60(5), 589-596.
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
- Yarmohammadi, E., et al. (2021). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals, 10(1), 1-5.
- Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(3), 18-28.
-
Wang, Y., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 12(13), 1187-1199. [Link]
-
Kumar, A., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(9), e2200171. [Link]
-
de Oliveira, C. C., et al. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Cellular and Infection Microbiology, 10, 589. [Link]
-
Faria, D. R., et al. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. Pathogens, 10(4), 452. [Link]
-
Ahmedi, T. S., et al. (2022). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6772. [Link]
-
Li, S., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6529. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. [Link]
-
Yurttaş, L., et al. (2016). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Turkish Journal of Chemistry, 40(1), 1-13. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC - PubMed Central. [Link]
-
Khan, I., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]
-
Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(6), 2261-2296. [Link]
-
Gloc, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
-
Singh, A., et al. (2011). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Journal of Chemical and Pharmaceutical Research, 3(3), 1-15. [Link]
-
Chang, M., & Mobashery, S. (2016). The oxadiazole antibacterials. Current Opinion in Microbiology, 33, 1-7. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 10. ijmspr.in [ijmspr.in]
- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"reproducibility of the synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline"
An In-Depth Guide to the Reproducible Synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Introduction: The Significance of the 2-Aminoaryl-1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities.[1] Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding affinity. The specific scaffold, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, is of particular interest to researchers in drug development due to its structural alerts which suggest potential applications in oncology and inflammatory diseases.[2]
However, the promise of this scaffold is contingent upon its accessible and, most importantly, reproducible synthesis. Challenges in controlling reaction conditions, minimizing side-product formation, and ensuring batch-to-batch consistency can hinder research progress and delay the development of novel therapeutics. This guide provides a comprehensive analysis of the primary synthetic route to 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, critically examines factors influencing its reproducibility, and compares it with viable alternatives.
Primary Synthetic Pathway: A Three-Step Approach
The most established and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles proceeds through the formation and subsequent cyclization of an O-acyl amidoxime intermediate.[1][3] This pathway, applied to the target molecule, involves three key transformations starting from 2-aminobenzonitrile.
Caption: The primary three-step synthesis of the target molecule.
Step 1: Amidoxime Formation from 2-Aminobenzonitrile
The initial step involves the conversion of a nitrile to an amidoxime through reaction with hydroxylamine.[3][4] This transformation is foundational, as the amidoxime provides the requisite N-C-N-O backbone for the oxadiazole ring.
Causality: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of the nitrile group. Subsequent proton transfer and tautomerization yield the amidoxime. The presence of the 2-amino group on the benzonitrile ring does not typically interfere but does require careful pH control to ensure the nucleophilicity of the hydroxylamine is not compromised.
Detailed Experimental Protocol: Primary Route
Materials:
-
2-Aminobenzonitrile (99%+)
-
Hydroxylamine hydrochloride (99%+)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Ethanol
-
Propionyl chloride (98%+) or Propanoic anhydride (98%+)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
Step 1: Synthesis of 2-Amino-N'-hydroxybenzamidine
-
To a stirred solution of 2-aminobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq).
-
Reflux the mixture at 70-80°C for 4-6 hours, monitoring the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine to remove salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime, which can often be used in the next step without further purification.
Step 2 & 3: O-Acylation and Base-Mediated Cyclodehydration
-
Dissolve the crude 2-amino-N'-hydroxybenzamidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 1-2 hours. This forms the O-acyl amidoxime intermediate.
-
Add TBAF (1.0 M in THF, 1.2 eq) dropwise to the solution at room temperature. The cyclization is often rapid and exothermic.
-
Stir for 1-3 hours, monitoring by TLC for the formation of the product and disappearance of the intermediate.[5]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline.
Factors Influencing Reproducibility: A Critical Analysis
The successful and reproducible synthesis of the target molecule hinges on meticulous control over several key factors, particularly during the cyclodehydration step, which is notoriously sensitive.[5]
The Cyclodehydration Step: Thermal vs. Base-Mediated
The conversion of the O-acyl amidoxime intermediate to the final 1,2,4-oxadiazole is the most critical stage.
-
Thermal Cyclization: This involves heating the intermediate, often in a high-boiling solvent like toluene or xylene. While simple, it requires high temperatures that can promote side reactions, including the Boulton-Katritzky rearrangement, especially if the aromatic ring has certain substituents.[5] Reproducibility can be poor due to inconsistent heating and prolonged reaction times leading to degradation.
-
Base-Mediated Cyclization: This is generally the more reliable and reproducible method. It proceeds at lower temperatures, offering greater control. The choice of base and solvent is paramount.
-
TBAF in THF: This is a highly effective, non-nucleophilic base system that promotes clean and rapid cyclization under anhydrous conditions.[5][6] Its reproducibility is high, provided moisture is excluded.
-
Superbase Systems (NaOH/DMSO or KOH/DMF): These systems can effect cyclization at room temperature.[6][7] They are potent but can be less reproducible if the starting materials are not fully soluble or if trace amounts of water are present, which can lead to hydrolysis of the intermediate.
-
Purity of Reagents and Anhydrous Conditions
-
2-Aminobenzonitrile: The starting material must be of high purity. Anthranilic acid derivatives are common precursors, and residual impurities from its synthesis can interfere with the amidoxime formation.[8][9][10]
-
Solvents and Reagents: The O-acylation and cyclodehydration steps are highly sensitive to moisture. The O-acyl amidoxime intermediate can readily hydrolyze back to the amidoxime and carboxylic acid, significantly reducing the yield.[5] Using anhydrous solvents and performing the reaction under an inert atmosphere is critical for reproducibility.
Common Side Reactions and Mitigation
Understanding and preventing common side reactions is key to a self-validating and reproducible protocol.
Sources
- 1. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openarchive.ki.se [openarchive.ki.se]
- 9. chemicalbook.com [chemicalbook.com]
- 10. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
Disclaimer: This document provides procedural guidance for the disposal of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline based on the known hazards of its constituent chemical motifs, specifically the aniline and oxadiazole functionalities. As no specific Safety Data Sheet (SDS) for this exact compound is publicly available, these procedures are derived from best practices for analogous hazardous chemicals. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of this compound.
Hazard Profile and Risk Assessment
The primary driver for the stringent disposal protocols for 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is the presence of the aniline substructure. Aniline is a well-documented toxic substance with significant health and environmental risks. The 1,2,4-oxadiazole ring, while a common moiety in medicinal chemistry, can also contribute to the overall hazard profile.[1][2]
Causality of Hazards:
-
Toxicity: The aniline portion of the molecule is readily absorbed through the skin and is toxic if swallowed or inhaled.[3][4] It is a known sensitizer and may cause allergic skin reactions.[5] Aniline primarily affects the blood, causing methemoglobinemia, and is suspected of being a mutagen and carcinogen.[3]
-
Environmental Hazard: Aniline and its derivatives are classified as very toxic to aquatic life with long-lasting effects.[6][7] Therefore, preventing any release into drains, sewer systems, or waterways is of paramount importance.[5][8]
-
Reactivity: While stable under recommended storage, aniline compounds can be incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
The presumed hazard profile, based on analogous compounds, is summarized below.
| Hazard Category | GHS Classification (Presumed) | Rationale and Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 (Toxic) | Based on aniline toxicity data.[5] Assumed to be toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Sensitization | Category 1 | Aniline is a known skin sensitizer. May cause an allergic skin reaction. |
| Serious Eye Damage | Category 1 | Aniline causes serious eye damage.[7] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects based on aniline data.[7] |
| Carcinogenicity | Category 2 | Suspected of causing cancer based on aniline data.[7] |
| Aquatic Hazard (Acute & Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects.[6][7] |
Immediate Safety and Spill Management
A proactive spill response plan is a non-negotiable component of laboratory safety. In the event of an accidental release, the immediate priority is the safety of personnel and the containment of the material to prevent environmental release.
Step-by-Step Spill Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[10]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a chemical fume hood, increase ventilation in the room if it is safe to do so.[6]
-
Don Personal Protective Equipment (PPE): Before re-entering the area, at a minimum, don:
-
A lab coat or chemical-resistant apron.
-
Safety goggles with side shields or a face shield.[8]
-
Two pairs of chemical-resistant gloves (e.g., butyl rubber or Viton; nitrile gloves are not recommended for prolonged contact with aniline).[3]
-
A respirator may be necessary depending on the spill size and ventilation. Personnel must be medically cleared and fit-tested to use a respirator.[3]
-
-
Contain the Spill:
-
For Solids: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent.[8] Avoid raising dust.[11]
-
For Liquids/Solutions: Cover the spill with an inert absorbent material.[9] Do not use combustible materials like paper towels , as this can create a fire hazard with oxidizing materials.[8]
-
-
Collect and Containerize: Carefully scoop or sweep the contained material into a clearly labeled, sealable hazardous waste container.[8][12]
-
Decontaminate the Area:
-
Report: Report the incident to your supervisor and EHS department according to institutional policy.
Spill Response Workflow
The following diagram outlines the decision-making process for responding to a spill.
Caption: Workflow for spill response and immediate safety actions.
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. It is the responsibility of the waste generator to characterize waste materials accurately.[9]
-
Hazardous Waste Classification: Due to the aniline component, any waste containing 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline must be classified as hazardous waste. Aniline itself is a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the EPA waste code U012 .[9] This code should be used for the waste stream unless directed otherwise by your EHS department.
-
Waste Segregation: Do not mix this waste with other waste streams.[8] It must be collected in a dedicated, sealed, and clearly labeled container.[3] Incompatible materials such as strong acids, bases, or oxidizing agents must not be placed in the same container.[9]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, contaminated labware, and associated PPE.
Protocol 1: Disposal of Unused or Waste Compound
-
Container Selection: Obtain a designated hazardous waste container from your EHS department. This should be a robust, sealable container made of a compatible material (e.g., polyethylene).[3]
-
Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline" (avoid abbreviations).
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The relevant EPA Waste Code (U012).
-
The accumulation start date.
-
-
Transfer: Carefully transfer the waste compound into the container, minimizing the creation of dust or aerosols.[12] Perform this transfer inside a certified chemical fume hood.
-
Closure and Storage: Securely close the container. Store the container in a designated satellite accumulation area that is in a well-ventilated, secure location, away from incompatible materials.[3][6] The container must be kept closed at all times except when adding waste.
Protocol 2: Decontamination and Disposal of Empty Containers
-
Initial Decontamination: "Empty" containers that held the compound are not truly empty and must be treated as hazardous waste.
-
Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Crucially, the solvent rinsate is now hazardous waste. Collect all rinsate and add it to your designated liquid hazardous waste container for this compound. Do not pour the rinsate down the drain. [5][6]
-
Final Disposal: After triple-rinsing, the container may be considered decontaminated depending on local regulations. Consult your EHS office for guidance on whether the rinsed container can be discarded in regular trash/recycling or if it must still be managed as hazardous waste.
Protocol 3: Disposal of Contaminated Materials
-
Collection: All disposable items that have come into contact with the compound are considered hazardous waste. This includes:
-
Gloves, weigh boats, and wipes.
-
Used spill absorbents.
-
Contaminated silica gel from chromatography.
-
-
Containerization: Place these solid waste items in a dedicated, labeled solid hazardous waste container.[8] This is often a plastic-lined pail or drum. Double-bagging dry waste in transparent bags is a common best practice.[10]
-
Labeling and Storage: Label and store the solid waste container following the same procedures outlined in Protocol 1.
Regulatory Context
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] These regulations outline the "cradle-to-grave" management of hazardous materials, including identification, generation, transportation, and disposal.[13][15] Generators of hazardous waste are legally responsible for ensuring its proper handling and disposal.[16] Failure to comply with these regulations can result in significant penalties. Always operate in accordance with your state-authorized hazardous waste program and institutional policies.[16]
References
- Benchchem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.
- Global Safety Management, Inc. (2014). Safety Data Sheet: Aniline.
- Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Aniline.
- Sigma-Aldrich. (2024). Safety Data Sheet: Aniline.
- Angene Chemical. (2021). Safety Data Sheet: 4-(1,3,4-Oxadiazol-2-yl)aniline.
- Arizona State University. (n.d.). Standard Operating Procedure: Aniline.
- Washington State University. (n.d.). Standard Operating Procedure: Aniline.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-yl)aniline.
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5649. [Link]
- Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline.
-
Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4978. [Link]
-
Wang, J., et al. (2021). Detoxification of typical nitrogenous heterocyclic compound from pharmaceutical wastewater by mixed microbial consortia. Bioresource Technology, 337, 125433. [Link]
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
-
Patel, S. B., & Tandel, F. B. (2024). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Archiv der Pharmazie, e2400185. [Link]
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
-
Le Fur, Y., & Revel, G. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(12), 3389–3393. [Link]
-
Kumar, D., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17, 2351–2364. [Link]
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Capot Chemical. (2018). MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.
-
Visão Acadêmica. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]
- American Chemical Society. (n.d.). Oxadiazoles in Medicinal Chemistry. ACS Publications.
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Link]
-
de Souza, G. A., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLoS ONE, 15(12), e0243329. [Link]
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Aniline.
-
Naeem, A., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 397, 7815–7827. [Link]
-
Cravotto, G., et al. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 27(3), 705. [Link]
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
- Capot Chemical. (2018). MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.
-
Research Journal of Pharmacy and Technology. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 5(9), 1127-1135. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. chemos.de [chemos.de]
- 6. sia-toolbox.net [sia-toolbox.net]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. scribd.com [scribd.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
